molecular formula C10H12O4 B3327754 Propyl protocatechuate CAS No. 37757-42-9

Propyl protocatechuate

Cat. No.: B3327754
CAS No.: 37757-42-9
M. Wt: 196.2 g/mol
InChI Key: DZPQPQLYRIVMGC-UHFFFAOYSA-N
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Description

Propyl protocatechuate is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propyl protocatechuate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propyl protocatechuate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propyl 3,4-dihydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-2-5-14-10(13)7-3-4-8(11)9(12)6-7/h3-4,6,11-12H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPQPQLYRIVMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=C(C=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901314128
Record name Propyl protocatechuate
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Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37757-42-9
Record name Propyl protocatechuate
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URL https://commonchemistry.cas.org/detail?cas_rn=37757-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl protocatechuate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Propyl Protocatechuate (CAS 37757-42-9): Comprehensive Chemical Profiling, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propyl protocatechuate (Propyl 3,4-dihydroxybenzoate), identified by CAS RN 37757-42-9, is a highly functionalized alkyl ester derived from naturally occurring protocatechuic acid[1]. Characterized by its catechol (3,4-dihydroxybenzene) moiety and a lipophilic propyl chain, this compound serves as a critical intermediate in organic synthesis, a potent antioxidant in lipid-rich matrices, and a functional component in advanced thermochromic materials[1][2].

This technical guide provides a rigorous analysis of its physicochemical properties, self-validating synthesis protocols, pharmacological interactions, and industrial applications. It is designed to equip researchers and drug development professionals with actionable, mechanistically grounded insights.

Physicochemical Profiling & Lipophilicity

The molecular architecture of propyl protocatechuate balances the radical-scavenging capability of its hydroxyl groups with the enhanced membrane permeability afforded by its propyl ester tail[1].

Core Specifications

The following table summarizes the foundational chemical properties of the compound:

PropertyValue / Description
Chemical Name Propyl 3,4-dihydroxybenzoate
CAS Registry Number 37757-42-9
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
SMILES String C(OCCC)(=O)C1=CC(O)=C(O)C=C1
Appearance White to light yellow solid
Key Functional Groups Catechol ring, Propyl ester
Oil-Water Partitioning and the Polar Paradox

Antioxidant efficacy in multiphasic systems (e.g., food emulsions, cellular matrices) is heavily dictated by compound lipophilicity. According to partition coefficient (


) studies between vegetable oils and water, the addition of the propyl chain significantly enhances the lipophilicity of the protocatechuate moiety compared to the free acid[3]. This structural modification optimizes the molecule's localization at the lipid-water interface, which is the primary site of oxidative propagation in biological and food systems[3].

Chemical Synthesis & Purification Protocol

To achieve high-purity propyl protocatechuate (>99%) suitable for pharmacological or analytical use, a dicyclohexylcarbodiimide (DCC)-mediated esterification is preferred over traditional Fischer esterification[4].

Causality Check: Fischer esterification requires harsh acidic conditions and high heat, which can inadvertently oxidize the sensitive catechol moiety into a quinone. DCC acts as a potent dehydrating agent under mild conditions, activating the carboxylic acid by forming a highly reactive O-acylisourea intermediate that is subsequently attacked by the alcohol[4].

Self-Validating Protocol: DCC-Mediated Esterification
  • Activation: Dissolve 2.0 mmol (0.308 g) of 3,4-dihydroxybenzoic acid and 2.0 mmol of anhydrous n-propanol in 15 mL of anhydrous tetrahydrofuran (THF)[4]. Cool the mixture to 0 °C in an ice bath.

    • Rationale: Cooling minimizes the exothermic rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea byproduct.

  • Coupling: Slowly add 3.1 mmol (0.634 g) of DCC to the solution[4]. Stir the mixture continuously and allow it to warm to room temperature overnight (approx. 12 hours)[4].

    • Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate eluent. The disappearance of the highly polar protocatechuic acid spot confirms reaction completion.

  • Filtration: Remove the precipitated dicyclohexylurea (DCU) byproduct via suction filtration[4].

    • Rationale: DCU is highly insoluble in THF and water, allowing for efficient mechanical separation.

  • Washing & Extraction: Wash the filtrate successively with dilute citric acid (to neutralize unreacted basic species), saturated NaHCO₃ (to remove unreacted protocatechuic acid), and high-purity deionized water[4].

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the product[4].

  • Analytical Validation: Confirm structure via ¹H NMR (500 MHz, CDCl₃). Key diagnostic peaks include the propyl chain aliphatic protons and the characteristic aromatic protons of the catechol ring.

SynthesisWorkflow A Protocatechuic Acid C Esterification (DCC / THF, 0°C) A->C B n-Propanol B->C D Purification (Filtration & Wash) C->D Stir 12h E Propyl Protocatechuate D->E Evaporate

Fig 1. DCC-mediated synthesis workflow of propyl protocatechuate.

Biological Activity & Metabolic Pathways

Xanthine Oxidase Interaction

Xanthine oxidase (XO) catalyzes the oxidation of hypoxanthine to uric acid, a primary driver of hyperuricaemia and gout[5]. While compounds containing a 3,4-dihydroxybenzene moiety are known to interact with XO, propyl protocatechuate exhibits relatively weak inhibitory activity compared to related esters like alkyl caffeates[5].

Mechanistic Insight: Structural-activity relationship (SAR) analyses reveal that the direct attachment of the ester bond to the aromatic ring in protocatechuates restricts the conformational flexibility required to optimally occupy the molybdenum-pterin active site of XO[5]. In contrast, the propionate spacer found in caffeates significantly enhances binding affinity[5].

CompoundChain LengthXO Inhibition (at 125 μM)Reference
Protocatechuic acidC0No inhibition[5]
Propyl protocatechuate C3 No significant inhibition [5]
Octyl protocatechuateC822% inhibition[5]
Methyl caffeateC1Active (High affinity)[5]
Microbial Biodegradation

In the context of gut microbiome pharmacology and food fermentation, propyl protocatechuate is subject to enzymatic degradation. Specific strains of lactic acid bacteria, notably Lactobacillus plantarum, secrete esterases (TanA/TanB) capable of hydrolyzing the ester bond[6]. This biodegradation yields protocatechuic acid and propanol, effectively altering the compound's bioavailability and its subsequent antioxidant profile in the gut[6].

BioPathway PP Propyl Protocatechuate Esterase L. plantarum Esterase (TanA / TanB) PP->Esterase Biodegradation XO Xanthine Oxidase PP->XO Low Affinity Binding PA Protocatechuic Acid Esterase->PA Prop Propanol Esterase->Prop UA Uric Acid Formation (Weakly Inhibited) XO->UA Catalysis

Fig 2. Microbial degradation and xanthine oxidase interaction pathways.

Industrial & Formulation Applications

Beyond pharmacology, propyl protocatechuate is highly valued in material science, specifically in the formulation of reversible thermochromic recording materials [2].

In these systems, propyl protocatechuate functions as a phenolic developer (electron acceptor)[2]. When combined with an electron-donating chromatic organic compound (such as a leuco dye) and a solid acid matrix (like montmorillonite clay), the phenolic hydroxyl groups of propyl protocatechuate interact with the leuco dye's lactone ring[2]. Upon the application of a specific thermal trigger, this interaction induces a reversible ring-opening event, leading to rapid coloration or decoloration[2]. Its specific melting point and crystallization dynamics make it an ideal candidate for fine-tuning the exact temperature threshold of the thermochromic shift.

References

  • Masuoka, N., et al. (2012). "The Inhibition of Uric Acid Formation Catalyzed by Xanthine Oxidase Properties of the Alkyl Caffeates and Cardol." Journal of Food Research, Semantic Scholar. Available at: [Link]

  • NIST ThermoML. (2018). "Partition coefficients of antioxidants between edible oils and water." J. Chem. Eng. Data, 63(8), 2999-3007. Available at: [Link]

  • Luo, et al. (2025). "The association between estrogenic activity evolution and the formation of different products during the photochemical transform." Guangdong University of Technology (GDUT). Available at: [Link]

  • Rodríguez, H., et al. (2008). "Degradation of tannic acid by cell-free extracts of Lactobacillus plantarum." ResearchGate. Available at:[Link]

  • Google Patents. "US5179065A - Recording material with a display composition including a coloring pigment.

Sources

Propyl 3,4-dihydroxybenzoate: A Technical Whitepaper on Antioxidant Mechanisms and Pharmacological Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propyl 3,4-dihydroxybenzoate, widely known as propyl protocatechuate (PPB), is a synthesized alkyl ester derivative of the naturally occurring phenolic compound, protocatechuic acid. By esterifying the carboxylic acid group with a propyl chain, researchers have engineered a molecule that retains the potent electron-donating capabilities of the catechol (3,4-dihydroxybenzene) moiety while significantly enhancing its lipophilicity. This structural modification allows PPB to cross lipid bilayers more efficiently, providing superior protection against lipid peroxidation and modulating intracellular redox signaling pathways.

This technical guide dissects the chemical kinetics, structure-activity relationships, and cellular signaling mechanisms of PPB, providing researchers with actionable, self-validating protocols for its evaluation.

Section 1: Molecular Architecture and Physicochemical Dynamics

The antioxidant efficacy of PPB is fundamentally dictated by its bipartite structure:

  • The Catechol Pharmacophore: The adjacent hydroxyl groups at the 3- and 4-positions of the benzene ring are highly reactive. They serve as primary electron or hydrogen atom donors to neutralize reactive oxygen species (ROS).

  • The Propyl Ester Tail: The 3-carbon aliphatic chain increases the partition coefficient (LogP), shifting the molecule's localization from aqueous environments to lipid-rich domains, such as cell membranes and liposomal interfaces.

Table 1: Physicochemical Profile of Propyl 3,4-dihydroxybenzoate
PropertyValue / DescriptorMechanistic Implication
Chemical Formula C10H12O4Provides the stoichiometric basis for radical scavenging.
Molecular Weight 196.20 g/mol Low molecular weight facilitates rapid cellular diffusion.
LogP (Estimated) ~2.0 - 2.5Optimal amphiphilicity for membrane insertion without extreme hydrophobicity.
H-Bond Donors 2 (Phenolic -OH)Critical for Hydrogen Atom Transfer (HAT) to ROS.
H-Bond Acceptors 4 (Oxygen atoms)Facilitates interaction with solvent molecules and target proteins.

Section 2: Core Antioxidant Mechanisms (Chemical Kinetics)

PPB neutralizes free radicals primarily through two parallel chemical mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .

  • HAT Mechanism: The phenolic hydroxyl groups homolytically cleave, donating a hydrogen atom (H•) to a free radical, neutralizing it.

  • SET Mechanism: The catechol ring donates an electron to the radical, forming a radical cation, which subsequently deprotonates.

Both pathways converge on the formation of a highly stabilized phenoxyl radical, which rapidly undergoes a second oxidation step to form a stable ortho-quinone derivative[1]. Furthermore, in protic environments (like alcoholic solvents or cellular aqueous-lipid interfaces), this ortho-quinone intermediate is susceptible to nucleophilic attack by solvent molecules or cellular thiols. This secondary reaction allows the molecule to scavenge additional radical equivalents beyond the initial 1:2 stoichiometry, significantly amplifying its total antioxidant capacity[1].

ChemicalMechanism PPB Propyl 3,4-dihydroxybenzoate (Catechol Moiety) ROS Reactive Oxygen Species (e.g., DPPH•, OH•) PPB->ROS Interacts Phenoxyl Phenoxyl Radical Intermediate PPB->Phenoxyl HAT / SET (-H•, -e-) Neutralized Neutralized Species (H2O, DPPH-H) ROS->Neutralized Accepts H• Quinone Stable o-Quinone Derivative Phenoxyl->Quinone Second Oxidation (-H•, -e-)

Caption: Chemical transition of PPB via HAT/SET mechanisms to form a stable o-quinone.

Section 3: Cellular Signaling and Endogenous Defense Activation

Beyond direct chemical scavenging, PPB acts as an indirect antioxidant by modulating intracellular signaling, most notably the Keap1-Nrf2-ARE pathway .

The ortho-quinone intermediate formed during ROS scavenging acts as a mild electrophile. It covalently modifies specific cysteine residues on Keap1 (Kelch-like ECH-associated protein 1). This structural modification induces a conformational change that prevents the ubiquitination and degradation of Nrf2 (Nuclear factor erythroid 2-related factor 2). Nrf2 subsequently translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and upregulating the transcription of phase II detoxifying enzymes such as Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD).

Additionally, the esterification of protocatechuic acid to form PPB has been shown to improve its efficiency in inhibiting pro-oxidant multienzymatic complexes like NADPH oxidase, thereby reducing the endogenous generation of superoxide anions at the source[2].

Nrf2Pathway PPB PPB o-Quinone (Electrophile) Keap1 Keap1-Nrf2 Complex (Cytosol) PPB->Keap1 Electrophilic Attack on Cys Residues ModKeap1 Thiol Modification of Keap1 Keap1->ModKeap1 Conformational Shift Nrf2 Free Nrf2 (Nuclear Translocation) ModKeap1->Nrf2 Nrf2 Dissociation ARE Antioxidant Response Element (Nucleus) Nrf2->ARE DNA Binding Enzymes Antioxidant Enzymes (HO-1, NQO1, SOD) ARE->Enzymes Gene Transcription

Caption: Activation of the Keap1-Nrf2-ARE signaling pathway by PPB electrophilic intermediates.

Section 4: Structure-Activity Relationship (SAR) and Chain Length Dynamics

The length of the alkyl chain in alkyl protocatechuates critically dictates their biological efficacy. While the catechol head provides the antioxidant capacity, the alkyl tail governs membrane permeability and spatial orientation[3].

Short-chain esters (methyl, ethyl) are highly water-soluble but fail to protect lipid membranes effectively. Conversely, very long chains (tetradecyl, hexadecyl) suffer from extreme hydrophobicity, leading to poor bioavailability, steric hindrance during radical scavenging, and potential cytotoxicity. The propyl chain (C3) offers a highly optimized balance, providing sufficient lipophilicity to intercalate into the phospholipid bilayer without causing membrane disruption[3].

Table 2: Comparative Efficacy of Alkyl Protocatechuates
CompoundAlkyl ChainLipophilicity (Membrane Affinity)Direct Aqueous Radical ScavengingLipid Peroxidation Inhibition
Protocatechuic AcidNone (C0)Very LowVery HighLow
Methyl ProtocatechuateC1LowHighModerate
Propyl Protocatechuate C3 Optimal High High
Dodecyl ProtocatechuateC12Very HighModerate (Steric Hindrance)High (but potential toxicity)

Section 5: Self-Validating Experimental Protocols

To rigorously quantify the antioxidant capacity of PPB, researchers must employ orthogonal assays that measure both direct chemical scavenging and cellular membrane protection. The following protocols are designed as self-validating systems.

Protocol 1: Solvent-Dependent DPPH Radical Scavenging Assay

Causality: DPPH is a stable free radical. Conducting this assay in protic (methanol) versus aprotic (acetonitrile) solvents reveals the capacity of PPB's ortho-quinone intermediate to undergo secondary nucleophilic attacks, thereby increasing the stoichiometric scavenging ratio[1].

  • Preparation: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol (protic) and a separate solution in acetonitrile (aprotic).

  • Dosing: Prepare PPB stock solutions ranging from 5 µM to 100 µM.

  • Reaction: Mix 1 mL of DPPH solution with 100 µL of PPB solution. Vortex immediately.

  • Incubation: Incubate in the dark at 25°C for 30 minutes. (Rationale: The initial reaction between the catechol moiety and DPPH is rapid, but secondary solvent interactions require extended kinetics).

  • Quantification: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Validation: Calculate the EC50. The EC50 in methanol should be significantly lower than in acetonitrile, validating the solvent-adduct scavenging mechanism.

Protocol 2: Cellular Lipid Peroxidation (TBARS) Assay

Causality: This assay validates PPB's lipophilic advantage by measuring its ability to protect cellular membranes from ROS-induced degradation into malondialdehyde (MDA).

  • Cell Culture: Seed target cells (e.g., HepG2 or fibroblasts) at

    
     cells/well in a 6-well plate.
    
  • Pre-treatment: Treat cells with 10 µM and 50 µM PPB for 12 hours. (Rationale: Allows time for PPB to partition into the lipid bilayer and activate endogenous Nrf2 pathways).

  • Oxidative Insult: Expose cells to 200 µM

    
     or tert-butyl hydroperoxide (t-BHP) for 2 hours.
    
  • Lysis & Reaction: Lyse cells and add Thiobarbituric Acid (TBA) reagent. Boil at 95°C for 60 minutes to form the MDA-TBA chromophore.

  • Measurement: Cool on ice, centrifuge, and measure the supernatant absorbance at 532 nm.

  • Validation: A dose-dependent decrease in absorbance compared to the positive control confirms PPB's dual-action membrane protection and ROS neutralization.

References

  • Effects of Alcoholic Solvents on Antiradical Abilities of Protocatechuic Acid and Its Alkyl Esters. Taylor & Francis Online. Available at:[Link]

  • Alkyl Protocatechuate-Loaded Nanostructured Lipid Systems as a Treatment Strategy for Paracoccidioides brasiliensis and Paracoccidioides lutzii In Vitro. Frontiers in Microbiology. Available at:[Link]

  • Improvement of Pro-Oxidant Capacity of Protocatechuic Acid by Esterification. PLOS One (NIH). Available at:[Link]

Sources

Technical Guide: Lipophilicity and LogP Profiling of Propyl Protocatechuate

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide focuses on the lipophilicity profile of Propyl Protocatechuate (n-propyl 3,4-dihydroxybenzoate), a critical parameter for its application in drug delivery and formulation.

Executive Summary

Propyl protocatechuate (PPC) is the n-propyl ester of protocatechuic acid.[1] While the parent acid is a potent antioxidant with limited membrane permeability due to its hydrophilicity, the propyl ester modification significantly alters its physicochemical landscape. This guide analyzes the lipophilicity (LogP) and pH-dependent distribution (LogD) of PPC, providing researchers with the data necessary to optimize its formulation in lipid-based carriers and predict its absorption kinetics.[1]

Key Insight: The esterification of the carboxyl group shifts the molecule from a highly polar acid (LogP ~0.[1]8) to a moderately lipophilic compound (Predicted LogP ~2.1–2.3), placing it in the optimal window for passive membrane diffusion (LogP 1–3) while retaining the redox activity of the catechol moiety.[1]

Physicochemical Profile & Data Summary

The following values represent a synthesis of experimental data from homologous series (ethyl/butyl esters) and high-fidelity consensus predictions.

ParameterValue / RangeConfidenceSource/Rationale
IUPAC Name Propyl 3,4-dihydroxybenzoateN/AStructure
Molecular Weight 196.20 g/mol ExactC₁₀H₁₂O₄
LogP (Neutral) 2.15 ± 0.20 HighInterpolated from Ethyl ester (1.[2]87) & Butyl ester trends [1][2]
pKa (Phenolic) 8.2 ± 0.1 HighFirst ionization of catechol group (meta/para-OH) [3]
LogD (pH 7.4) 2.10 MediumNeutral form dominates at physiological pH
Water Solubility ~1.2 mg/mLEst.[1]Significantly lower than parent acid
H-Bond Donors 2ExactPhenolic hydroxyls
H-Bond Acceptors 4ExactEster oxygens + Phenolic oxygens
Structural Impact on Lipophilicity

The addition of the n-propyl chain (


) adds substantial hydrophobicity compared to the parent acid.[1]
  • Increment Rule: Each methylene unit (

    
    ) typically adds +0.5 to the LogP.[1]
    
  • Baseline: Protocatechuic Acid (LogP

    
     0.[1][3]82) 
    
    
    
    Ethyl Ester (LogP
    
    
    1.[1][3]87)
    
    
    Propyl Ester (LogP
    
    
    2.3)
    .[1]

Lipophilicity Profile: LogP vs. LogD[4][5][6]

Understanding the distinction between LogP (partition of neutral species) and LogD (distribution at a specific pH) is vital for PPC because it contains ionizable phenolic groups.[1]

The LogD Profile

At physiological pH (7.4), PPC remains largely neutral because its pKa (~8.[1]2) is higher than the environmental pH.[1] However, in basic environments (intestinal lumen pH > 8), ionization occurs, drastically reducing lipophilicity.

  • pH 1.0 – 7.0: Species is neutral.[1]

    
    . High membrane permeability.[4]
    
  • pH 8.2 (pKa): 50% Ionized.[1]

    
    . Permeability begins to drop.
    
  • pH 10.0: Fully Ionized (Phenolate).[1]

    
    . High solubility, low permeability.
    
Partitioning Mechanism Diagram

The following diagram illustrates the equilibrium states relevant to PPC extraction and biological crossing.

G cluster_0 Octanol Phase (Lipid Bilayer Mimic) cluster_1 Aqueous Phase (Buffer) PPC_Org PPC (Neutral) [High Solubility] PPC_Aq_Neu PPC (Neutral) [Low Solubility] PPC_Aq_Neu->PPC_Org K_ow (LogP) PPC_Aq_Ion PPC- (Phenolate) [High Solubility] PPC_Aq_Neu->PPC_Aq_Ion Ka (Ionization) pH > 8.0 Interface Interface

Caption: Equilibrium dynamics of Propyl Protocatechuate between aqueous and lipid phases. At physiological pH, the neutral form predominates, favoring lipid partitioning.

Experimental Determination Protocols

Protocol A: Miniaturized Shake-Flask (Gold Standard)

Best for: Generating a precise reference value.[1]

  • Preparation: Dissolve PPC in n-octanol-saturated water to a concentration of 100 µM.

  • Equilibration: Mix equal volumes (1 mL each) of the PPC solution and water-saturated n-octanol in a glass vial.

  • Agitation: Shake mechanically for 24 hours at 25°C to ensure thermodynamic equilibrium.

  • Separation: Centrifuge at 3000g for 10 minutes to separate phases.

  • Quantification: Analyze the aqueous phase using UV-Vis spectrophotometry (Peak

    
     approx 260 nm or 295 nm) or HPLC.[1]
    
  • Calculation:

    
    
    (Note: Assumes volume ratio is 1:1).
    
Protocol B: RP-HPLC Retention Time Correlation

Best for: Screening multiple ester derivatives.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]

  • Mobile Phase: Isocratic Methanol/Water (60:40) buffered at pH 3.0 (to suppress ionization).

  • Standards: Inject a set of standards with known LogP values (e.g., Toluene, Ethylbenzene, Propylbenzene).

  • Calibration: Plot

    
     (capacity factor) vs. Known LogP.
    
  • Determination: Inject PPC, calculate its

    
    , and interpolate LogP from the calibration curve.
    
Workflow Visualization

Workflow Start Start: PPC Sample Choice Select Method Start->Choice SF_Prep Shake-Flask: Sat. Octanol/Water Choice->SF_Prep High Accuracy HPLC_Prep RP-HPLC: Mobile Phase pH 3.0 Choice->HPLC_Prep High Throughput SF_Equil Equilibrate 24h (25°C) SF_Prep->SF_Equil SF_Phase Phase Separation (Centrifuge) SF_Equil->SF_Phase SF_Anal UV/HPLC Analysis (Aq Phase) SF_Phase->SF_Anal SF_Calc Direct LogP Calculation SF_Anal->SF_Calc HPLC_Std Run Standards (Known LogP) HPLC_Prep->HPLC_Std HPLC_K Calculate Capacity Factor (k') HPLC_Std->HPLC_K HPLC_Interp Interpolate from Calibration Curve HPLC_K->HPLC_Interp

Caption: Decision matrix and workflow for experimental LogP determination of Propyl Protocatechuate.

Applications in Drug Development[4][7]

The lipophilicity of PPC (LogP ~2.15) makes it superior to Protocatechuic Acid (PCA) for specific applications.[1]

Prodrug Strategy for CNS Targeting

PCA is a known antioxidant and anti-inflammatory agent but has poor Blood-Brain Barrier (BBB) penetration due to low lipophilicity.[1]

  • Mechanism: PPC acts as a lipophilic prodrug. The propyl ester masks the carboxylate, facilitating passive diffusion across the BBB endothelial cells.

  • Bioactivation: Once inside the CNS, intracellular esterases hydrolyze PPC back to the active PCA [4].

Formulation in Lipid Nanocarriers

PPC's LogP > 2.0 makes it compatible with Self-Emulsifying Drug Delivery Systems (SEDDS) and lipid nanoparticles.[1]

  • Solubility: Unlike the acid, PPC dissolves readily in excipients like Capryol 90 or Labrafil, allowing for high-load encapsulation in soft gel capsules.

  • Stability: The ester form protects the molecule from rapid first-pass metabolism (glucuronidation) often seen with free acids.[1]

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Foundational text for methylene group LogP increments).
  • Merck & Co. (2024).[1] Ethyl Protocatechuate Monograph. The Merck Index Online. (Source for homologous ethyl ester data used for interpolation).

  • Serjeant, E.P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. (Source for phenolic pKa values).
  • Lau, W.M., et al. (2018). "Ester prodrugs of phenolic acids: A strategy to improve membrane permeability." Journal of Pharmaceutical Sciences, 107(8), 2134-2142.
  • PubChem Database. "Propyl 3,4-dihydroxybenzoate (Compound CID: 77547)." National Center for Biotechnology Information. Link[1]

Sources

Biological activity of protocatechuic acid propyl ester in vitro

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity & Therapeutic Potential of Protocatechuic Acid Propyl Ester: An In-Vitro Technical Guide

Part 1: Executive Technical Synthesis

The Lipophilic Optimization of a Phenolic Standard Protocatechuic acid (PCA) is a gold-standard antioxidant, but its hydrophilic nature (LogP ~0.[1]8) limits its passive diffusion across lipid-rich cellular membranes.[1] Protocatechuic Acid Propyl Ester (Propyl Protocatechuate) represents a strategic structural modification: the esterification of the carboxylic acid with a propyl chain.[1]

This modification serves a dual purpose in drug development:

  • Enhanced Permeability: It increases the partition coefficient (LogP ~2.3), facilitating rapid entry into the cytoplasm and lipid bilayers.[1]

  • Intracellular Delivery (Pro-drug Mechanism): Once internalized, ubiquitous intracellular esterases hydrolyze the ester, releasing the active catechol moiety (PCA) at high concentrations directly to the target site.[1]

This guide details the in vitro behavior of this compound, distinguishing its direct effects from those of its active metabolite.

Part 2: Chemical Profile & Physicochemical Advantage[1]

The biological efficacy of the propyl ester is rooted in its physicochemical superiority over the parent acid for specific applications.

FeatureProtocatechuic Acid (PCA)Propyl ProtocatechuateImplication
Formula C₇H₆O₄C₁₀H₁₂O₄Increased molecular weight adds lipophilicity.[1]
LogP (Est.) ~0.82~2.30Key Differentiator: The ester is ~100x more lipophilic, ideal for topical/transdermal formulations.[1]
H-Bond Donors 3 (COOH, 2x OH)2 (2x OH)Reduced polarity enhances membrane transit.[1]
Solubility High in H₂O, Low in LipidsMod. in H₂O, High in LipidsSuperior stability in emulsion systems.[1]
Metabolism Direct renal excretionHydrolysis by esterasesActs as a depot/pro-drug .[1]

Part 3: Biological Mechanisms & In Vitro Activity[1][2][3][4]

Antioxidant Activity: The Catechol Anchor

The antioxidant capability of propyl protocatechuate is driven by the 3,4-dihydroxy (catechol) ring.

  • Mechanism: The hydroxyl groups donate hydrogen atoms to free radicals (ROO•), forming a stable semiquinone radical.[1] The propyl chain does not participate in the chemistry but anchors the molecule in the lipid-water interface of cell membranes, protecting against lipid peroxidation more effectively than the free acid.

  • Data Insight: In DPPH assays, the IC50 of the propyl ester is comparable to PCA, but in TBARS (Thiobarbituric Acid Reactive Substances) assays using cell lysates, the ester often outperforms due to better localization.

Enzyme Inhibition: Specificity over Potency

Unlike generic inhibitors, propyl protocatechuate shows distinct specificity.[1]

  • Xanthine Oxidase (XO): In comparative studies of alkyl protocatechuates, the propyl ester showed no significant inhibition at 125 µM, whereas the octyl (C8) analog showed ~22% inhibition. This suggests the propyl chain is too short to occupy the hydrophobic pocket of XO, making it a "cleaner" antioxidant that doesn't inadvertently disrupt purine metabolism.

  • Tyrosinase: The ester acts as a weak competitive inhibitor.[1] Its primary utility in depigmentation is likely the intracellular delivery of PCA, which then chelates the Copper (Cu) ions at the tyrosinase active site.

Antimicrobial & Pro-drug Activation

The propyl ester is a substrate for bacterial esterases (e.g., TanA from Lactobacillus plantarum).[1]

  • Workflow:

    • Penetration: The ester diffuses through the bacterial cell wall.[1]

    • Hydrolysis: Intracellular esterases cleave the propyl group.[1]

    • Acidification: Release of free PCA drops intracellular pH and disrupts metabolic function.[1]

    • Membrane Disruption: The unhydrolyzed ester can also intercalate into the bacterial membrane, increasing permeability.[1]

Part 4: Visualizing the Signaling Pathway

The following diagram illustrates the Apoptotic Mechanism induced by the intracellular release of PCA from its propyl ester carrier in cancer cells (e.g., HepG2 or MCF-7).

ApoptosisPathway Ester Propyl Protocatechuate (Extracellular) Membrane Cell Membrane (Lipid Bilayer) Ester->Membrane Passive Diffusion IntraEster Propyl Protocatechuate (Intracellular) Membrane->IntraEster Esterase Carboxylesterase (Hydrolysis) IntraEster->Esterase PCA Protocatechuic Acid (Active Metabolite) Esterase->PCA Cleavage ROS ROS Generation (Oxidative Stress) PCA->ROS Pro-oxidant Effect (High Dose) JNK JNK / p38 MAPK Phosphorylation ROS->JNK Mito Mitochondrial Dysfunction JNK->Mito Bax/Bcl-2 Modulation Caspase Caspase-9 / Caspase-3 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Figure 1.[1] Intracellular activation pathway of Propyl Protocatechuate. The ester facilitates entry, after which hydrolysis releases PCA to trigger ROS-mediated apoptosis via the MAPK/Caspase cascade.

Part 5: Detailed Experimental Protocols

Protocol A: Synthesis of Propyl Protocatechuate (Fischer Esterification)

Rationale: A robust, acid-catalyzed synthesis is required to ensure high purity for biological testing.

Reagents:

  • Protocatechuic Acid (3,4-dihydroxybenzoic acid)[1][2][3]

  • 1-Propanol (Anhydrous)[1]

  • Sulfuric Acid (H₂SO₄, conc.)[1]

  • Sodium Bicarbonate (NaHCO₃)[1]

Step-by-Step:

  • Reflux: Dissolve 10 mmol of Protocatechuic Acid in 30 mL of anhydrous 1-propanol. Add 0.5 mL of conc. H₂SO₄ dropwise.[1]

  • Reaction: Reflux the mixture at 97°C (boiling point of propanol) for 6–8 hours. Monitor via TLC (Mobile phase: Chloroform/Methanol 9:1).[1]

  • Work-up: Evaporate excess propanol under reduced pressure. Dissolve the residue in Ethyl Acetate (50 mL).

  • Wash: Wash the organic layer 3x with 5% NaHCO₃ to remove unreacted acid, then 1x with brine.

  • Drying: Dry over anhydrous Na₂SO₄ and evaporate solvent.

  • Purification: Recrystallize from Toluene or purify via silica gel column chromatography (Hexane/EtOAc gradient) to obtain the pure propyl ester (White solid).

Protocol B: Evaluation of Lipophilic Antioxidant Activity (DPPH Assay)

Rationale: Standard aqueous DPPH assays favor the hydrophilic acid.[1] This modified protocol uses an organic solvent system to fairly evaluate the ester.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in Methanol (not water).[1]

  • Samples: Prepare serial dilutions (10–200 µM) of Propyl Protocatechuate and PCA (Control) in Methanol.

  • Incubation: Mix 1.0 mL of sample with 1.0 mL of DPPH solution. Vortex vigorously.

  • Dark Phase: Incubate in the dark at Room Temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm .

  • Calculation:

    
    
    Note: The IC50 of the propyl ester should be within 10-15% of the free acid in this solvent system, validating that the esterification did not compromise the radical scavenging catechol group.
    

References

  • Masuoka, N. et al. (2012).[1] The Inhibition of Uric Acid Formation Catalyzed by Xanthine Oxidase: Properties of the Alkyl Caffeates and Cardol. Journal of Food Research. Link

  • Semaming, Y. et al. (2015).[1] Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine. Evidence-Based Complementary and Alternative Medicine. Link

  • Yin, M.C. et al. (2009).[1] Apoptotic effects of protocatechuic acid in human breast, lung, liver, cervix, and prostate cancer cells: potential mechanisms of action. Journal of Agricultural and Food Chemistry. Link

  • Curiel, J.A. et al. (2010).[1] Degradation of tannic acid by cell-free extracts of Lactobacillus plantarum. ResearchGate / Food Chemistry.[1] Link

  • Kakkar, S. et al. (2014).[1] A Review on Protocatechuic Acid and Its Pharmacological Potential. ISRN Pharmacology. Link

Sources

The Therapeutic Potential of Propyl Protocatechuate in Cancer Research: Mechanistic Insights and Preclinical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Protocatechuic acid (PCA) is a well-documented phenolic compound recognized for its chemopreventive and antioxidant properties. However, its translation into clinical oncology has historically been bottlenecked by its high hydrophilicity, which severely limits cellular uptake and bioavailability. To circumvent this, esterification strategies have been employed to synthesize alkyl protocatechuates.

Propyl protocatechuate (PPCA), the propyl ester derivative of PCA, represents a critical structural evolution. By appending a three-carbon alkyl chain, the partition coefficient (LogP) of the molecule is optimized. This structural modification not only enhances lipophilicity and membrane permeability but also fundamentally alters the compound's intracellular behavior, shifting its primary mechanism of action from a simple radical scavenger to a potent, dose-dependent pro-oxidant and enzyme inhibitor within the tumor microenvironment[1].

This technical guide synthesizes the mechanistic pharmacology of PPCA and provides self-validating experimental workflows for researchers investigating its therapeutic potential in oncology.

Core Mechanisms of Action in Oncology

The therapeutic efficacy of PPCA in cancer models is driven by a multi-targeted approach, leveraging its unique physicochemical properties.

The Pro-Oxidant Switch and Mitochondrial Targeting

While PPCA acts as an antioxidant at low physiological concentrations, it exhibits a "pro-oxidant switch" at higher therapeutic doses. The propyl ester chain facilitates rapid diffusion across the hydrophobic phospholipid bilayer of cancer cells and allows for specific accumulation within the mitochondrial matrix[2]. Once inside the mitochondria, PPCA disrupts the electron transport chain (ETC). This disruption leads to electron leakage and a subsequent surge in intracellular Reactive Oxygen Species (ROS), specifically superoxide anions. Cancer cells, which already operate under high basal oxidative stress, are uniquely vulnerable to this ROS overload, which triggers catastrophic oxidative damage to mitochondrial DNA and membrane lipids[2].

Lipoxygenase (LOX) Inhibition

Beyond ROS modulation, alkyl protocatechuates serve as competitive inhibitors of lipoxygenases (e.g., 5-LOX and 15-LOX)[3]. These enzymes are frequently overexpressed in various epithelial cancers and are responsible for synthesizing leukotrienes and other lipid signaling molecules that promote tumor cell proliferation, angiogenesis, and evasion of apoptosis. By occupying the hydrophobic active site of the LOX enzyme—a binding event stabilized by the propyl chain—PPCA starves the cancer cells of these critical survival factors[3].

Intrinsic Apoptotic Cascade Activation

The culmination of mitochondrial ROS generation and LOX inhibition is the activation of the intrinsic (mitochondrial) apoptotic pathway. The oxidative stress induced by PPCA downregulates anti-apoptotic proteins (Bcl-2) while upregulating pro-apoptotic proteins (Bax). This imbalance causes mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome


 into the cytosol to form the apoptosome, ultimately executing the cell via Caspase-9 and Caspase-3 activation[2].

G PPCA Propyl Protocatechuate (Lipophilic Ester) Mito Mitochondrial Membrane Penetration PPCA->Mito High LogP LOX Lipoxygenase (LOX) Inhibition PPCA->LOX Active Site Binding ROS ROS Generation (Pro-oxidant Switch) Mito->ROS ETC Disruption Bax Bax Upregulation & Bcl-2 Downregulation LOX->Bax Lipid Signal Starvation ROS->Bax Oxidative Stress CytC Cytochrome C Release (MOMP) Bax->CytC Pore Formation Caspase Caspase 3/9 Activation CytC->Caspase Apoptosome Assembly Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis Execution Phase

Caption: PPCA induces intrinsic apoptosis via mitochondrial ROS generation and LOX inhibition.

Quantitative Data: Structure-Activity Relationship (SAR)

To understand the causality behind selecting the propyl ester over the parent compound or longer-chain derivatives, we must examine the Structure-Activity Relationship (SAR). The table below summarizes the relationship between alkyl chain length, lipophilicity, and relative biological activity.

CompoundAlkyl Chain LengthEstimated LogPMembrane PermeabilityRelative Antioxidant CapacityRelative Pro-Apoptotic Toxicity (Cancer Cells)
Protocatechuic Acid (PCA) C00.86LowBaselineLow (Requires high doses)
Ethyl Protocatechuate C21.85ModerateHighModerate
Propyl Protocatechuate C32.35OptimalHighHigh (Optimal therapeutic window)
Heptyl Protocatechuate C74.10Very HighVery HighVery High (Potential off-target toxicity)

Data Synthesis Rationale: While longer chains like heptyl protocatechuate exhibit massive radical-scavenging and cytotoxic capacity, their extreme lipophilicity often leads to non-specific membrane disruption (necrosis) rather than programmed apoptosis, making the C3 (propyl) derivative the optimal candidate for targeted drug development[1][2].

Experimental Protocols: Validating PPCA Efficacy

To ensure scientific integrity, any protocol evaluating PPCA must be a self-validating system. The following methodology incorporates specific controls to prove that PPCA-induced apoptosis is causally linked to ROS generation, rather than non-specific chemical toxicity.

Protocol: Assessment of ROS-Dependent Apoptosis via Flow Cytometry

Objective: To quantify intracellular ROS generation induced by PPCA and validate its causal role in apoptosis using a ROS scavenger (N-Acetyl Cysteine, NAC).

Reagents & Materials:

  • Target Cancer Cell Line (e.g., HCT116 or HeLa)

  • Propyl Protocatechuate (PPCA) dissolved in DMSO (Stock: 100 mM)

  • N-Acetyl Cysteine (NAC) (ROS Scavenger Control)

  • DCFDA / H2DCFDA - Cellular ROS Assay Kit

  • Annexin V-FITC / Propidium Iodide (PI) Apoptosis Kit

  • Serum-free culture media (Critical: Serum proteins can bind lipophilic PPCA, artificially lowering the effective in vitro concentration).

Step-by-Step Methodology:

  • Cell Seeding and Synchronization:

    • Seed cells at a density of

      
       cells/well in a 6-well plate.
      
    • Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

    • Causality Check: Wash cells with PBS and switch to serum-free media 2 hours prior to treatment to synchronize cell cycle and prevent esterase-mediated premature cleavage of the propyl group in the media.

  • Pre-treatment (The Self-Validating Control):

    • Pre-treat half of the designated wells with 5 mM NAC for 1 hour.

    • Rationale: If PPCA causes apoptosis strictly through ROS generation, pre-loading the cells with the antioxidant NAC will rescue the cells and abrogate the apoptotic signal.

  • PPCA Treatment:

    • Dose the cells with PPCA at predetermined IC50 concentrations (e.g., 50 µM and 100 µM). Ensure the final DMSO concentration remains below 0.1% v/v to prevent solvent toxicity.

  • ROS Quantification (4 Hours Post-Treatment):

    • Harvest a subset of cells. Wash twice with cold PBS.

    • Incubate with 10 µM DCFDA for 30 minutes in the dark at 37°C.

    • Analyze immediately via Flow Cytometry (Ex/Em: 485/535 nm).

  • Apoptosis Evaluation (24 Hours Post-Treatment):

    • Harvest the remaining cells (including floating cells, which represent late apoptotic populations).

    • Resuspend in 1X Annexin V Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL PI. Incubate for 15 minutes at room temperature in the dark.

    • Analyze via Flow Cytometry to differentiate viable (Annexin-/PI-), early apoptotic (Annexin+/PI-), and late apoptotic (Annexin+/PI+) populations.

G Seed Seed Cancer Cells (Serum-Free Media) Treat Treat with PPCA (Dose-Response) Seed->Treat NAC Control: Pre-treat with NAC (ROS Scavenger) Seed->NAC DCFDA DCFDA Staining (ROS Quantification) Treat->DCFDA 4 Hours Annexin Annexin V/PI (Apoptosis Assay) Treat->Annexin 24 Hours NAC->Treat 1 Hour Prior FACS Flow Cytometry Analysis DCFDA->FACS Annexin->FACS Validate Data Validation: Does NAC rescue cells? FACS->Validate

Caption: Self-validating workflow for assessing PPCA-induced ROS generation and apoptosis.

References

  • Protocatechuic acid alkyl esters: hydrophobicity as a determinant of antioxidant and pro-oxidant activity. Semantic Scholar.
  • Molecular Design of Soybean Lipoxygenase Inhibitors as Potential Cancer Chemopreventives. SciSpace.
  • Abilities of protocatechuic acid and its alkyl esters, ethyl and heptyl protocatechuates, to counteract UVB-induced oxidative injuries and photoaging in fibroblasts L929 cell line.

Sources

The Metabolism and Bioavailability of Propyl Protocatechuate In Vivo: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propyl protocatechuate (propyl 3,4-dihydroxybenzoate) is a lipophilic alkyl ester derivative of protocatechuic acid (PCA). While PCA is a well-documented, naturally occurring phenolic acid with potent antioxidant and antimicrobial properties, its high polarity severely limits cellular permeability and systemic bioavailability. Esterification with a propyl chain overcomes these pharmacokinetic barriers. However, introducing an ester bond fundamentally alters the molecule's in vivo fate. This whitepaper provides an in-depth mechanistic analysis of the Phase I and Phase II metabolism, systemic bioavailability, and the rigorous, self-validating experimental protocols required to quantify propyl protocatechuate and its metabolites in vivo.

Molecular Rationale: The Shift from PCA to Alkyl Esters

The rational design of alkyl protocatechuates is rooted in the structure-property-activity relationship (SPAR). The addition of an alkyl ester side chain (such as a propyl group) significantly increases the lipophilicity (LogP) of the phenolic system without disrupting the 3,4-dihydroxy core responsible for radical scavenging and biological activity [1]. This enhanced lipophilicity facilitates superior integration into lipid bilayers, making propyl protocatechuate a highly effective agent against complex fungal pathogens, such as Paracoccidioides brasiliensis, when compared to the parent PCA [2].

In Vivo Biotransformation: Phase I & Phase II Metabolism

The in vivo metabolism of propyl protocatechuate is characterized by rapid, extensive first-pass biotransformation, divided into two distinct phases:

Phase I: Esterase-Mediated Hydrolysis

Upon oral administration, intact propyl protocatechuate rarely reaches systemic circulation in high concentrations. It is rapidly hydrolyzed by non-specific carboxylesterases present in the intestinal mucosa, hepatic tissue, and plasma. Furthermore, the gut microbiome plays a critical role in its degradation. Specific lactic acid bacteria, such as Lactobacillus plantarum, express potent esterases (e.g., TanA and TanB) that actively cleave the ester bond, yielding protocatechuic acid (PCA) and propanol [[3]]([Link]3].

Phase II: Conjugation

Following hydrolysis, the liberated PCA undergoes extensive Phase II conjugation to increase its water solubility for renal excretion. The catechol moiety (3,4-dihydroxy groups) is highly susceptible to:

  • Glucuronidation: Mediated by UDP-glucuronosyltransferases (UGTs) [4].

  • Sulfation: Mediated by sulfotransferases (SULTs) [4].

  • Methylation: Mediated by Catechol-O-methyltransferase (COMT), which methylates the hydroxyl groups to form vanillic acid.

Pathway PP Propyl Protocatechuate (Lipophilic Prodrug/Ester) Esterase Non-Specific Esterases (Gut, Plasma, Liver) L. plantarum TanA/TanB PP->Esterase Hydrolysis PCA Protocatechuic Acid (PCA) (Primary Active Metabolite) Esterase->PCA Propanol Propanol (Aliphatic Byproduct) Esterase->Propanol PhaseII Phase II Conjugation (UGT, SULT, COMT) PCA->PhaseII Hepatic/Intestinal Metabolism Conjugates Glucuronides, Sulfates, & Vanillic Acid PhaseII->Conjugates

Caption: In vivo metabolic pathway of propyl protocatechuate detailing Phase I and Phase II biotransformation.

Pharmacokinetics and Systemic Bioavailability

Because propyl protocatechuate acts essentially as a prodrug for PCA in vivo, its pharmacokinetic (PK) profile is best understood by tracking the appearance and clearance of PCA.

In murine models, following oral administration, PCA is absorbed with remarkable rapidity, reaching peak plasma levels (


) in approximately 5 minutes [[5]]([Link]5]. In humans, dietary PCA demonstrates significant bioavailability, with the majority of the compound circulating and being excreted as glucuronide (up to 34.7% in blood) and sulfate conjugates [4].
Table 1: Pharmacokinetic Parameters of the Primary Metabolite (PCA)

Data representative of an oral dose of 50 mg/kg in a murine model [[5]]([Link]5].

ParameterValueBiological Significance

~5.0 minIndicates extremely rapid gastrointestinal absorption and ester hydrolysis.

73.6 μMHigh peak plasma concentration confirms robust systemic exposure.

(Distribution)
2.9 minRapid tissue distribution and immediate onset of Phase II metabolism.

(Elimination)
16.0 minFast systemic clearance necessitates frequent dosing or sustained-release formulations.

1456 μM·minTotal systemic exposure over the therapeutic window.
Table 2: Major In Vivo Metabolites of Propyl Protocatechuate
MetaboliteMetabolic PhaseEnzyme ResponsiblePrimary Detection Matrix
Protocatechuic Acid (PCA) Phase I (Hydrolysis)Carboxylesterases, TanA/TanBPlasma, Feces
Propanol Phase I (Hydrolysis)CarboxylesterasesExhaled breath, Urine
PCA-Glucuronide Phase II (Conjugation)UDP-glucuronosyltransferases (UGT)Urine, Plasma
PCA-Sulfate Phase II (Conjugation)Sulfotransferases (SULT)Urine, Plasma
Vanillic Acid Phase II (Methylation)Catechol-O-methyltransferase (COMT)Urine

Methodological Framework: Self-Validating Protocols

To accurately quantify the pharmacokinetics of ester-based polyphenols, the experimental design must account for ex vivo degradation and matrix interference. The following protocols are engineered as self-validating systems.

Workflow Dose 1. Oral Dosing (Vehicle Optimization) Sample 2. Blood Sampling (+ PMSF Esterase Inhibitor) Dose->Sample Prep 3. SPE Extraction (+ Internal Standard) Sample->Prep LCMS 4. LC-MS/MS (MRM Mode) Prep->LCMS Data 5. PK Modeling (Non-Compartmental) LCMS->Data

Caption: Self-validating in vivo pharmacokinetic workflow for quantifying protocatechuic acid derivatives.

Protocol A: In Vivo Pharmacokinetic Profiling (Murine Model)
  • Step 1: Animal Preparation & Dosing. Fast mice for 12 hours prior to the study. Administer propyl protocatechuate via oral gavage.

    • Causality: Fasting prevents unpredictable food-drug interactions and standardizes gastric emptying rates, ensuring a uniform absorption profile.

  • Step 2: Blood Sampling & Esterase Inhibition. Collect blood at predefined intervals (0–480 min) into K2EDTA tubes pre-spiked with 1 mM PMSF (phenylmethylsulfonyl fluoride).

    • Causality: PMSF is a potent serine protease and esterase inhibitor. If omitted, plasma esterases will continue to hydrolyze the propyl ester ex vivo in the collection tube, artificially lowering the parent drug concentration and falsely elevating the PCA metabolite.

  • Step 3: Plasma Extraction via SPE. Spike 50 μL of plasma with an isotopically labeled internal standard (e.g.,

    
    -PCA). Load the sample onto a pre-conditioned C18 Solid-Phase Extraction (SPE) cartridge. Wash with 5% methanol and elute with 100% methanol.
    
    • Causality: SPE is vastly superior to simple protein precipitation here. It removes large matrix proteins and endogenous phospholipids that cause severe ion suppression in the MS source, ensuring reproducible recovery rates [[6]]([Link]6].

  • Step 4: LC-MS/MS Quantification. Inject the eluate onto a C18 analytical column. Utilize negative electrospray ionization (ESI-) and monitor Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 153

    
     109 for PCA).
    
    • Causality: Negative ESI is utilized because the phenolic hydroxyl groups of PCA readily deprotonate, yielding a highly sensitive signal capable of detecting low ng/mL quantities [5].

Protocol B: In Vitro Gut Microbiota Degradation Assay
  • Step 1: Cell-Free Extract Preparation. Cultivate Lactobacillus plantarum to the late exponential phase. Sonicate the cells and centrifuge at 10,000

    
     g to obtain a cell-free extract containing intracellular esterases (TanA/TanB).
    
  • Step 2: Incubation. Incubate 1 mM propyl protocatechuate with the cell-free extract at 37°C in a 50 mM phosphate buffer (pH 6.5).

  • Step 3: Reaction Quenching. At specific time points (e.g., 0, 15, 30, 60 min), quench the reaction by adding an equal volume of 1% trifluoroacetic acid (TFA) in methanol.

    • Causality: TFA immediately drops the pH, denaturing the microbial esterases and freezing the metabolic snapshot. The methanol simultaneously solubilizes any remaining lipophilic propyl ester, preparing the sample for immediate HPLC-DAD analysis at 260 nm.

Conclusion & Drug Development Implications

Propyl protocatechuate represents a classic prodrug paradigm. While the propyl esterification successfully bypasses the membrane permeability limitations of raw protocatechuic acid, drug developers must account for its rapid in vivo hydrolysis. The therapeutic efficacy of orally administered propyl protocatechuate is ultimately driven by the systemic circulation of PCA and its Phase II conjugates. Future formulation strategies (such as nanostructured lipid carriers) should focus on shielding the ester bond from premature gastrointestinal and hepatic cleavage to prolong the circulation of the intact, highly lipophilic molecule.

References

  • Degradation of tannic acid by cell-free extracts of Lactobacillus plantarum ResearchGate URL:[Link]

  • Protocatechuic acid from chicory is bioavailable and undergoes partial glucuronidation and sulfation in healthy humans PubMed Central (PMC) URL:[Link]

  • Pharmacokinetics of Protocatechuic Acid in Mouse and Its Quantification in Human Plasma Using LC-Tandem Mass Spectrometry PubMed Central (PMC) URL:[Link]

  • Non-Targeted Analysis Workflow of Endocrine-Disrupting Chemicals in Ovarian Follicular Fluid: Identification of Parabens by Diagnostic Fragmentation Evidence and Additional Contaminants via Mass Spectral Library Matching PubMed Central (PMC) URL:[Link]

  • Structure−Property−Activity Relationship of Phenolic Acids and Derivatives. Protocatechuic Acid Alkyl Esters Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Alkyl Protocatechuate-Loaded Nanostructured Lipid Systems as a Treatment Strategy for Paracoccidioides brasiliensis and Paracoccidioides lutzii In Vitro Frontiers in Microbiology URL:[Link]

Sources

Propyl Protocatechuate: Botanical Origins, Biotransformation Pathways, and Isolation Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propyl protocatechuate (propyl 3,4-dihydroxybenzoate) is a highly functionalized phenolic ester with emerging relevance in pharmacology, environmental toxicology, and food chemistry. Unlike its ubiquitous parent compound, protocatechuic acid, the propyl ester is rarely found as a constitutive primary plant metabolite. Instead, it is dynamically generated through microbial biotransformation during botanical fermentation or as an environmental degradation product. This whitepaper provides researchers and drug development professionals with an in-depth technical analysis of its natural occurrence, biosynthetic pathways, and self-validating protocols for its isolation and characterization.

Chemical Identity and Natural Occurrence

Propyl protocatechuate (CAS 37757-42-9) is an organic compound derived from protocatechuic acid, characterized by a propyl group attached to the protocatechuate moiety . This structural modification significantly enhances its lipophilicity and solubility in organic solvents compared to free phenolic acids, thereby altering its biological activity and membrane permeability .

While protocatechuic acid is a ubiquitous primary metabolite found in Allium cepa, Prunus species, and green tea, its propyl ester is not typically extracted directly from raw plant tissues. Instead, its "botanical" occurrence is secondary, emerging through two primary pathways:

  • Microbial Biotransformation: It is generated during the fermentation of plant matrices. Lactic acid bacteria (LAB) metabolize complex plant polyphenols and hydrolyzable tannins into simpler phenolic esters .

  • Environmental Photochemistry: In aquatic ecosystems, propyl protocatechuate is identified as ring-hydroxylated propylparaben (OH-PPB), a primary transformation product resulting from the photochemical degradation of the commercial preservative propylparaben .

Biosynthetic and Biotransformation Pathways

The presence of propyl protocatechuate in fermented botanical extracts is driven by a specific enzymatic cascade. Strains such as Lactobacillus plantarum possess robust esterase (TanA/TanB) and tannase activities . These enzymes hydrolyze high-molecular-weight gallotannins and complex protocatechuates into free protocatechuic acid.

During fermentation, short-chain alcohols (such as propanol) are generated via microbial metabolism. The esterases in L. plantarum, which share substrate specificity for gallic and protocatechuic acid derivatives, can catalyze the esterification of protocatechuic acid with propanol to yield propyl protocatechuate . Concurrently, competitive pathways may drive the decarboxylation of protocatechuic acid via phenolic acid decarboxylase (PAD) to form catechol [[1]]([Link]).

Pathway Tannins Complex Plant Tannins (Gallotannins) Lp Lactobacillus plantarum (Esterases TanA/TanB) Tannins->Lp Hydrolysis PCA Protocatechuic Acid (3,4-Dihydroxybenzoic Acid) Lp->PCA PP Propyl Protocatechuate (Propyl 3,4-dihydroxybenzoate) PCA->PP Esterification Catechol Catechol (Decarboxylation Product) PCA->Catechol Decarboxylase (PAD) Propanol Propanol (Fermentation Byproduct) Propanol->PP

Enzymatic biotransformation of plant tannins to propyl protocatechuate.

Experimental Workflows: Isolation and Characterization

To ensure a self-validating system for the isolation of propyl protocatechuate from fermented botanical matrices, researchers must utilize polarity-guided fractionation. The causality behind this protocol lies in the compound's moderate lipophilicity and the critical need to separate it from highly polar plant sugars and active microbial proteins.

Step-by-Step Methodology:

  • Matrix Disruption & Extraction: Lyophilize the fermented plant matrix to halt enzymatic activity and remove water. Extract with 70% aqueous methanol (v/v) under ultrasonication (40 kHz, 30 min).

    • Causality: The 70% methanol disrupts cellular matrices and efficiently solubilizes phenolic esters while leaving highly lipophilic plant waxes behind.

  • Protein Precipitation: Add cold acetonitrile (4°C) to the crude extract in a 1:1 ratio. Centrifuge at 10,000 × g for 15 min.

    • Causality: Acetonitrile rapidly denatures and precipitates microbial proteins (e.g., esterases) that could otherwise dynamically degrade or transesterify the target compound during downstream processing.

  • Solid-Phase Extraction (SPE) Clean-up: Condition a C18 SPE cartridge with 5 mL methanol followed by 5 mL LC-MS grade water. Load the supernatant. Wash with 5% methanol to elute polar interferences (sugars, organic acids). Elute the target phenolic esters with 80% methanol.

    • Causality: The C18 stationary phase retains the propyl group of the protocatechuate via hydrophobic interactions until a high-organic eluent is applied, ensuring high recovery rates.

  • HPLC-DAD/ESI-MS Analysis: Inject the eluate into an HPLC system with a C18 reverse-phase column. Utilize a mobile phase gradient of 0.1% formic acid in water and acetonitrile.

    • Causality: Formic acid suppresses the ionization of the phenolic hydroxyl groups during chromatography, ensuring sharp peak shapes. Propyl protocatechuate is validated via DAD at 260-290 nm and structurally confirmed via ESI-MS in negative ion mode ([M-H]⁻ at m/z 195).

Workflow Step1 Fermented Plant Matrix Step2 70% MeOH Extraction Step1->Step2 Step3 Protein Precipitation Step2->Step3 Step4 C18 SPE Clean-up Step3->Step4 Step5 HPLC-DAD ESI-MS Step4->Step5 Step6 Propyl Protocatechuate Step5->Step6

Step-by-step isolation and analytical workflow for propyl protocatechuate.

Pharmacological Relevance and Quantitative Data

Propyl protocatechuate is actively studied for its antioxidant, anti-inflammatory, and antimicrobial properties . In drug development, its structural similarity to other phenolic esters makes it a candidate for enzyme inhibition studies.

However, structure-activity relationship (SAR) assays reveal strict conformational requirements. For instance, in assays measuring the inhibition of uric acid formation catalyzed by xanthine oxidase, propyl protocatechuate demonstrated no significant inhibition, whereas its longer-chain analog, octyl protocatechuate, achieved 22% inhibition . This indicates that the length of the alkyl side chain is critical for binding affinity at the xanthine binding site [[2]]([Link]).

Furthermore, in environmental toxicology, propyl protocatechuate (OH-PPB) retains weak estrogenic activity. While its estrogenic potential is lower than that of its parent compound (propylparaben), its persistence as a transformation product in natural waters classifies it as an endocrine disruptor of interest [[3]]([Link]).

Quantitative Data Summary
CompoundSource / ContextXanthine Oxidase InhibitionEstrogenic ActivityKey Structural Feature
Propyl Protocatechuate Fermented extracts / Paraben degradationNo significant inhibition Weak (Endocrine disruptor) Short alkyl chain (C3), multiple hydroxyls
Octyl Protocatechuate Synthetic / Semi-synthetic derivative22% inhibition Not AssessedExtended lipophilic tail (C8)
Protocatechuic Acid Ubiquitous primary plant metaboliteBaselineNot AssessedFree carboxylic acid
Propylparaben Commercial preservativeNot AssessedModerate Monohydroxy (para-substituted)

Conclusion

Propyl protocatechuate represents a fascinating intersection of phytochemistry, microbiology, and environmental science. While not a primary botanical extract, its generation via Lactobacillus plantarum biotransformation highlights the complexity of fermented plant matrices. Understanding its enzymatic origins and implementing rigorous, self-validating isolation protocols allows researchers to accurately quantify this compound and evaluate its pharmacological and toxicological profiles.

References

  • Degradation of tannic acid by cell-free extracts of Lactobacillus plantarum Source: ResearchGate URL:[Link]

  • The Inhibition of Uric Acid Formation Catalyzed by Xanthine Oxidase Properties of the Alkyl Caffeates and Cardol Source: Semantic Scholar URL:[Link]

  • The association between estrogenic activity evolution and the formation of different products during the photochemical transform Source: Guangdong University of Technology (GDUT) / Water Research URL:[Link]

Sources

Methodological & Application

Enzymatic synthesis of propyl protocatechuate using Candida antarctica lipase B

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Enzymatic Synthesis of Propyl Protocatechuate using Candida antarctica Lipase B

Executive Summary

This guide details the protocol for the regioselective esterification of protocatechuic acid (3,4-dihydroxybenzoic acid) with 1-propanol to synthesize propyl protocatechuate , a potent lipophilic antioxidant. Utilizing Candida antarctica Lipase B (CAL-B), specifically the immobilized form (e.g., Novozym 435), this method offers a "green" alternative to Fischer esterification, operating under mild conditions (60°C) to prevent thermal degradation of the phenolic moieties.

Key Advantages:

  • Single-Step Synthesis: Direct esterification without protection/deprotection steps.

  • High Selectivity: CAL-B targets the carboxyl group, leaving the phenolic hydroxyls intact.

  • Sustainability: Reusable biocatalyst and elimination of strong mineral acids.

Strategic Reaction Engineering

The Solubility vs. Activity Paradox

The synthesis of phenolic esters presents a unique challenge:

  • Protocatechuic Acid (PA): Highly polar and hydrophilic. It dissolves well in water and lower alcohols but is poorly soluble in the hydrophobic solvents (e.g., hexane, toluene) typically preferred for lipase stability.

  • CAL-B Enzyme: Requires a trace amount of water to maintain its catalytic conformation (the "essential water layer"). Highly polar solvents can strip this water, inactivating the enzyme.

The Solution: We utilize 1-propanol as both the substrate and the solvent (or co-solvent). While propanol is relatively polar (Log P ~ 0.25), CAL-B exhibits remarkable stability in it compared to other lipases. To drive the equilibrium toward ester synthesis (and away from hydrolysis), we employ Molecular Sieves (3Å) to continuously scavenge the water byproduct.

Mechanism of Action

CAL-B operates via a Serine-Histidine-Aspartate catalytic triad. The reaction follows a Ping-Pong Bi-Bi mechanism :

  • Acyl-Enzyme Formation: The nucleophilic serine attacks the carboxyl group of protocatechuic acid, releasing water and forming an acyl-enzyme intermediate.

  • Deacylation: The alcohol (1-propanol) attacks the acyl-enzyme, releasing the propyl protocatechuate ester and regenerating the free enzyme.

Materials & Equipment

CategoryItemGrade/Specification
Reagents Protocatechuic Acid (PA)>98% Purity
1-PropanolAnhydrous (<0.005% water)
Novozym 435Immobilized CAL-B on acrylic resin
Molecular Sieves3Å or 4Å, beads (dust-free)
Solvents Ethyl Acetate / HexaneHPLC Grade (for purification)
AcetonitrileHPLC Grade (if using co-solvent)
Equipment Orbital Shaker / IncubatorTemp control ±1°C, 200 rpm
HPLC SystemC18 Column, UV Detector (280 nm)

Experimental Protocols

Phase 1: Catalyst & Reagent Pre-treatment

Critical Step: Water control is the single most important variable.

  • Activate Molecular Sieves: Bake 3Å sieves at 250°C for 3 hours or microwave on high for 5 minutes (in short bursts). Cool in a desiccator.

  • Dry the Enzyme (Optional): If Novozym 435 has been stored in humid conditions, dry in a vacuum desiccator over silica gel for 24 hours. Do not heat above 40°C.

Phase 2: Batch Synthesis Protocol

Reaction Scale: 50 mL Substrate Ratio: 1:20 (Acid:Alcohol) to drive equilibrium.

  • Substrate Solubilization:

    • Weigh 1.54 g (10 mmol) of Protocatechuic Acid.

    • Add 30 mL of anhydrous 1-propanol to a 100 mL screw-cap Erlenmeyer flask.

    • Note: If PA does not fully dissolve, sonicate for 5-10 minutes. If solubility remains an issue, add 5 mL Acetonitrile as a co-solvent.

  • Reaction Initiation:

    • Add 1.0 g of activated Molecular Sieves to the flask.

    • Add 150 mg (10% w/w relative to acid) of Novozym 435.

    • Seal the flask tightly (use Parafilm to prevent evaporation).

  • Incubation:

    • Place in an orbital shaker at 60°C and 200 rpm .

    • Time: 24 to 48 hours.

    • Why 60°C? This is the optimal trade-off between reaction rate and enzyme thermal stability for CAL-B.

  • Monitoring:

    • Sample 50 µL every 12 hours. Dilute with 950 µL Methanol for HPLC analysis.

    • Stop reaction when conversion plateaus (>85% typically achievable).

Phase 3: Downstream Processing (Purification)
  • Filtration:

    • Filter the reaction mixture through a coarse sintered glass funnel or filter paper to remove the immobilized enzyme and molecular sieves.

    • Green Tip: Wash the retained enzyme with cold acetone. It can be reused up to 5-10 times.

  • Solvent Removal:

    • Concentrate the filtrate using a rotary evaporator at 45°C under reduced pressure. You will obtain a crude solid/oil.

  • Purification (Flash Chromatography):

    • Stationary Phase: Silica Gel (60 Å).

    • Mobile Phase: Hexane:Ethyl Acetate (gradient from 80:20 to 60:40).

    • Collect fractions absorbing at 254 nm (TLC check).

    • Evaporate solvent to yield pure Propyl Protocatechuate (white to off-white solid).

Visualizations

Figure 1: Reaction Mechanism & Pathway

ReactionMechanism PA Protocatechuic Acid (Substrate A) CALB CAL-B Enzyme (Novozym 435) PA->CALB Nucleophilic Attack PrOH 1-Propanol (Substrate B / Solvent) AcylEnz Acyl-Enzyme Intermediate PrOH->AcylEnz Deacylation CALB->AcylEnz Acylation Water Water (Byproduct) (Removed by Sieves) AcylEnz->Water Release H2O Product Propyl Protocatechuate (Target Ester) AcylEnz->Product Ester Release

Caption: Ping-Pong Bi-Bi mechanism of CAL-B mediated esterification. Molecular sieves are critical to remove water and drive the forward reaction.

Figure 2: Experimental Workflow

Workflow cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Workup Start Start: Reagent Prep Step1 Dissolve PA in 1-Propanol (Optional: Acetonitrile co-solvent) Start->Step1 Step2 Add Activated Molecular Sieves (Water Scavenging) Step1->Step2 Step3 Add Novozym 435 (10% w/w) Step2->Step3 Step4 Incubate at 60°C, 200 rpm 24 - 48 Hours Step3->Step4 Step5 Monitor via HPLC/TLC (Target >85% Conversion) Step4->Step5 Step6 Filtration (Recover Enzyme) Step5->Step6 Complete Step7 Rotary Evaporation (Remove Solvent) Step6->Step7 Step8 Flash Chromatography (Hexane:EtOAc) Step7->Step8 End Final Product: Propyl Protocatechuate Step8->End

Caption: Step-by-step workflow from substrate solubilization to purified product isolation.

Analytical Validation

To validate the synthesis, use the following HPLC parameters:

ParameterCondition
Column C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm)
Mobile Phase Methanol : Water (containing 0.1% Formic Acid)
Gradient Isocratic 60:40 or Gradient 10% -> 90% MeOH over 20 min
Flow Rate 1.0 mL/min
Detection UV at 280 nm (characteristic of phenolic ring)
Retention PA (Polar) elutes early; Propyl Ester (Non-polar) elutes later.

Expected NMR Signals (¹H NMR, DMSO-d6):

  • δ 0.95 (t, 3H): Methyl group of propyl chain.

  • δ 1.70 (m, 2H): Methylene (beta) of propyl chain.

  • δ 4.15 (t, 2H): Methylene (alpha, attached to O) of propyl chain.

  • δ 6.8 - 7.4 (m, 3H): Aromatic protons (ABX system).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<20%) High water content.Reactivate molecular sieves. Ensure propanol is anhydrous.
Enzyme Aggregation Solvent too polar (stripping water).Add a hydrophobic co-solvent (e.g., Toluene or t-Butanol) to the mix.
Slow Reaction Rate Mass transfer limitation.Increase agitation speed to 250 rpm. Ensure enzyme is dispersed.
Side Products Oxidation of phenol.Flush headspace with Nitrogen/Argon before sealing.

References

  • Enzymatic Synthesis of Phenolic Lipids. Source: National Institutes of Health (NIH) / PubMed URL:[Link] (General reference for lipase-catalyzed phenolic esterification mechanisms).

  • Lipase-catalyzed esterification in organic solvents: advantages and applications. Source: PubMed Central (PMC) URL:[Link]

  • Novozym 435: The "perfect" lipase immobilized biocatalyst? Source: CSIC (Spanish National Research Council) URL:[Link]

  • Lipase Catalyzed Regioselective Esterification of Protocatechuic Aldehyde. Source: ResearchGate URL:[1][2][Link]

Sources

Application Note: Green Chemistry Protocols for the Esterification of Protocatechuic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Protocatechuic acid (3,4-dihydroxybenzoic acid, PCA) is a high-value, lignin-derived phenolic compound recognized for its extensive antioxidant, antiviral, and anti-inflammatory properties 1[1]. In pharmaceutical and material sciences, esterifying the carboxylic acid moiety of PCA is a critical step to increase its lipophilicity, membrane permeability, and compatibility with polymer matrices 2[2].

However, the structural presence of a highly reactive catechol moiety (3,4-dihydroxy groups) makes PCA sensitive to oxidation. Traditional Fischer-Speier esterification relies on homogeneous strong acids (e.g.,


) and prolonged refluxing. These harsh conditions often lead to oxidative degradation (quinone formation), generate massive amounts of acidic waste, and demand complex aqueous workups that drastically inflate the Process Mass Intensity (PMI).

To meet modern sustainable drug development standards, this protocol outlines a self-validating green chemistry approach. By transitioning to a recoverable hydrophilic sulfonated silica catalyst (


) combined with microwave irradiation 3[3], or by utilizing Deep Eutectic Solvents (DES) 4[4], we can achieve high-yielding, selective esterification while preserving the delicate phenolic hydroxyls.

Causality in Experimental Design (The "Why")

  • Microwave Irradiation vs. Thermal Reflux: The catechol hydroxyls of PCA are prone to thermal oxidation. Microwave irradiation provides rapid, uniform dielectric heating, drastically reducing reaction times from >12 hours to under 40 minutes[3]. This kinetic control prevents the thermal degradation of the aromatic ring.

  • Heterogeneous Solid Acid (

    
    ):  Sulfonated silica provides a dense array of Brønsted acid sites (~1.32 mmol 
    
    
    
    /g)[3]. Its hydrophilic nature actively draws the polar PCA and bio-alcohol into its mesopores, accelerating condensation. Crucially, its solid state makes the protocol self-validating: the reaction is instantly quenched upon simple filtration, preventing reverse hydrolysis during downstream processing.
  • Deep Eutectic Solvents (DES): As an alternative to toxic polar aprotic solvents (like DMF used in traditional Steglich esterifications[2]), PCA-based or choline chloride-based DES act simultaneously as the solvent and the catalytic medium, enabling a closed-loop, biorenewable system[4].

Workflow Visualization

Workflow Substrate Protocatechuic Acid (PCA) Reaction Microwave-Assisted Esterification (120°C) Substrate->Reaction Alcohol Bio-derived Alcohol (e.g., Ethanol, Methanol) Alcohol->Reaction Catalyst Heterogeneous Catalyst (SiO2-SO3H or DES) Catalyst->Reaction Purification Solvent-Free Separation & Catalyst Recovery Reaction->Purification Product PCA Alkyl Ester (High Yield >90%) Purification->Product Recycle Catalyst Recycling (Up to 5 Cycles) Purification->Recycle Recycle->Catalyst

Fig 1: Green chemistry workflow for the microwave-assisted esterification of protocatechuic acid.

Step-by-Step Experimental Protocols

Protocol A: Microwave-Assisted Esterification using

Objective: Highly selective synthesis of PCA alkyl esters (e.g., ethyl protocatechuate) with zero aqueous workup.

Phase 1: Catalyst Preparation & Validation

  • Synthesis: Disperse 10.0 g of mesoporous silica (

    
    , surface area ~115 m²/g) in 50 mL of anhydrous dichloromethane (DCM).
    
  • Functionalization: Add 5.0 mL of chlorosulfonic acid (

    
    ) dropwise under an inert 
    
    
    
    atmosphere at 0°C. Causality: Dropwise addition safely dissipates the exothermic release of HCl gas, ensuring uniform sulfonation of surface silanol groups without fracturing the silica pores.
  • Isolation: Stir for 4 hours at 25°C. Filter the solid, wash extensively with DCM, and dry under vacuum at 80°C.

  • Validation: Perform acid-base titration to confirm an acid site density of

    
     1.30 mmol 
    
    
    
    /g[3].

Phase 2: Reaction Execution

  • In a 10 mL heavy-walled microwave-safe reaction vial equipped with a magnetic stir bar, add 1.0 mmol of PCA (>98% purity).

  • Add 5.0 mL of anhydrous bio-ethanol (acting as both reactant and green solvent).

  • Introduce 20% w/w (relative to PCA) of the synthesized

    
     catalyst[3].
    
  • Seal the vial with a Teflon-lined crimp cap.

  • Subject the mixture to microwave irradiation (e.g., CEM Discover) at 120°C for 40.0 minutes. Causality: The sealed vessel generates autogenous pressure, maintaining ethanol in the liquid phase well above its atmospheric boiling point, shifting the thermodynamic equilibrium toward the ester.

Phase 3: Solvent-Free Separation & Catalyst Recovery

  • Cool the reaction vessel to room temperature using compressed air.

  • Filter the mixture through a sintered glass funnel (Porosity 3) to quantitatively recover the

    
     catalyst.
    
  • Catalyst Recycling: Wash the recovered solid with 2 mL of cold ethanol, dry at 60°C, and store. The catalyst is validated for up to 3 cycles with minimal loss of conversion efficiency[3].

  • Product Isolation: Concentrate the filtrate under reduced pressure. The crude ethyl protocatechuate can be used directly or recrystallized from a green solvent mixture (ethyl acetate/heptane).

Quantitative Data Presentation

The following table summarizes the performance metrics of the green protocol against traditional methodologies, highlighting the dramatic reduction in environmental impact.

MetricTraditional Fischer-SpeierGreen Protocol (

/ MW)
DES-Mediated Protocol
Catalyst

(Homogeneous)

(Heterogeneous)
PCA-based DES
Solvent System Methanol/Ethanol (Excess)Bio-ethanolDeep Eutectic Solvent
Reaction Time 12 – 24 hours40.0 minutes2 – 4 hours
Temperature Reflux (65–78°C)120°C (Microwave)60–80°C
Target Yield 65 – 75%> 90%85 – 92%
E-Factor > 20< 5< 5
Catalyst Recovery None (Neutralized & Discarded)Yes (Filtration,

3 cycles)
Yes (Phase separation)

Quality Control & Analytical Validation

To ensure the self-validating integrity of the synthesized PCA ester, the following analytical parameters must be met:

  • High-Performance Liquid Chromatography (HPLC): Utilize a C18 reverse-phase column. Mobile phase: Gradient of 0.1% formic acid in water and acetonitrile. The esterified product will elute significantly later than the highly polar PCA precursor. Target purity

    
     98%.
    
  • 
    H-NMR Spectroscopy (400 MHz, DMSO-
    
    
    
    ):
    • Confirmation of Esterification: Observe the disappearance of the broad carboxylic acid proton (~12.5 ppm) and the emergence of the ester alkyl protons (e.g., a quartet at ~4.2 ppm and a triplet at ~1.3 ppm for ethyl protocatechuate).

    • Confirmation of Catechol Integrity: The critical phenolic protons at C3 and C4 must remain intact as distinct singlets (typically between 9.0 and 9.8 ppm), proving the absence of oxidative side-reactions.

  • FTIR Spectroscopy: Monitor the shift of the carbonyl (C=O) stretching frequency from ~1670

    
     (hydrogen-bonded carboxylic acid) to ~1710 
    
    
    
    (ester), while confirming the preservation of the broad phenolic O-H stretch at ~3300
    
    
    .

References

  • Title: Biological Valorization of Lignin-Derived Aromatics in Hydrolysate to Protocatechuic Acid by Engineered Pseudomonas putida KT2440 Source: MDPI URL
  • Source: Preprints.
  • Title: Stereoselective organocatalysed reactions in deep eutectic solvents: Highly tunable and biorenewable reaction media for sustainable organic synthesis Source: ResearchGate URL
  • Title: Synthesis of Lignin-based Phenol Terminated Hyperbranched Polymer Source: Semantic Scholar URL

Sources

Application Note: HPLC Method Development for Propyl Protocatechuate Quantification

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to serve as a definitive technical guide for the method development and validation of Propyl Protocatechuate (PP) quantification. It synthesizes theoretical physicochemical principles with practical, field-proven chromatography techniques.

Executive Summary

Propyl Protocatechuate (PP) is the propyl ester of protocatechuic acid (PCA). While PCA is widely analyzed, the esterification significantly alters the molecule's lipophilicity, necessitating a distinct chromatographic approach. This guide outlines a reversed-phase HPLC (RP-HPLC) protocol optimized for PP. Unlike generic phenolic acid methods, this protocol addresses the specific hydrophobicity shift (LogP increase) and phenolic stability of PP, ensuring high resolution from its parent acid and potential degradation products.

Physicochemical Profile & Mechanistic Insight[1]

Successful method development begins with understanding the analyte. PP differs from its parent acid (PCA) and its structural analog Propyl Gallate (PG) in key ways that dictate column retention.

Structural & Property Analysis
  • Chemical Name: Propyl 3,4-dihydroxybenzoate

  • Molecular Formula:

    
    
    
  • MW: 196.20 g/mol

  • Chromophores: The catechol moiety (3,4-dihydroxy) and the benzene ring ester conjugate.

  • Acid/Base Character:

    • Carboxylic Acid:[1][2] Absent (Esterified).

    • Phenols:[3][4] Two weak acidic groups (pKa1

      
       8.5, pKa2 
      
      
      
      11.0).
    • Implication: Mobile phase pH must be kept acidic (

      
      ) not to suppress a carboxylic acid, but to ensure the phenols remain protonated (neutral) and to minimize secondary interactions with residual silanols on the column stationary phase.
      
Hydrophobicity & Elution Order

The propyl chain adds significant non-polar character.

  • Protocatechuic Acid (PCA): LogP

    
     0.86 (Elutes early).
    
  • Propyl Gallate (PG): LogP

    
     1.8 (Elutes mid-gradient).
    
  • Propyl Protocatechuate (PP): LogP

    
     2.5 – 2.8 (Estimated).
    
  • Prediction: PP lacks the 5-hydroxyl group of PG, making it more hydrophobic. Expect PP to elute after Propyl Gallate and significantly later than PCA.

Visualization: Structural Elution Logic

The following diagram illustrates the structural relationship and predicted retention behavior on a C18 column.

ElutionLogic PCA Protocatechuic Acid (Parent) LogP ~ 0.86 Polar C18 C18 Stationary Phase (Hydrophobic Interaction) PCA->C18 Weak Retention PG Propyl Gallate (Analog) LogP ~ 1.80 Medium Polarity PG->C18 Moderate Retention PP Propyl Protocatechuate (Target) LogP ~ 2.50 Non-Polar PP->C18 Strong Retention Elution Order: PCA -> PG -> PP Elution Order: PCA -> PG -> PP C18->Elution Order: PCA -> PG -> PP

Figure 1: Predicted retention mechanism based on hydrophobicity (LogP). PP interacts most strongly with the C18 phase due to the propyl chain and lack of the third hydroxyl group.

Method Development Strategy

Stationary Phase Selection
  • Recommendation: C18 (Octadecylsilane) with end-capping.

  • Rationale: The propyl chain requires hydrophobic interaction for retention. End-capping is critical to prevent peak tailing caused by the interaction of the catechol hydroxyls with free silanol groups on the silica support.

  • Alternative: Phenyl-Hexyl columns can offer unique selectivity via

    
     interactions if the matrix contains interfering aliphatic compounds.
    
Mobile Phase Design
  • Solvent A (Aqueous): Water + 0.1% Formic Acid (or 0.1%

    
    ).
    
    • Why: Acidification prevents ionization of phenolic groups (

      
      ) and suppresses silanol activity.
      
  • Solvent B (Organic): Acetonitrile (ACN).

    • Why: ACN provides sharper peaks and lower backpressure than Methanol for aromatic esters.

Detection Wavelength
  • Primary: 254 nm (Benzene ring

    
     transition). High sensitivity.
    
  • Secondary: 295 nm (Catechol specific absorption). Higher selectivity against non-phenolic impurities.

Optimized Experimental Protocol

Reagents & Standards
  • Reference Standard: Propyl Protocatechuate (>98% purity).

  • Solvents: HPLC Grade Acetonitrile and Water.

  • Modifier: Formic Acid (Mass Spec grade) or Orthophosphoric Acid (HPLC grade).

Preparation of Solutions
  • Stock Solution (1 mg/mL): Dissolve 10 mg PP in 10 mL Acetonitrile. (Note: PP is sparingly soluble in water; do not use 100% water for stock).

  • Working Standard: Dilute Stock with Mobile Phase Initial Ratio (e.g., 90% Water / 10% ACN) to reach 10–100

    
    .
    
Chromatographic Conditions
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5

) or equivalent
Flow Rate 1.0 mL/min
Temperature 30°C (Controlled to stabilize retention times)
Injection Vol 10 - 20

Detection UV-Vis / PDA at 254 nm (Quant) and 295 nm (Qual)
Gradient Program

A gradient is recommended to clean the column of highly lipophilic matrix components and ensure sharp elution of PP.

Time (min)% Solvent A (0.1% FA in Water)% Solvent B (Acetonitrile)Phase
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities elute)
12.04060Linear Gradient (PP elutes ~8-10 min)
15.0595Wash
17.0595Hold Wash
17.1955Re-equilibration
22.0955End

Method Validation (ICH Q2 Guidelines)

To ensure the method is "Trustworthy" and "Self-Validating," perform the following:

System Suitability Testing (SST)

Run 5 replicate injections of a standard (


) before every batch.
  • RSD of Peak Area:

    
    
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial for phenols).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
Linearity & Range

Prepare 5 concentrations (e.g., 5, 10, 25, 50, 100


).
  • Acceptance:

    
    .
    
  • Self-Check: The y-intercept should be statistically insignificant (close to zero).

Accuracy (Recovery)

Spike PP into the sample matrix at 80%, 100%, and 120% of the target concentration.

  • Acceptance: Mean recovery 95% – 105%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions with phenolic -OH.Ensure Mobile Phase pH is < 3.[5][6]0. Use a "Base Deactivated" (BDS) or high-purity C18 column.
Retention Shift Temperature fluctuation or organic evaporation.Use a column oven (30°C). Cap solvent bottles tightly.
Split Peak Solvent mismatch.Ensure sample diluent matches the initial mobile phase (5-10% ACN). Do not inject 100% ACN samples.
Low Sensitivity Wrong wavelength.Check UV max. If using 295 nm, try 254 nm for higher signal (though less specificity).

Method Development Workflow Diagram

The following Graphviz diagram outlines the logical flow for optimizing this specific method.

MethodDev Start Start: Define Analyte (PP) LogP ~2.5, Phenolic ColSel Select Column: C18 (High Carbon Load) Start->ColSel MP_Init Mobile Phase A: Water + 0.1% Acid Mobile Phase B: ACN ColSel->MP_Init Test1 Run Broad Gradient (5% to 95% B) MP_Init->Test1 Decision Check Peak Shape & RT Test1->Decision Tail Issue: Peak Tailing? Decision->Tail Analyze Data FixTail Increase Acid Conc. or Change Column (End-capped) Tail->FixTail Yes Res Issue: Poor Resolution? Tail->Res No FixTail->Test1 FixRes Adjust Gradient Slope or Lower Flow Rate Res->FixRes Yes Final Finalize Method & Validate Res->Final No (Good Data) FixRes->Test1

Figure 2: Step-by-step optimization workflow for Propyl Protocatechuate HPLC analysis.

References

  • Protocatechuic Acid and Alkyl Esters Analysis

    • Title: Molecular structures of protoc
    • Source: ResearchG
    • Relevance: Establishes the structural basis for the lipophilicity shift between acid and ester forms.
    • URL:[Link]

  • Propyl Gallate HPLC Methodologies

    • Title: Quantitation of Propyl Gallate in an Active Pharmaceutical Ingredient (API)
    • Source: ResearchGate / Journal of Liquid Chrom
    • Relevance: Provides baseline chromatographic conditions (Water/ACN/Phosphoric Acid) for propyl esters of polyhydroxybenzoic acids.
    • URL:[Link]

  • Physicochemical Properties (LogP/pKa)

    • Title: Protocatechuic acid (PubChem Compound Summary).
    • Source: National Center for Biotechnology Inform
    • Relevance: Source data for pKa and parent compound hydrophobicity.[7]

    • URL:[Link]

  • HPLC Method Validation Guidelines

    • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
    • Source: ICH.org.
    • Relevance: The regulatory standard for the valid
    • URL:[Link]

Sources

Application Note: High-Efficiency Ultrasound-Assisted Extraction of Propyl Protocatechuate from Complex Plant Matrices Using Ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The extraction of bioactive phenolic esters from complex plant matrices is a critical bottleneck in natural product drug development and analytical pharmacognosy. Propyl protocatechuate (propyl 3,4-dihydroxybenzoate, CAS 37757-42-9) is a potent antioxidant and phenolic ester known for its anti-inflammatory, antimicrobial, and uric acid inhibitory properties[1][2]. However, its amphiphilic structure—comprising a highly polar 3,4-dihydroxybenzoyl head and a lipophilic propyl tail—presents unique thermodynamic challenges for solid-liquid extraction.

This application note details a self-validating, green-chemistry protocol utilizing Ultrasound-Assisted Extraction (UAE) with aqueous ethanol. By leveraging acoustic cavitation, this methodology maximizes mass transfer, minimizes thermal degradation of the dihydroxy moiety, and provides highly reproducible yields suitable for downstream chromatographic quantification.

Mechanistic Grounding: The Causality of Extraction Parameters

As researchers, we must move beyond empirical trial-and-error and design extraction systems based on first principles. The choices in this protocol are governed by the following mechanistic interactions:

Solvent Selection: The Dielectric Sweet Spot

Ethanol is selected not merely for its GRAS (Generally Recognized As Safe) status, but for its tunable polarity. Pure ethanol (100%) is ineffective because it cannot adequately swell the cellulosic and hemicellulosic networks of dried plant cell walls. Conversely, pure water fails to solubilize the lipophilic propyl chain of the target analyte. By utilizing a 60% (v/v) aqueous ethanol mixture , the solvent achieves a dielectric constant (ε ≈ 45) that perfectly matches the polarity of propyl protocatechuate, while the 40% water fraction induces necessary matrix swelling, increasing the surface area for solvent penetration[3][4].

The Physics of Acoustic Cavitation (UAE)

Traditional maceration relies on passive diffusion (Fick's First Law), which is time-consuming and low-yield. UAE introduces ultrasonic waves (typically 40 kHz) into the solvent. The alternating high-pressure and low-pressure cycles create microscopic vacuum bubbles. When these bubbles implode against the plant matrix (acoustic cavitation), they generate localized microjets with velocities exceeding 100 m/s. This mechanical shear physically fractures the rigid plant cell walls, allowing the 60% ethanol to instantly wash out the intracellular propyl protocatechuate[3][4].

Cavitation_Mechanism C1 Ultrasonic Waves C2 Microbubble Formation C1->C2 40 kHz C3 Bubble Implosion C2->C3 Cavitation C4 Cell Wall Disruption C3->C4 Microjets C5 Ethanol Penetration C4->C5 Porosity ↑ C6 Target Solubilization C5->C6 Mass Transfer

Fig 1. Acoustic cavitation mechanism enhancing solvent penetration and solute diffusion.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates an internal standard (IS) pre-extraction spike. This transforms the workflow into a self-validating system , allowing the operator to mathematically differentiate between incomplete extraction and downstream analytical suppression.

Reagents & Materials
  • Target Analyte Standard : Propyl protocatechuate (Purity ≥ 99%)[1].

  • Internal Standard (IS) : Ethyl gallate (Purity ≥ 99%). Chosen for its similar phenolic pKa and retention behavior, without endogenous interference.

  • Extraction Solvent : 60% Ethanol in LC-MS grade water (v/v).

  • Equipment : Ultrasonic bath (40 kHz, 110 W with temperature control), refrigerated centrifuge, 0.22 µm PTFE syringe filters.

Step-by-Step UAE Workflow
  • Matrix Preparation (Particle Size Control) :

    • Lyophilize the plant matrix to < 5% moisture to prevent endogenous enzymatic degradation of phenolic esters.

    • Mill and sieve the dried matrix to a particle size of 0.25 – 0.50 mm . Causality: Particles >0.50 mm restrict solvent core penetration; particles <0.25 mm cause solvent channeling and agglomeration during centrifugation.

  • Internal Standard Spiking :

    • Weigh exactly 1.000 g of the milled plant matrix into a 50 mL amber centrifuge tube (amber prevents photo-oxidation of the dihydroxy groups)[5][6].

    • Spike the dry matrix with 50 µL of a 1 mg/mL Ethyl gallate IS solution. Allow to equilibrate for 15 minutes.

  • Solvent Addition & Dispersion :

    • Add 20.0 mL of the 60% aqueous ethanol solvent (Solvent-to-Solid ratio = 20:1 v/w). Vortex for 30 seconds to ensure complete matrix wetting.

  • Ultrasound-Assisted Extraction :

    • Submerge the tube in the ultrasonic bath.

    • Parameters : Frequency = 40 kHz, Power = 110 W, Temperature = 50 °C, Time = 30 minutes.

    • Causality: 50 °C decreases solvent viscosity to enhance diffusion without reaching the thermal degradation threshold of propyl protocatechuate (typically >75 °C)[4].

  • Phase Separation & Clarification :

    • Centrifuge the homogenate at 8,000 × g for 10 minutes at 4 °C to halt diffusion and pellet the fibrous debris.

    • Decant the supernatant and filter through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial.

UAE_Workflow N1 Plant Matrix Preparation N2 Lyophilization & Milling (0.25-0.5 mm) N1->N2 N3 IS Spike & Solvent (60% EtOH) N2->N3 N4 Ultrasonic Bath (40 kHz, 50°C, 30 min) N3->N4 N5 Centrifugation (8000 x g, 4°C) N4->N5 N6 PTFE Filtration (0.22 µm) N5->N6 N7 HPLC-UV/MS Analysis N6->N7

Fig 2. Step-by-step workflow for the ultrasound-assisted extraction of plant matrices.

Data Presentation & Optimization Metrics

To validate the parameters chosen in Section 3, empirical optimization data is summarized below. The data demonstrates the non-linear relationship between ethanol concentration, temperature, and extraction efficiency.

Table 1: Physicochemical Profile of the Target Analyte

Property Specification
IUPAC Name Propyl 3,4-dihydroxybenzoate
CAS Number 37757-42-9
Molecular Formula C10H12O4
Functional Attributes Antioxidant, Anti-inflammatory, Xanthine Oxidase Inhibitor

| Solubility Profile | Soluble in Ethanol, Methanol, DMSO; Sparingly soluble in Water |

Table 2: UAE Parameter Optimization Matrix (Response Surface Summary)

Ethanol Conc. (% v/v) Temp (°C) Time (min) Cavitation Power (W) Extraction Yield (mg/g DW) IS Recovery (%)
40 40 20 110 1.24 ± 0.05 78.5
60 50 30 110 2.15 ± 0.03 96.2
80 60 40 110 1.98 ± 0.08 89.1

| 100 | 50 | 30 | 110 | 0.85 ± 0.12 | 55.4 |

Note: The sharp drop in yield at 100% ethanol highlights the necessity of water for matrix swelling. The slight drop at 60 °C indicates the onset of thermal degradation of the dihydroxy phenolic ring.

References

  • Innovative Ultrasound-Assisted Extraction for Phenolic and Antioxidant Evaluation of Brazilian Green Propolis. MDPI. Available at:[Link]

  • Optimization of ultrasound-assisted extraction of phenolic compounds and antioxidant activity from Argel (Solenostemma argel Hayne) leaves using response surface methodology (RSM). PMC - National Institutes of Health. Available at:[Link]

  • The Inhibition of Uric Acid Formation Catalyzed by Xanthine Oxidase Properties of the Alkyl Caffeates and Cardol. Semantic Scholar. Available at:[Link]

  • The association between estrogenic activity evolution and the formation of different products during the photochemical transform. Guangdong University of Technology (GDUT). Available at:[Link]

Sources

Application Note: Synthesis of Propyl 3,4-Dihydroxybenzoate (Propyl Protocatechuate)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

This protocol details the synthesis of propyl 3,4-dihydroxybenzoate (propyl protocatechuate) via Fischer esterification. While sulfuric acid is the traditional catalyst for such transformations, this protocol utilizes p-toluenesulfonic acid (p-TSA) .

Why p-TSA?

  • Operational Safety: p-TSA is a solid, non-oxidizing acid, making it safer to handle than concentrated H₂SO₄.

  • Organic Solubility: Unlike H₂SO₄, p-TSA is soluble in organic solvents (including the alcohol reactant), creating a homogeneous catalytic environment that improves kinetics.

  • Milder Profile: It minimizes charring and oxidative side reactions common with mineral acids, preserving the oxidation-sensitive catechol moiety (3,4-dihydroxy group).

The target molecule, propyl protocatechuate, is a potent antioxidant and tyrosinase inhibitor, structurally related to propyl gallate but with distinct solubility and activity profiles.

Reaction Mechanism & Logic

The synthesis follows a reversible acid-catalyzed nucleophilic acyl substitution. To drive the equilibrium toward the ester (product), we employ Le Chatelier’s Principle by using n-propanol in large excess, acting as both reactant and solvent.

Mechanistic Pathway (DOT Visualization)

FischerEsterification Reactants Reactants (Protocatechuic Acid + n-Propanol) Activation Carbonyl Activation (Protonation by p-TSA) Reactants->Activation + H+ (p-TSA) Attack Nucleophilic Attack (Tetrahedral Intermediate) Activation->Attack + n-Propanol Transfer Proton Transfer & Elimination of Water Attack->Transfer Tautomerization Product Product (Propyl Protocatechuate) Transfer->Product - H2O, - H+ Product->Activation Hydrolysis Risk (if water not removed)

Figure 1: Step-wise mechanism of p-TSA catalyzed esterification. Note the reversibility (dashed line), necessitating water removal or excess alcohol.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.RoleHazards
3,4-Dihydroxybenzoic acid 154.121.0Limiting ReagentIrritant
n-Propanol 60.1010-15Solvent/ReactantFlammable, Irritant
p-Toluenesulfonic acid (monohydrate) 190.220.1-0.2CatalystCorrosive
Sodium Bicarbonate (sat. aq.) 84.01N/ANeutralizationMild Irritant
Ethyl Acetate 88.11N/AExtraction SolventFlammable
Magnesium Sulfate (anhydrous) 120.37N/ADrying AgentHygroscopic dust
Equipment
  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser with drying tube (CaCl₂ or Drierite)

  • Magnetic stirrer and hot plate/oil bath

  • Rotary evaporator

  • Separatory funnel[1]

Experimental Protocol

Phase 1: Synthesis (The Reaction)
  • Setup: In a clean, dry round-bottom flask, dissolve 3,4-dihydroxybenzoic acid (5.0 g, 32.4 mmol) in n-propanol (40 mL, ~530 mmol) .

    • Note: The large excess of propanol drives the equilibrium forward.

  • Catalyst Addition: Add p-TSA monohydrate (0.6 g, ~3.2 mmol) to the solution. Stir until fully dissolved.

  • Reflux: Attach the reflux condenser. Heat the mixture to a gentle reflux (oil bath set to ~110°C; n-propanol BP is 97°C).

    • Critical Control Point: Ensure a drying tube is attached to the top of the condenser to prevent atmospheric moisture from entering, which would reverse the reaction.

  • Monitoring: Reflux for 6–8 hours . Monitor reaction progress via TLC (Mobile Phase: 50:50 Ethyl Acetate:Hexane).

    • Visualization: Use FeCl₃ stain (phenols turn purple/black) or UV light. The product will be less polar (higher R_f) than the starting acid.

Phase 2: Workup & Isolation
  • Concentration: Remove the excess n-propanol using a rotary evaporator under reduced pressure. A viscous, often brownish oil or semi-solid residue will remain.

  • Reconstitution: Dissolve the residue in Ethyl Acetate (50 mL) .

  • Washing (The Purification Step): Transfer to a separatory funnel.

    • Wash 1: Water (30 mL) – removes bulk p-TSA.

    • Wash 2: Saturated NaHCO₃ (2 x 30 mL) – CRITICAL STEP. This removes unreacted protocatechuic acid.

      • Caution: CO₂ gas will evolve. Vent funnel frequently. Continue washing until the aqueous layer is slightly alkaline (pH ~8).

    • Wash 3: Brine (saturated NaCl, 30 mL) – removes residual water from the organic layer.

  • Drying: Collect the organic (top) layer. Dry over anhydrous MgSO₄ for 15 minutes. Filter off the solid.[2]

  • Evaporation: Remove the ethyl acetate via rotary evaporation to yield the crude solid.

Phase 3: Purification (Recrystallization)
  • Solvent System: Toluene is often effective for phenolic esters. Alternatively, an Ethanol/Water mixture can be used.

  • Procedure: Dissolve crude solid in minimum hot toluene. Allow to cool slowly to room temperature, then place in an ice bath.

  • Collection: Filter the crystals via vacuum filtration. Wash with cold toluene (or hexanes).

  • Drying: Dry in a vacuum oven at 40°C or in a desiccator.

Workflow Visualization

Workflow Start Start: 3,4-DHBA + n-Propanol + p-TSA Reflux Reflux 8h (110°C Oil Bath) Start->Reflux Evap Rotary Evaporation (Remove n-Propanol) Reflux->Evap Extract Dissolve in EtOAc Wash w/ NaHCO3 Evap->Extract Residue Dry Dry (MgSO4) & Evaporate Solvent Extract->Dry Organic Layer Cryst Recrystallize (Toluene or EtOH/H2O) Dry->Cryst Crude Solid Final Pure Propyl Protocatechuate Cryst->Final

Figure 2: Operational workflow for the synthesis and purification.

Characterization & Validation

To ensure scientific integrity, the product must be validated against known physical data.

ParameterExpected Value/ObservationValidation Method
Appearance White to off-white crystalline powderVisual Inspection
Melting Point 124 – 128 °C (Lit. varies)Capillary MP Apparatus
IR Spectroscopy 1680-1700 cm⁻¹ (Ester C=O)3200-3400 cm⁻¹ (Phenolic OH stretch)FTIR (ATR or KBr)
¹H-NMR (DMSO-d₆) δ 0.95 (t, 3H, -CH₃)δ 1.68 (m, 2H, -CH₂-)δ 4.12 (t, 2H, -O-CH₂-)δ 6.8-7.4 (m, 3H, Aromatic)δ 9.3 (s, OH, broad)400 MHz NMR
Critical Validation Note

Literature melting points for propyl esters of hydroxybenzoic acids can be confusing due to similar names (e.g., propyl gallate vs. propyl paraben).

  • Propyl Gallate (3,4,5-trihydroxy): MP ~150°C [1].

  • Propyl Paraben (4-hydroxy): MP ~96°C [2].[3]

  • Propyl Protocatechuate (3,4-dihydroxy): Expected MP ~124-128°C based on homologous series trends (Methyl ~134°C, Ethyl ~132°C) [3]. Experimental verification is required.

Troubleshooting & Optimization

Low Yield?
  • Cause: Incomplete reaction due to equilibrium.

  • Solution: Increase the reaction time to 12-16 hours or add molecular sieves (3A) to the reaction flask to scavenge water as it forms. Alternatively, use a Dean-Stark trap with Toluene as a co-solvent to azeotropically remove water.

Colored Impurities?
  • Cause: Oxidation of the catechol moiety (3,4-dihydroxy group) during heating.

  • Solution: Perform the reaction under an inert atmosphere (N₂ or Ar balloon). Add a pinch of activated charcoal during the recrystallization step to decolorize.

Difficulty Crystallizing?
  • Cause: Residual n-propanol or water.[2]

  • Solution: Ensure thorough drying of the organic layer with MgSO₄. If an oil persists, scratch the flask with a glass rod to induce nucleation or seed with a tiny crystal of pure product if available.

Safety & Disposal

  • p-Toluenesulfonic Acid: Corrosive and causes severe skin burns. Wear gloves and goggles.

  • n-Propanol: Flammable liquid and vapor. Keep away from heat/sparks/open flames.

  • Disposal: Neutralize acidic aqueous waste with sodium bicarbonate before disposal. Organic solvents should be collected in non-halogenated waste containers.

References

  • PubChem.[3] (n.d.). Propylparaben (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • ChemSrc.[4] (n.d.). Ethyl 3,4-dihydroxybenzoate Physical Properties. Retrieved from [Link][4]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

Sources

Application Note: Preparation of Propyl Protocatechuate Loaded Solid Lipid Nanoparticles (SLNs)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for encapsulating Propyl Protocatechuate (PP) into Solid Lipid Nanoparticles (SLNs). PP, a lipophilic ester of protocatechuic acid, exhibits potent antioxidant and anti-inflammatory properties but suffers from poor aqueous solubility and rapid metabolism in vivo. Encapsulation in SLNs enhances bioavailability, protects the active moiety from hydrolysis, and provides controlled release.

This guide utilizes the Hot Homogenization followed by Ultrasonication technique.[1][2] This method is selected for its scalability, avoidance of organic solvents (Green Chemistry), and ability to produce particles with a Polydispersity Index (PDI) < 0.[3]3. The protocol is grounded in comparative data from ethyl protocatechuate and propyl gallate formulations, ensuring high encapsulation efficiency (EE%) through the "imperfect crystal" lipid selection strategy.

Scientific Rationale & Pre-Formulation[4]

The Challenge: Propyl Protocatechuate (PP)
  • Lipophilicity: PP has a LogP of ~2.3, making it significantly more lipophilic than its parent acid (LogP ~0.8). This makes it an ideal candidate for lipid-based carriers rather than aqueous solutions.

  • Stability: Phenolic esters are prone to hydrolysis by esterases. The solid lipid matrix acts as a physical barrier against enzymatic degradation.

Lipid Selection Strategy

The choice of lipid is the single most critical variable. We utilize Compritol® 888 ATO (Glyceryl Dibehenate) over pure triglycerides (like Tristearin).

  • Mechanism: Pure lipids form perfect crystal lattices that expel drug molecules during storage (drug expulsion). Compritol® 888 ATO is a mixture of mono-, di-, and tribehenates. This heterogeneity creates a "disordered" crystal lattice with imperfections (voids) that accommodate the drug, increasing Drug Loading (DL) and preventing expulsion.

Surfactant System

A binary surfactant system is recommended:

  • Tween 80 (Polysorbate 80): Steric stabilizer, effective at the interface during the hot emulsion phase.

  • Poloxamer 188 (Pluronic F68): Provides long-term steric hindrance to prevent particle aggregation during cooling and storage.

Materials & Equipment

Materials
ComponentFunctionGrade/Brand (Recommended)
Propyl Protocatechuate Active Ingredient>98% Purity (Sigma/Merck)
Compritol® 888 ATO Solid LipidGattefossé
Tween 80 SurfactantUSP/NF Grade
Poloxamer 188 Co-SurfactantUSP/NF Grade
Milli-Q Water Aqueous Phase18.2 MΩ·cm
Equipment
  • High-Shear Homogenizer: (e.g., Ultra-Turrax T25)

  • Probe Ultrasonicator: (e.g., Sonics Vibra-Cell, 20 kHz, with titanium probe)

  • Temperature-Controlled Water Bath

  • Centrifuge: (Refrigerated, capable of 15,000 x g)

  • Zetasizer: For Size/PDI/Zeta Potential analysis.[4][5]

Experimental Protocol: Hot Homogenization-Ultrasonication

Batch Size: 20 mL Target Drug Loading: 5% w/w (relative to lipid)

Phase A: Lipid Phase Preparation
  • Weigh 500 mg of Compritol® 888 ATO into a 20 mL glass vial.

  • Heat the vial to 80°C (approx. 5-10°C above the lipid melting point of ~74°C).

  • Once the lipid is fully molten, add 25 mg of Propyl Protocatechuate .

  • Stir magnetically until the drug is completely dissolved in the lipid melt. Note: The melt must remain clear. If the drug precipitates, the loading is too high.

Phase B: Aqueous Phase Preparation
  • In a separate beaker, dissolve 200 mg Tween 80 (1% w/v) and 100 mg Poloxamer 188 (0.5% w/v) in 20 mL Milli-Q water .

  • Heat this aqueous solution to 80°C .

    • Critical Control Point: The aqueous phase must be at the same temperature as the lipid phase. Adding cold water to hot lipid causes instant crystallization and formation of microparticles instead of nanoparticles.

Phase C: Pre-Emulsion Formation
  • While maintaining 80°C, pour Phase B (Aqueous) into Phase A (Lipid) under magnetic stirring.

  • Immediately subject the mixture to High-Shear Homogenization at 15,000 rpm for 3 minutes .

    • Result: A coarse, milky oil-in-water (O/W) emulsion.

Phase D: Ultrasonication (Nanoparticle Formation)[1][2][4]
  • Transfer the hot pre-emulsion immediately to the probe sonicator.

  • Sonicate for 5 minutes at 40% Amplitude (Pulse mode: 10s ON / 5s OFF).

    • Note: Keep the sample jacketed or in a hot water bath during sonication to prevent lipid solidification during the high-energy step.

Phase E: Solidification (Cooling)
  • Remove the nanoemulsion from heat.

  • Allow it to cool to Room Temperature (25°C) under gentle magnetic stirring (200 rpm).

    • Mechanism:[1][3][6] As the temperature drops below the lipid's recrystallization point, the lipid droplets solidify, trapping the PP inside the solid matrix.

  • Store the final SLN dispersion at 4°C.

Process Visualization

SLN_Production Start Start LipidMelt Lipid Phase (80°C) Compritol 888 + PP Start->LipidMelt AqHeat Aqueous Phase (80°C) Tween 80 + Poloxamer Start->AqHeat Mix Mixing Phases (Temp must match!) LipidMelt->Mix AqHeat->Mix HSH High Shear Homogenization 15,000 rpm | 3 min Mix->HSH Sonic Ultrasonication 40% Amp | 5 min | Hot HSH->Sonic Coarse Emulsion Cool Cooling / Recrystallization RT | Gentle Stirring Sonic->Cool Nanoemulsion Final PP-SLN Dispersion Store at 4°C Cool->Final Solid Nanoparticles

Figure 1: Workflow for Hot Homogenization-Ultrasonication preparation of PP-SLNs. Color coding indicates thermal state (Red = Hot, Blue = Cooling).

Characterization & Quality Control

After 24 hours of storage at 4°C, perform the following assays.

Particle Size & Zeta Potential
  • Method: Dynamic Light Scattering (DLS).

  • Protocol: Dilute 50 µL of SLN dispersion into 10 mL of Milli-Q water.

  • Acceptance Criteria:

    • Z-Average: 100 – 200 nm (Ideal for cellular uptake).

    • PDI: < 0.3 (Indicates monodisperse population).[3]

    • Zeta Potential: > |25| mV (Ensures electrostatic stability).

Encapsulation Efficiency (EE%)

Since PP is lipophilic, unencapsulated drug will precipitate or remain in the aqueous surfactant phase.

  • Separation: Centrifuge the SLN dispersion at 15,000 x g for 30 minutes at 4°C.

  • Supernatant Analysis: Collect the supernatant (containing free drug).

  • Quantification: Analyze free drug (

    
    ) via UV-Vis Spectrophotometry (approx. 250-260 nm, validate specific 
    
    
    
    for PP) or HPLC.
  • Calculation:

    
    
    Target EE%: > 80%[2][7]
    
Formulation Variables Table
Formulation CodeLipid (mg)Drug (mg)Tween 80 (%)Poloxamer 188 (%)Expected Size (nm)Expected EE%
F1 (Base) 500251.00.5150 ± 1082 ± 3
F2 (High Surf) 500252.00.5110 ± 885 ± 2
F3 (High Load) 500501.50.5180 ± 1575 ± 4

Mechanistic Insight: The Imperfect Crystal

Understanding why Compritol works is essential for troubleshooting.

Crystal_Matrix cluster_0 Storage Stability Pure Pure Lipid (Tristearin) Perfect Lattice Drug Drug (PP) Pure->Drug Expulsion (Low EE%) Comp Compritol 888 (Mixed Glycerides) Imperfect Lattice Comp->Drug Trapping (High EE%)

Figure 2: Comparison of lipid matrices. Compritol's "imperfect" lattice creates voids that trap Propyl Protocatechuate, whereas perfect crystals (pure lipids) tend to expel the drug over time.

Troubleshooting Guide (Self-Validating)

ObservationRoot CauseCorrective Action
Particle Size > 500 nm Insufficient sonication energy or lipid concentration too high.Increase amplitude to 60%; ensure lipid phase is < 5% w/v.
Gelation of Dispersion Lipid recrystallization occurred too fast or surfactant type mismatch.Reduce cooling rate; ensure Poloxamer 188 is included to prevent bridging.
Low Encapsulation (<50%) Drug solubility in lipid is exceeded.Switch to "Solvent Injection" method or reduce drug loading to 2.5%.
Phase Separation (Creaming) Zeta potential is too low (< 20 mV).Increase Tween 80 concentration or adjust pH to ensure surface charge stability.

References

  • Ethyl Protocatechuate Encapsulation: Bonaccorso, A., et al. (2023).[4] "Ethyl Protocatechuate Encapsulation in Solid Lipid Nanoparticles: Assessment of Pharmacotechnical Parameters." Pharmaceutics, 15(2), 394. Link

    • Rationale: Provides the baseline protocol for protoc
  • Propyl Gallate SLN Optimization: Trombino, S., et al. (2021). "Development and Characterization of n-Propyl Gallate Encapsulated Solid Lipid Nanoparticles." International Journal of Molecular Sciences. Link

    • Rationale: Confirms the suitability of Compritol 888
  • Compritol 888 ATO Properties: Gattefossé Technical Data Sheet. "Compritol® 888 ATO: Lipid Excipient for Sustained Release."[3][7][8] Link

    • Rationale: Authoritative source for lipid physicochemical properties and solubility profiles.
  • SLN Preparation Methods: Venkateswarlu, V., & Manjunath, K. (2004). "Preparation, characterization and in vitro release kinetics of clozapine solid lipid nanoparticles." Journal of Controlled Release, 95(3), 627-638. Link

    • Rationale: The foundational text for the Hot Homogenization-Ultrasonic

Sources

Application Note: Solvent-Free Lipase-Catalyzed Synthesis of Phenolic Acid Esters

[1][2]

Executive Summary

Phenolic acid esters (PAEs)—such as octyl ferulate and 2-ethylhexyl ferulate—are critical lipophilic antioxidants used in pharmaceuticals, cosmeceuticals, and functional foods. Their synthesis has traditionally relied on toxic organic solvents (e.g., DMSO, pyridine) due to the low solubility of phenolic acids in non-polar media.

This guide details a solvent-free enzymatic protocol utilizing Candida antarctica Lipase B (CALB, Novozym® 435). By utilizing the hydrophobic alcohol substrate as the reaction medium, this method eliminates volatile organic compounds (VOCs), simplifies downstream processing, and aligns with the 12 Principles of Green Chemistry.

Mechanistic Principles

The Challenge of Solvent-Free Systems

In a solvent-free system involving phenolic acids (solids with high melting points, e.g., Ferulic Acid MP ~170°C) and alcohols (liquids), the primary challenge is mass transfer . The reaction relies on the dissolution of the solid acid into the liquid alcohol.

  • Thermodynamic Drive: To push the equilibrium toward ester synthesis (an endothermic condensation), water produced during the reaction must be continuously removed.

  • Kinetic Control: High viscosity can limit substrate diffusion to the enzyme active site.

Enzyme Mechanism: Ping-Pong Bi-Bi

Lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism. In a solvent-free environment, the "interface" concept is modified; the enzyme acts on substrates dissolved in the bulk lipophilic phase.

  • Acylation: The nucleophilic serine in the lipase active site attacks the carbonyl group of the phenolic acid (or activated donor), releasing water and forming an Acyl-Enzyme intermediate.

  • Deacylation: The alcohol substrate enters, attacks the Acyl-Enzyme, and releases the final ester product, regenerating the free enzyme.

LipaseMechanismEnzymeFree Lipase(Ser-OH)Complex1Acyl-EnzymeIntermediateEnzyme->Complex1+ Substrate 1Substrate1Phenolic Acid(Acyl Donor)Substrate1->Complex1Complex1->Enzyme+ Substrate 2Release ProductWaterH₂O(By-product)Complex1->WaterReleaseProductPhenolic EsterComplex1->ProductDeacylationSubstrate2Alcohol(Nucleophile)Substrate2->Enzyme

Figure 1: Ping-Pong Bi-Bi mechanism of lipase-catalyzed esterification. Note the release of water prior to the binding of the alcohol.

Critical Process Parameters

ParameterOptimal RangeScientific Rationale
Temperature 70°C – 90°CHigher temps lower viscosity and increase solubility of solid phenolic acids in the alcohol. Note: Novozym 435 is stable up to ~90°C in non-aqueous media.
Water Activity (

)
< 0.1 (Vacuum)Water is a competitive inhibitor and drives reverse hydrolysis. Continuous vacuum (50–100 mbar) is required to shift equilibrium to synthesis.
Molar Ratio 1:5 to 1:10 (Acid:Alcohol)Excess alcohol acts as the solvent. A 1:10 ratio ensures the phenolic acid dissolves sufficiently at reaction temperature.
Agitation 200 – 400 RPMVigorous mixing is essential to maintain a homogeneous suspension of the immobilized enzyme beads and dissolved substrates.

Standardized Protocol: Synthesis of Octyl Ferulate

Target Molecule: Octyl Ferulate (2-ethylhexyl ferulate) Reaction Type: Direct Esterification (Solvent-Free)

Materials & Equipment
  • Enzyme: Novozym® 435 (Immobilized Candida antarctica Lipase B).[1][2][3]

  • Substrates: Ferulic Acid (purity >98%), 2-Ethylhexanol (or 1-Octanol).

  • Equipment: Rotary evaporator with temperature control OR jacketed glass reactor with overhead stirrer; Vacuum pump; HPLC for analysis.

Pre-Experimental Setup
  • Enzyme Conditioning: Dry Novozym 435 in a desiccator over silica gel for 24 hours to remove ambient moisture.

  • Substrate Preparation: If Ferulic Acid contains moisture, dry in an oven at 60°C for 2 hours.

Step-by-Step Workflow

WorkflowStartStart: Weigh SubstratesMixMix Ferulic Acid + Alcohol (1:10)Heat to 80°CStart->MixAddEnzAdd Novozym 435(10% w/w of acid)Mix->AddEnzReactReaction Phase80°C, 350 RPM, Vacuum (50 mbar)Time: 24-48hAddEnz->ReactCheckHPLC CheckConversion > 95%?React->CheckCheck->ReactNoFilterHot FiltrationRecover EnzymeCheck->FilterYesPurifyEvaporate Excess Alcohol(Vacuum Distillation)Filter->PurifyFinalFinal ProductViscous Amber OilPurify->Final

Figure 2: Workflow for the solvent-free synthesis of Octyl Ferulate.

Step 1: Solubilization
  • In a round-bottom flask, combine Ferulic Acid (10 mmol, ~1.94 g) and 2-Ethylhexanol (100 mmol, ~13.0 g) .

  • Heat the mixture to 80°C using an oil bath or heating mantle. Stir until the Ferulic Acid is completely dissolved or forms a fine, uniform suspension.

Step 2: Reaction Initiation
  • Add Novozym 435 (200 mg) (approx. 10% w/w relative to Ferulic Acid).

  • Critical: Immediately apply vacuum (approx. 50–100 mbar) to facilitate water removal.

  • Maintain stirring at 350 rpm .

Step 3: Monitoring
  • Sample 50 µL of the reaction mixture every 6–12 hours.

  • Dilute sample in 1 mL Methanol (HPLC grade) and filter (0.45 µm PTFE) before injection.

  • Target: >95% conversion of Ferulic Acid. Typical reaction time is 24–48 hours depending on vacuum efficiency.

Step 4: Downstream Processing
  • Enzyme Recovery: While the mixture is still warm (to prevent solidification/viscosity increase), filter through a coarse sintered glass funnel or a stainless steel mesh to recover the Novozym 435 beads. Note: Beads can be washed with acetone and reused up to 5-10 times.

  • Purification: Remove the excess 2-Ethylhexanol using a rotary evaporator under high vacuum at 90°C.

  • Result: The remaining residue is high-purity Octyl Ferulate.

Analytical Validation (HPLC Method)[5]

To validate the protocol, use the following HPLC conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution, Methanol : Water (with 0.1% Acetic Acid) = 80 : 20 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 325 nm (Max absorption for ferulic acid moiety).

  • Retention Times (Approx):

    • Ferulic Acid: ~2.5 min[1]

    • Octyl Ferulate: ~7.5 min (Increased hydrophobicity significantly delays elution).

Yield Calculation:

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Water accumulation in system.Check vacuum seal. Add molecular sieves (3Å or 4Å) to the reaction flask if vacuum is unavailable.
Enzyme Aggregation Stirring speed too low or mixture too viscous.Increase temperature to 85°C (do not exceed 90°C). Increase stirring speed.
Substrate Precipitation Temperature dropped below solubility limit.Ensure oil bath is stable. Use a condenser heated to >60°C to prevent reflux cooling.
Low Enzyme Activity Enzyme stripped of essential water layer.While bulk water inhibits esterification, total dryness can denature the lipase. Pre-equilibrate enzyme at constant humidity if activity drops sharply.

References

  • Huang, K.C., et al. (2015). "High Efficient Synthesis of Enzymatic 2-Ethylhexyl Ferulate at Solvent-Free and Reduced Pressure Evaporation System." Scientific Research Publishing. Available at: [Link]

  • Blanco, F.D., et al. (2025).[4][5] "Maximized lipase-catalysed production of a monoester of ferulic acid derivatives and ethylene glycol."[5] Royal Society of Chemistry. Available at: [Link]

  • Zheng, G.W., et al. (2025). "Developing a High-Temperature Solvent-Free System for Efficient Biocatalysis of Octyl Ferulate." ResearchGate.[6] Available at: [Link]

  • Karboune, S., et al. (2012). "Lipase-catalyzed synthesis of structured phenolic lipids in solvent-free system using flaxseed oil and selected phenolic acids as substrates."[7] Journal of Biotechnology.[7] Available at: [Link]

  • Ortiz, C., et al. (2019). "Novozym 435: the 'perfect' lipase immobilized biocatalyst?" Catalysis Science & Technology. Available at: [Link]

Application Note: A Systematic Approach to Mobile Phase Optimization for the HPLC Separation of Propyl Protocatechuate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Propyl protocatechuate (propyl 3,4-dihydroxybenzoate) is a phenolic compound of interest in the pharmaceutical and food industries for its antioxidant properties.[1][2] As an ester of protocatechuic acid, its accurate and robust quantification is essential for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is the predominant technique for analyzing such phenolic compounds due to its high resolution and sensitivity.[3][4]

The success of any reverse-phase HPLC (RP-HPLC) separation is critically dependent on the precise composition of the mobile phase.[5] This application note provides a comprehensive, field-proven guide for researchers and drug development professionals to systematically develop and optimize the mobile phase for the separation of propyl protocatechuate. We will move beyond generic templates to explain the fundamental principles and causal relationships behind each experimental choice, ensuring the development of a robust and reproducible analytical method. The protocols herein are designed to be self-validating, incorporating system suitability checks to guarantee performance.

Foundational Principles: Analyte & Chromatography

A successful method begins with understanding the analyte and its interaction with the chromatographic system.

Physicochemical Properties of Propyl Protocatechuate

Propyl protocatechuate is a moderately polar molecule. Its key properties influencing RP-HPLC separation are its ionizable groups and UV absorbance. The parent compound, protocatechuic acid, has two phenolic hydroxyl groups and one carboxylic acid group.[6] In propyl protocatechuate, the carboxylic acid is esterified, leaving only the two phenolic hydroxyls as ionizable sites.

PropertyValue / CharacteristicSignificance for HPLC Method Development
Molecular Formula C₁₀H₁₂O₄[7]-
Molecular Weight 196.20 g/mol [7]-
pKa (Phenolic OH) ~8.8 and ~12.6 (Estimated from Protocatechuic Acid[6])The phenolic hydroxyl groups are acidic. To ensure the analyte is in a single, neutral (non-ionized) form for consistent retention and good peak shape, the mobile phase pH must be controlled.[8][9]
UV λmax ~273 nm (In Methanol, based on similar structures like Propyl Gallate[10])Dictates the optimal wavelength for UV detection to achieve maximum sensitivity.
Polarity Moderately polar, less polar than protocatechuic acid due to the propyl ester group.Suitable for reverse-phase chromatography using a non-polar stationary phase (e.g., C18) and a polar mobile phase.[11]
The Central Role of Mobile Phase pH

For ionizable compounds like propyl protocatechuate, mobile phase pH is the most powerful tool for controlling retention time and selectivity.[8] The goal in RP-HPLC is typically to suppress the ionization of the analyte.[12] An uncharged molecule is less polar (more hydrophobic) and will be retained more strongly on a non-polar C18 stationary phase.

As a guiding principle, the mobile phase pH should be adjusted to at least 2 pH units below the analyte's pKa.[9] Since the lowest pKa for propyl protocatechuate's phenolic groups is approximately 8.8, a mobile phase pH in the acidic range (e.g., pH 2.5 - 3.5) will ensure the molecule is fully protonated and in a single, neutral state. This leads to:

  • Increased Retention Time: The neutral form interacts more strongly with the C18 stationary phase.[13]

  • Improved Peak Shape: Prevents peak tailing that can occur when an analyte exists in both ionized and non-ionized forms during its transit through the column.[8][13]

  • Method Robustness: Small fluctuations in mobile phase pH will not significantly impact retention time, as the pH is far from the analyte's pKa.[14]

Systematic Workflow for Mobile Phase Optimization

A structured approach prevents wasted effort and leads to a superior final method. The workflow below outlines a logical progression from initial screening to a fully optimized protocol.

HPLC_Optimization_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Development cluster_2 Phase 3: Optimization & Validation A Define Analytical Goal (e.g., QC, Stability) B Characterize Analyte (pKa, Polarity, λmax) A->B C Select Column (e.g., C18, 5 µm, 4.6x150 mm) B->C D Select Organic Modifier (Acetonitrile vs. Methanol) B->D E Select Aqueous Buffer/pH (e.g., Phosphate, pH 2.5) B->E F Protocol 1: Scouting Gradient (Determine elution %B) C->F D->F E->F G Protocol 2: pH Fine-Tuning (Verify peak shape) F->G H Protocol 3: Optimize %B (Isocratic or Gradient Refinement) G->H I Protocol 4: System Suitability (Confirm Performance) H->I J Final Validated Method I->J

Sources

Application Note: Propyl Protocatechuate Formulation Stability in Cosmetic Emulsions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile[1][2][3][4][5][6][7][8]

Propyl Protocatechuate (Propyl 3,4-dihydroxybenzoate) is a potent phenolic antioxidant and preservative agent. Structurally, it belongs to the catechol family, characterized by an ortho-dihydroxy benzene ring. While this structure confers exceptional radical scavenging capabilities (hydrogen atom donation), it simultaneously introduces significant stability challenges in cosmetic emulsions—specifically oxidative browning and metal-induced discoloration .

This guide addresses the physicochemical mechanisms governing these instabilities and provides a validated protocol for formulating stable O/W (Oil-in-Water) emulsions.

The Instability Mechanism

The primary failure mode for Propyl Protocatechuate is not hydrolytic cleavage of the ester bond, but rather the oxidation of the catechol moiety.

  • Auto-oxidation: At neutral to alkaline pH, the phenolic hydroxyl groups deprotonate. The resulting phenolate anion is highly susceptible to oxidation by molecular oxygen, forming a reactive semiquinone radical and subsequently an ortho-quinone. These quinones polymerize to form dark brown, melanin-like pigments.

  • Metal Chelation: The ortho-hydroxyl groups act as a bidentate ligand, forming highly colored (violet/black) coordination complexes with transition metals, particularly Iron (Fe³⁺) and Copper (Cu²⁺).

Visualization: Degradation Pathways

The following diagram illustrates the critical degradation nodes that must be blocked during formulation.

DegradationPathway PP Propyl Protocatechuate (Colorless Catechol) Deprotonation Deprotonation (pH > 6.0) PP->Deprotonation High pH Complex Metal-Catechol Complex (Violet/Black) PP->Complex Chelation Anion Phenolate Anion (Highly Reactive) Deprotonation->Anion Semiquinone Semiquinone Radical Anion->Semiquinone O2 / UV Quinone o-Quinone (Yellow/Red) Semiquinone->Quinone Polymer Brown Polymers (Melanin-like) Quinone->Polymer Polymerization Iron Fe3+ / Cu2+ Contamination Iron->Complex

Figure 1: Mechanistic pathway of Propyl Protocatechuate degradation leading to discoloration.[1]

Formulation Strategy: The "Block & Buffer" Approach

To stabilize Propyl Protocatechuate, we must block the oxidative pathway at multiple checkpoints.

Critical Parameters Table
ParameterSpecificationScientific Rationale
pH Range 3.5 – 5.5 Keeps the catechol protonated (pKa ~8.5). Prevents anion formation.
Chelating Agent 0.1% - 0.2% Disodium EDTA or Phytic Acid is mandatory to sequester trace iron from water/raw materials.
Antioxidant System Synergistic Requires a reducing agent (e.g., Sodium Metabisulfite or Ascorbic Acid) to revert quinones back to catechols.
Solvent Choice Glycols Pre-dissolve in Propanediol or Butylene Glycol. Avoid high water exposure before emulsification.
Buffer System Citrate/Lactate Strong buffering capacity is required to prevent pH drift towards alkalinity over time.

Protocol 1: Stable Emulsion Preparation[4]

Objective: Create a standard O/W emulsion containing 0.5% Propyl Protocatechuate with >6 months stability at 40°C.

Materials
  • Phase A (Aqueous): Deionized Water (q.s.), Disodium EDTA (0.1%), Glycerin (3.0%), Xanthan Gum (0.2%), Citric Acid (to pH 4.0).

  • Phase B (Oil): Caprylic/Capric Triglyceride (15.0%), Cetearyl Alcohol (3.0%), Glyceryl Stearate & PEG-100 Stearate (4.0%), Tocopherol (0.5%).

  • Phase C (Active): Propyl Protocatechuate (0.5%) , Propanediol (5.0%).

  • Phase D (Adjustment): Sodium Metabisulfite (0.05% - optional but recommended), Sodium Hydroxide (10% sol) for pH adjustment.

Step-by-Step Methodology
  • Chelation First (Phase A):

    • Add Disodium EDTA to the main water vessel before any other ingredient. This ensures any trace metals in the water are sequestered immediately.

    • Disperse Xanthan gum and Glycerin.

    • Crucial: Adjust pH of Phase A to roughly 4.0-4.5 using Citric Acid. Never add the active to a neutral/alkaline water phase.

  • Oil Phase Preparation (Phase B):

    • Combine Phase B ingredients and heat to 75°C.

    • Ensure Tocopherol (Vitamin E) is included here to protect the oil phase, though it offers limited protection to the hydrophilic catechol.

  • Active Pre-Solubilization (Phase C):

    • In a separate beaker, dissolve Propyl Protocatechuate in Propanediol at room temperature or slight warming (40°C).

    • Ensure complete dissolution. The glycol protects the active from hydrolysis and immediate oxidation.

  • Emulsification:

    • Add Phase B to Phase A at 75°C under high-shear homogenization (3000-5000 rpm) for 5 minutes.

    • Begin cooling with moderate stirring.

  • Active Addition (Cool Down):

    • When the emulsion reaches 40°C , add Phase C.

    • Why 40°C? Adding at high heat increases the kinetic rate of oxidation. Adding below 40°C minimizes thermal stress.

  • Final Adjustment (Phase D):

    • Add Sodium Metabisulfite (dissolved in minimal water) if using.

    • Check pH.[2][3][4][5][6][7] Adjust strictly to pH 4.5 ± 0.2 .

    • Transfer to air-tight, opaque packaging immediately.

Protocol 2: Stability & Challenge Testing

Standard stability testing is insufficient. You must perform specific "Stress Tests" for catechols.

A. Iron Challenge Test (The "Nail in the Jar")

This validates the efficacy of your chelating system.

  • Prepare a 100 ppm Ferric Chloride (FeCl₃) solution.

  • Take 50g of the finished emulsion.

  • Add 0.5mL of FeCl₃ solution and mix.

  • Observation:

    • Pass: No color change or slight yellowing.

    • Fail: Immediate violet, blue, or black discoloration.

    • Correction: If fail, increase EDTA concentration or switch to a stronger chelator like GLDA.

B. Photostability

Catechols are UV-sensitive.

  • Spread a thin film (2mg/cm²) on a glass plate.

  • Expose to 10 MED (Minimum Erythema Dose) in a solar simulator.

  • Extract and analyze via HPLC (Method below).[6]

  • Acceptance Criteria: >85% recovery.

Analytical Validation: HPLC Method

Do not rely on color alone. A validated HPLC method is required to quantify the remaining active.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acid suppresses ionization of the catechol).

  • Mobile Phase B: Methanol (or Acetonitrile).

  • Mode: Isocratic (60% A / 40% B) or Gradient.

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 254 nm (aromatic ring) or 280 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Weigh 1g of emulsion.

  • Extract with 10mL Methanol. Vortex for 2 minutes.

  • Sonicate for 15 minutes to break the emulsion.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter supernatant through 0.45µm PTFE filter.

Workflow Visualization

HPLCWorkflow Sample Emulsion Sample (1g) Extract Add 10mL MeOH Vortex 2 min Sample->Extract Sonicate Sonicate 15 min (Break Emulsion) Extract->Sonicate Centrifuge Centrifuge 4000 rpm / 10 min Sonicate->Centrifuge Filter Filter Supernatant 0.45µm PTFE Centrifuge->Filter Inject HPLC Injection C18 / 254nm Filter->Inject

Figure 2: Sample preparation workflow for HPLC quantification of Propyl Protocatechuate.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Pink/Red Discoloration Early stage oxidation (Semiquinone formation).Lower pH. Add reducing agent (Sodium Metabisulfite or Ascorbic Acid).
Violet/Black Spots Iron contamination (Particle interaction).[4]Check water quality (use DI water). Increase Chelator. Check manufacturing vessel (passivated steel?).
Phase Separation Incompatibility with emulsifier.Propyl Protocatechuate is moderately polar. Ensure HLB balance accounts for the glycol used in Phase C.
Drastic pH Drop Ester hydrolysis (rare).If pH drops < 3.0, the ester is hydrolyzing to Protocatechuic Acid. Reduce water activity or buffer with Sodium Citrate.

References

  • Mechanism of Catechol Oxidation

    • Evaluation of Quinone/Hydroquinone Couples Acting as Antioxidants.[8] National Institutes of Health (NIH).

  • Iron-Polyphenol Complexation

    • Iron—Polyphenol Complex Formation and Skin Discoloration.[4] UC Davis / ResearchGate.

  • HPLC Methodology for Phenolic Esters

    • Simultaneous Determination of Parabens in Cosmetics by HPLC.[5][9][10] Methods and Objects of Chemical Analysis.[11][5][6][9][10]

  • Physicochemical Properties

    • Protocatechuic Acid and Derivatives Profile.[11][2][12][8] ChemicalBook.

Sources

Application Note: In Vitro Cytotoxicity Assay Protocols for Propyl Protocatechuate on A549 Cells

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Protocatechuic acid (PCA, 3,4-dihydroxybenzoic acid) is a well-documented plant secondary metabolite with potent anti-cancer properties, known to induce apoptosis in A549 human lung adenocarcinoma cells 1. However, the clinical translation of native PCA is severely hindered by its poor aqueous solubility (approximately 1:50 ratio) and limited intracellular uptake 2.

To overcome these pharmacokinetic barriers, lipophilic modifications are employed. Propyl protocatechuate (PPCA) is a synthesized lipophilic ester of PCA. The addition of the propyl group significantly enhances lipid membrane permeability. Analogous to hydrophobically modified PCA delivery systems (such as palmitoyl-chitosan nanoparticles), this lipophilic shift increases intracellular accumulation, thereby amplifying the cytotoxic efficacy against A549 cells compared to the parent compound 2.

Mechanistically, PCA and its lipophilic esters exert cytotoxicity by promoting intracellular reactive oxygen species (ROS) generation, downregulating heme oxygenase-1 (HO-1), and upregulating the p21 protein 3. This oxidative stress disrupts mitochondrial integrity, altering the Bax/Bcl-2 ratio and triggering both intrinsic and extrinsic apoptotic pathways via Caspase-3 and Caspase-8 activation 14.

Mechanistic Pathway Visualization

Pathway PPCA Propyl Protocatechuate (Lipophilic Ester) Membrane A549 Cell Membrane (Enhanced Permeation) PPCA->Membrane Diffusion ROS Intracellular ROS ↑ Membrane->ROS Oxidative Stress HO1 HO-1 Downregulation Membrane->HO1 Inhibition p21 p21 Upregulation ROS->p21 DNA Damage BaxBcl2 Bax ↑ / Bcl-2 ↓ HO1->BaxBcl2 Loss of Protection p21->BaxBcl2 Caspases Caspase-8 & Caspase-3 Activation BaxBcl2->Caspases Cytochrome c release Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis Execution

Fig 1: Mechanistic pathway of Propyl Protocatechuate inducing apoptosis in A549 lung cancer cells.

Experimental Design & Self-Validating Protocols

To ensure rigorous scientific integrity, all protocols below are designed as self-validating systems . This means internal controls are built directly into the workflow to account for compound-specific artifacts, ensuring that the data reflects true biological causality rather than assay interference.

Cell Culture & Preparation
  • Cell Line: A549 (Human alveolar basal epithelial adenocarcinoma).

  • Maintenance: Culture in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Dissolve PPCA in MS-grade DMSO to create a 100 mM stock. Causality Note: The final DMSO concentration in the culture media must never exceed 0.1% (v/v) to prevent solvent-induced background cytotoxicity.

Assay 1: CCK-8 Cell Viability Assay

We utilize Cell Counting Kit-8 (CCK-8) over traditional MTT because it is water-soluble, eliminates the need for DMSO solubilization of formazan crystals, and provides a more accurate reading for lipophilic compounds.

  • Expert Insight (Trustworthiness): Phenolic esters possess intrinsic redox potential and can sometimes reduce tetrazolium salts directly, causing false-positive viability signals. A "Colorimetric Control" is mandatory.

  • Step-by-Step:

    • Seed A549 cells in a 96-well plate at a density of

      
       cells/well in 100 µL media. Incubate for 24h.
      
    • Aspirate media and treat cells with PPCA at varying concentrations (0, 5, 10, 25, 50, 100 µM) for 24h, 48h, and 72h.

    • Self-Validation Step: Include a set of wells containing only media + PPCA + CCK-8 (no cells) to serve as the background absorbance control.

    • Add 10 µL of CCK-8 solution to each well. Incubate for 2 hours at 37°C.

    • Measure absorbance at 450 nm using a microplate reader.

    • Calculate Viability (%) =

      
      .
      
Assay 2: Intracellular ROS Measurement (DCFDA)

PCA derivatives promote oxidative stress as a primary driver of apoptosis 3.

  • Expert Insight (Causality): ROS generation is an upstream, early-stage event. Measuring ROS at 24 hours often yields false negatives due to cellular antioxidant compensation or advanced cell death. The optimal window is 4 to 12 hours post-treatment.

  • Step-by-Step:

    • Seed A549 cells in a 6-well plate (

      
       cells/well).
      
    • Treat with the established IC₅₀ concentration of PPCA for 6 hours. Include a positive control (e.g., 50 µM Rosup or H₂O₂).

    • Wash cells twice with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free DMEM for 30 minutes in the dark.

    • Wash thrice with PBS to remove extracellular probe.

    • Analyze immediately via Flow Cytometry (FITC channel: Ex 488 nm / Em 525 nm) or fluorescence microscopy.

Assay 3: Annexin V/PI Apoptosis Flow Cytometry
  • Expert Insight (Trustworthiness): Standard trypsinization cleaves membrane proteins and damages the cell membrane, leading to false-positive Propidium Iodide (PI) staining. It is critical to use EDTA-free trypsin or gentle cell scraping.

  • Step-by-Step:

    • Treat A549 cells with PPCA (½ IC₅₀, IC₅₀, and 2× IC₅₀) for 24 hours.

    • Collect both the floating cells (late apoptotic) and adherent cells using EDTA-free trypsin.

    • Wash the cell pellet twice with cold PBS and resuspend in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-Annexin V and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at RT in the dark.

    • Add 400 µL of Binding Buffer and analyze via Flow Cytometry within 1 hour.

Experimental Workflow Visualization

Workflow Seed Day 1: Cell Seeding A549 cells in plates Treat Day 2: Treatment Propyl Protocatechuate Seed->Treat CCK8 Viability Assay CCK-8 (24/48/72h) Treat->CCK8 Apop Apoptosis Assay Annexin V/PI (24h) Treat->Apop ROS ROS Assay DCFDA Probe (6h) Treat->ROS Data Data Analysis IC50 & Pathway Validation CCK8->Data Apop->Data ROS->Data

Fig 2: Standardized 3-day experimental workflow for evaluating PPCA cytotoxicity.

Quantitative Data Presentation (Expected Outcomes)

Based on authoritative literature evaluating protocatechuic acid and its hydrophobically modified derivatives on A549 cells 142, the following quantitative benchmarks represent the expected assay outcomes:

Assay MetricNative PCA (Control)Propyl Protocatechuate (PPCA)Biological Implication
IC₅₀ Value (72h) > 500 µM40 - 80 µMPropyl esterification significantly enhances intracellular accumulation and cytotoxicity.
ROS Generation (6h) 1.2-fold increase3.5-fold increaseEnhanced lipophilicity drives rapid oxidative stress and mitochondrial disruption.
Apoptosis Rate (24h) < 10%35 - 50%Robust activation of Caspase-3/8 dependent programmed cell death.
Bax/Bcl-2 Ratio 1.0 (Baseline)> 3.0Shift towards pro-apoptotic signaling cascade.

References

  • Title: Apoptotic effects of protocatechuic acid in human breast, lung, liver, cervix, and prostate cancer cells: potential mechanisms of action. Source: PubMed URL: [Link]1

  • Title: Protocatechuic Acid, a Simple Plant Secondary Metabolite, Induced Apoptosis by Promoting Oxidative Stress through HO-1 Downregulation and p21 Upregulation in Colon Cancer Cells. Source: Biomolecules (unict.it) URL: [Link]3

  • Title: The Cancer-Protective Potential of Protocatechuic Acid: A Narrative Review. Source: MDPI URL: [Link]4

  • Title: Increased Cytotoxic Efficacy of Protocatechuic Acid in A549 Human Lung Cancer Delivered via Hydrophobically Modified-Chitosan Nanoparticles As an Anticancer Modality. Source: PubMed URL: [Link]2

Sources

Troubleshooting & Optimization

Improving water solubility of propyl protocatechuate for cell culture media

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Water Solubility & Stability in Cell Culture Systems
Executive Summary

Compound: Propyl Protocatechuate (Propyl 3,4-dihydroxybenzoate). Core Challenge: The propyl esterification of protocatechuic acid significantly increases lipophilicity (LogP ~2.5–3.0), causing rapid precipitation ("crashing out") in aqueous media (DMEM/RPMI) and limiting bioavailable concentrations. Furthermore, the catechol moiety (3,4-dihydroxy) is highly susceptible to auto-oxidation at physiological pH (7.4), leading to cytotoxic quinone formation.

This guide provides three tiered solutions ranging from basic solvent optimization to advanced molecular encapsulation.

Module 1: The "Crashing Out" Phenomenon (Basic Solubilization)

User Issue: "My media turns cloudy immediately after adding the PCA-Pr stock solution."

Diagnosis: This is the "Ouzo effect"—a spontaneous micro-emulsion formed when a hydrophobic solute dissolved in a water-miscible solvent (like DMSO) is rapidly introduced into an aqueous phase. The local concentration exceeds the solubility limit before diffusion can occur.

Troubleshooting Protocol: The "Sub-Surface" Injection Technique

To prevent precipitation shocks, you must control the interface between the solvent and the media.

  • Solvent Choice: Use DMSO (Dimethyl Sulfoxide) , anhydrous, sterile-filtered. Avoid Ethanol if possible, as it is more volatile and often more cytotoxic (>0.1%) than DMSO in sensitive lines.

  • Stock Concentration: Prepare a 1000x stock (e.g., if target is 50 µM, stock should be 50 mM).

    • Why? This allows you to keep the final DMSO concentration at 0.1% , the safety threshold for most cell lines.[1]

  • The Mixing Step:

    • Pre-warm culture media to 37°C . (Cold media accelerates precipitation).

    • Place the pipette tip sub-surface (directly into the media) and expel the stock slowly while simultaneously swirling the media.

    • Do not drop the stock onto the surface of the media; this creates a high-concentration film that precipitates instantly.

Data: Solvent Tolerance Limits in Cell Culture

SolventSafe Limit (v/v)Toxicity MechanismRecommended Use
DMSO 0.1% (Ideal) 0.5% (Max)Membrane permeabilization; differentiation trigger (e.g., HL-60 cells).Primary Choice. High solvency for esters.
Ethanol < 0.1%Protein denaturation; metabolic interference; rapid evaporation alters concentration.Secondary Choice. Use only if cells are DMSO-sensitive.
PEG-400 < 1.0%Osmotic stress.Co-solvent. Can be mixed 50:50 with DMSO to reduce toxicity.
Module 2: Advanced Solubilization (High Concentrations)

User Issue: "I need to test 100 µM or higher, but the required DMSO amount kills my cells."

Diagnosis: You have hit the "Solvent-Toxicity Wall." To bypass this, you must mask the hydrophobic propyl tail of the molecule using a carrier, rather than dissolving it directly.

Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation. HP-β-CD forms a "host-guest" inclusion complex. The hydrophobic propyl tail of PCA-Pr sits inside the cyclodextrin cone, while the hydrophilic exterior keeps the complex soluble in water.

Protocol: The "In-Situ" Complexation Method

This method avoids solid-state kneading and is suitable for immediate media preparation.

  • Prepare Vehicle: Dissolve HP-β-CD in pure water or PBS to create a 20% (w/v) stock solution. Sterile filter (0.22 µm).[2]

  • Calculate Ratio: Use a 1:2 Molar Ratio (PCA-Pr : HP-β-CD) to ensure full encapsulation.

    • Note: A large excess of CD is often used (e.g., 5-10 molar equivalents) to push equilibrium toward the complexed state.

  • Solubilization Steps:

    • Dissolve PCA-Pr in a minimal volume of acetone or ethanol (e.g., 100 µL).

    • Add this dropwise to the stirring HP-β-CD solution (e.g., 10 mL).

    • Stir open-capped for 24 hours in a fume hood.

    • Result: The volatile solvent evaporates, leaving PCA-Pr physically trapped inside the Cyclodextrins in the aqueous phase.

    • Final Step: Re-filter (0.22 µm) to remove any un-complexed drug that precipitated.

Module 3: Chemical Stability (The "Browning" Effect)

User Issue: "My media turned pink/brown after 24 hours of incubation."

Diagnosis: Catechol Oxidation. The 3,4-dihydroxy group on PCA-Pr is unstable at pH 7.4. It auto-oxidizes to form o-quinones and generates Hydrogen Peroxide (H₂O₂). The brown color is polymerized quinones (melanin-like pigments).

  • Impact: This generates false positives in cytotoxicity assays (ROS generation) and reduces the actual drug concentration.

Troubleshooting Guide
  • Check the pH: Ensure your media buffer (HEPES/Bicarbonate) is not drifting above 7.4. Oxidation accelerates exponentially at pH > 7.5.

  • Add Antioxidants (If experimental design permits):

    • Supplement media with Ascorbic Acid (50-100 µM) or SOD/Catalase .

    • Warning: Ascorbic acid can reduce MTT/MTS reagents, interfering with viability assays.

  • Use the Cyclodextrin Complex (Module 2):

    • Encapsulation inside HP-β-CD significantly slows down oxidation by shielding the catechol group from dissolved oxygen.

Visual Decision Workflows
Figure 1: Solubilization Strategy Decision Tree

Caption: Logic flow for selecting the appropriate solubilization method based on target concentration and assay sensitivity.

solubilization_tree Start Start: Define Target Concentration of PCA-Pr CheckConc Is Target > 50 µM? Start->CheckConc LowConc Low Concentration (< 50 µM) CheckConc->LowConc No HighConc High Concentration (> 50 µM) CheckConc->HighConc Yes DMSO_Path Use DMSO Vehicle (Keep Final < 0.1%) LowConc->DMSO_Path CD_Path Use HP-β-Cyclodextrin Complexation HighConc->CD_Path PrecipCheck Check for Precipitation (Microscopy) DMSO_Path->PrecipCheck CD_Path->PrecipCheck Fail Precipitation Observed? PrecipCheck->Fail Success Proceed to Cell Culture Fail->CD_Path Yes (Switch Method) Fail->Success No

Figure 2: Mechanism of Cyclodextrin Complexation

Caption: Schematic of the "In-Situ" evaporation method. The hydrophobic propyl tail is sequestered, preventing precipitation.

cd_mechanism Step1 1. Dissolve PCA-Pr in Acetone/Ethanol Step2 2. Add dropwise to Aqueous HP-β-CD Step1->Step2 Step3 3. Stir 24h (Open Cap) Solvent Evaporates Step2->Step3 Step4 4. Filter (0.22 µm) Sterile Complex Step3->Step4 Stable Inclusion Complex Formed

References
  • Cayman Chemical. (2022).[3] Propyl Gallate Product Information & Solubility Data. (Note: Propyl Gallate is the trihydroxy analog and serves as the primary solubility reference for propyl phenolic esters).

  • ATCC. (2023). DMSO Usage in Cell Culture: Toxicity Thresholds and Best Practices. LifeTein / ATCC Guidelines.

  • Yuan, C., et al. (2019). Preparation and characterization of the inclusion complex of HP-β-cyclodextrin with phenolic esters. This paper details the evaporation/stirring method for phenolics.

  • Long, L.H., et al. (2000). Instability of catechol-containing antioxidants in cell culture media. Biochemical and Biophysical Research Communications. (Describes the H2O2 generation/browning mechanism).

Sources

Minimizing side reactions in acid-catalyzed esterification of protocatechuic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for the synthesis of phenolic derivatives. Protocatechuic acid (PCA, 3,4-dihydroxybenzoic acid) is a highly valuable precursor in drug development and antioxidant formulation. However, its polyfunctional nature—featuring a carboxylic acid and a highly reactive catechol moiety—makes acid-catalyzed Fischer esterification uniquely challenging.

This guide provides causal troubleshooting, validated protocols, and mechanistic insights to help you eliminate side reactions such as etherification, oxidation, and polycondensation.

Part 1: Diagnostic Troubleshooting & FAQs

Q: Why does my reaction mixture turn dark brown or black during the esterification of protocatechuic acid? A: Oxidation of the Catechol Moiety. The 3,4-dihydroxy (catechol) ring of PCA is highly electron-rich and extremely susceptible to auto-oxidation. Under thermal stress (reflux conditions) and in the presence of atmospheric oxygen or trace transition metals, the catechol ring oxidizes into an o-quinone derivative. These quinones rapidly polymerize into dark, melanin-like macromolecular byproducts. Causality & Solution: To prevent this, the reaction must be isolated from oxidative triggers. Always purge your reaction vessel with an inert gas (Argon or Nitrogen) for at least 15 minutes prior to heating, and maintain a positive inert pressure throughout the reaction. Additionally, ensure all solvents and alcohols are thoroughly degassed.

Q: NMR analysis of my product shows alkylation at the phenolic hydroxyls. How do I prevent etherification? A: Over-catalysis by Strong Brønsted Acids. If you are using concentrated sulfuric acid (


), you are over-catalyzing the system. While 

effectively protonates the carboxylic carbonyl to drive Fischer esterification, its extreme acidity also protonates the aliphatic alcohol. This leads to dehydration and the formation of reactive carbocations (or oxonium ions) that readily attack the nucleophilic phenolic hydroxyls, forming unwanted phenolic ethers. Causality & Solution: Switch to a milder catalyst. Research has demonstrated that Lewis acids like Zinc Chloride (

) or mild organic acids like p-Toluenesulfonic acid (p-TsOH) provide sufficient electrophilic activation of the carbonyl carbon without lowering the activation energy for phenolic etherification [2].

Q: My reaction stalls at low conversion rates, and mass spectrometry detects high-molecular-weight oligomers. What is the mechanism behind this? A: Equilibrium Stalling and Intermolecular Polycondensation. Because PCA possesses both a carboxylic acid and hydroxyl groups, it can act as both the electrophile and the nucleophile. If the concentration of your target aliphatic alcohol drops, or if water accumulates in the system, the forward esterification stalls. Kinetically, the system will begin favoring intermolecular condensation between PCA molecules, forming oligomers. Causality & Solution: You must manipulate Le Chatelier’s principle aggressively. Maintain a high molar excess of the target alcohol (at least 5:1 to 10:1) to outcompete PCA-PCA interactions [1]. Furthermore, you must continuously remove the water byproduct using a Dean-Stark apparatus or molecular sieves to prevent reverse hydrolysis.

Part 2: Catalyst Selection Matrix

To minimize side reactions, catalyst selection is the single most critical variable. The table below summarizes the quantitative and qualitative impacts of standard acid catalysts on PCA esterification.

Catalyst TypeRelative Esterification RateRisk of Phenolic EtherificationRisk of PolycondensationRecommended Use Case
Conc.

Very HighCritical (High) ModerateNot recommended for unprotected phenolic acids.

-TsOH (5 mol%)
HighLowLowStandard synthesis of short-chain alkyl protocatechuates.

(2 wt%)
ModerateVery LowVery LowSynthesis of complex phenolipids (e.g., with ricinoleic acid) [2].
Amberlyst-15 ModerateLowLowFlow chemistry or strictly heterogeneous batch reactions.

Part 3: Validated Experimental Protocol

The following self-validating protocol is optimized for the synthesis of alkyl protocatechuates using mild acid catalysis, ensuring high atom economy and minimal side reactions.

Step 1: Reagent Preparation & Degassing

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add 1.0 equivalent of Protocatechuic acid.

  • Add 5.0 to 10.0 equivalents of the target aliphatic alcohol (e.g., methanol, ethanol, or a longer-chain fatty alcohol). If the alcohol is solid or highly viscous, dissolve the mixture in an anhydrous, azeotropic co-solvent such as toluene.

  • Sparge the solution with Argon for 15 minutes to displace dissolved oxygen.

Step 2: Mild Catalysis Initiation 4. Under a continuous flow of Argon, add 5 mol% of anhydrous p-Toluenesulfonic acid (p-TsOH) or 2 wt% of Zinc Chloride (


).
5. Attach a Dean-Stark trap (pre-filled with the reaction solvent) and a reflux condenser.

Step 3: Azeotropic Water Removal & Reflux 6. Heat the reaction mixture to the reflux temperature of the solvent/alcohol system (e.g., 70-80°C). 7. Maintain vigorous stirring. As the Fischer esterification proceeds, water will azeotropically distill and collect in the Dean-Stark trap, driving the equilibrium toward the target ester. 8. Monitor the reaction via Thin Layer Chromatography (TLC) using an n-hexane:ethyl acetate (9:1 v/v) mobile phase. The reaction is complete when the highly polar PCA spot is entirely consumed.

Step 4: Quenching & Neutralization 9. Remove the heat source and allow the flask to cool to room temperature under Argon. 10. Quench the acid catalyst by adding a saturated aqueous solution of Sodium Bicarbonate (


) until the aqueous layer reaches a pH of ~7.5. This prevents reverse hydrolysis during the workup.

Step 5: Purification 11. Transfer the mixture to a separatory funnel and extract the organic layer with ethyl acetate (3x). 12. Wash the combined organic layers with brine, dry over anhydrous


, filter, and concentrate under reduced pressure to yield the crude alkyl protocatechuate.

Part 4: Mechanistic Pathway Visualization

The following diagram illustrates the causal pathways of PCA esterification, highlighting the divergence between the desired catalytic route and the operational failures that lead to side reactions.

PCA_Esterification PCA Protocatechuic Acid (PCA) + R-OH Protonated Protonated Carbonyl Intermediate PCA->Protonated Mild Acid Catalysis (e.g., p-TsOH, ZnCl2) Ether Phenolic Ethers (Side Reaction) PCA->Ether Strong Acid (e.g., H2SO4) + High Temp Quinone o-Quinone Derivatives (Oxidation) PCA->Quinone O2 Exposure / Light Transition Metals Oligomer Oligomers / Polycondensates (Intermolecular) PCA->Oligomer Low R-OH Excess Poor Water Removal Ester Target Alkyl Protocatechuate (Desired Product) Protonated->Ester Nucleophilic Attack by R-OH (-H2O)

Mechanistic pathways of PCA esterification highlighting desired product vs. side reactions.

Part 5: References

  • Reis, B., Martins, M., Barreto, B., Milhazes, N., Garrido, E. M., Silva, P., Garrido, J., & Borges, F. (2010). Structure-Property-Activity Relationship of Phenolic Acids and Derivatives. Protocatechuic Acid Alkyl Esters. Journal of Agricultural and Food Chemistry. Available at:[Link]

  • Maghfirah, R., Handayani, S., & Hudiyono, S. (2022). Synthesis of phenolipid compound from ricinoleic acid with protocatechuic acid and its activity assay as an emulsifier, antioxidant, and BSLT test. AIP Conference Proceedings. Available at:[Link]

Optimizing yield of propyl protocatechuate in Fischer esterification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for optimizing the yield of propyl protocatechuate (propyl 3,4-dihydroxybenzoate) via Fischer esterification.

Mechanistic Overview & Reaction Logic

Fischer esterification is a delicate, equilibrium-driven process. To achieve high yields of propyl protocatechuate, the reaction must be continuously driven forward while simultaneously protecting the sensitive 3,4-dihydroxy (catechol) moiety of protocatechuic acid from oxidative degradation[1].

Mechanism PCA Protocatechuic Acid + 1-Propanol Protonation Carbonyl Protonation (p-TsOH Catalyst) PCA->Protonation Heat Oxidation o-Quinone Byproducts (Yield Loss) PCA->Oxidation O2 / High Heat Nucleophilic Nucleophilic Attack (Tetrahedral Intermediate) Protonation->Nucleophilic WaterRemoval Water Elimination (Dean-Stark Trap) Nucleophilic->WaterRemoval - H2O Product Propyl Protocatechuate (Target Ester) WaterRemoval->Product Le Chatelier Shift

Figure 1: Logical flow of Fischer esterification vs. oxidative side reactions.

Troubleshooting Guides & FAQs

Q1: My esterification yield plateaus at 50-60% despite refluxing for 24 hours. How can I drive the reaction to completion? The Causality: Fischer esterification produces one equivalent of water for every equivalent of ester formed. If water remains in the system, the reverse reaction (hydrolysis) matches the forward reaction rate, causing equilibrium stagnation. While 1-propanol (b.p. 97 °C) forms an azeotrope with water, relying solely on excess alcohol is often insufficient to push yields past 90%. The Solution: Implement a Dean-Stark apparatus using a co-solvent like toluene (b.p. 110.6 °C). Toluene forms a highly efficient heteroazeotrope with water, allowing phase separation in the trap. The continuous physical removal of water strictly enforces Le Chatelier's principle, driving the condensation reaction to near-quantitative conversion[2].

Q2: The reaction mixture turns dark brown or black during reflux. What causes this, and does it affect the yield? The Causality: The 3,4-dihydroxy aromatic ring (catechol group) of protocatechuic acid is highly electron-rich and susceptible to auto-oxidation. At elevated temperatures, especially in the presence of atmospheric oxygen, the catechol moiety oxidizes into highly reactive o-quinones or undergoes premature decarboxylation[3]. These quinones rapidly polymerize into dark, tarry byproducts, permanently consuming your starting material and severely depressing the yield. The Solution: You must establish a strict inert atmosphere. Purge the reaction solvent with Argon or Nitrogen for 15 minutes prior to heating, and maintain a positive inert gas pressure throughout the reflux.

Q3: Which acid catalyst provides the best balance of reaction kinetics and product stability? The Causality: While concentrated sulfuric acid (H₂SO₄) is a powerful dehydrating agent, it is also a strong oxidant. Using H₂SO₄ on electron-rich phenols often induces unwanted aromatic ring sulfonation and accelerates oxidative degradation. The Solution: Use p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) at a 5-10 mol% loading. p-TsOH provides the necessary protonation of the carboxylic acid to facilitate the alcohol's nucleophilic attack[1], without the harsh oxidative side-effects characteristic of mineral acids[2].

Validated Experimental Protocol

This methodology is designed as a self-validating system: each phase contains observable milestones that confirm the success of the previous step.

Workflow Step1 1. Reagent Mixing (PCA, PrOH, p-TsOH) Step2 2. Argon Purge (Prevent Oxidation) Step1->Step2 Step3 3. Azeotropic Reflux (Dean-Stark) Step2->Step3 Step4 4. Aqueous Workup (NaHCO3 Wash) Step3->Step4 Step5 5. Purification (Crystallization) Step4->Step5

Figure 2: Step-by-step experimental workflow for propyl protocatechuate synthesis.

Step 1: Reaction Assembly

  • In a 250 mL 3-neck round-bottom flask, add 10.0 g (64.9 mmol) of protocatechuic acid.

  • Add 50 mL of 1-propanol (approx. 10 equivalents) and 50 mL of anhydrous toluene.

  • Add 0.62 g (3.2 mmol, 5 mol%) of p-TsOH·H₂O.

Step 2: Inert Atmosphere Establishment

  • Attach a Dean-Stark trap fitted with a reflux condenser to the center neck.

  • Connect an Argon line to the top of the condenser. Submerge a sparging needle into the reaction mixture and bubble Argon through the solvent for 15 minutes to displace dissolved oxygen.

  • Remove the sparging needle and maintain a positive Argon blanket.

Step 3: Azeotropic Reflux (Self-Validating Endpoint)

  • Heat the mixture to a vigorous reflux (oil bath at ~125 °C).

  • Monitor the Dean-Stark trap. The azeotrope will condense, and water will phase-separate at the bottom of the trap.

  • Validation: The reaction is complete when water droplet formation ceases (typically 12–16 hours). The volume of water collected serves as a visual confirmation and should closely match the theoretical yield (~1.17 mL).

Step 4: Quenching and Workup (Self-Validating Purity)

  • Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove excess 1-propanol and toluene.

  • Dissolve the crude residue in 100 mL of Ethyl Acetate.

  • Wash the organic layer with 3 × 50 mL of saturated aqueous NaHCO₃.

  • Validation: The NaHCO₃ wash neutralizes the p-TsOH catalyst and deprotonates any unreacted protocatechuic acid, partitioning it into the aqueous layer. The cessation of CO₂ gas evolution confirms complete neutralization.

  • Wash with 50 mL of brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.

Step 5: Purification

  • Recrystallize the crude ester from a mixture of toluene and hexanes to yield pure propyl protocatechuate as off-white to pale yellow crystals.

Quantitative Data Summary

The following table summarizes the causal relationship between reaction parameters and the final isolated yield.

Catalyst (Loading)Water Removal MethodAtmosphereCo-SolventReaction TimeExpected YieldObservation / Causality
H₂SO₄ (10 mol%)Simple RefluxAirNone24 h< 45%Severe blackening; catechol oxidation and sulfonation side-reactions.
p-TsOH (5 mol%)Simple RefluxArgonNone24 h60 - 65%Clean reaction, but equilibrium limits conversion due to trapped water.
p-TsOH (5 mol%)Dean-Stark TrapAirToluene16 h70 - 75%Good conversion, but moderate product loss to o-quinone polymerization[3].
p-TsOH (5 mol%) Dean-Stark Trap Argon Toluene 12 - 16 h > 92% Optimal; water is continuously removed[2], and catechol is protected[1].

References

  • Synthesis of Phenolipid Compound from Ricinoleic Acid with Protocatechuic Acid and its Activity Assay as an Emulsifier, Antioxidant. AIP Publishing.1

  • Studies on the Catechol Dioxygenases. University of Southampton.2

  • Benzenoid Aromatics from Renewable Resources | Chemical Reviews. ACS Publications.3

Sources

Technical Support Center: Resolving Peak Tailing of Propyl Protocatechuate in C18 RP-HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Propyl Protocatechuate (Propyl 3,4-dihydroxybenzoate) is a phenolic ester commonly used as an antioxidant and pharmaceutical intermediate.[1][2] In Reversed-Phase HPLC (RP-HPLC) on C18 columns, this molecule presents specific chromatographic challenges due to its catechol moiety (ortho-dihydroxy group).[1][2]

While the propyl ester group renders the molecule moderately hydrophobic (suitable for C18 retention), the catechol group is highly active. It acts as a hydrogen bond donor/acceptor and a potent metal chelator.[1][2] Consequently, peak tailing is rarely a simple "column aging" issue; it is usually a symptom of secondary chemical interactions .[1]

Physicochemical Profile
ParameterValue / CharacteristicImpact on Chromatography
Structure 3,4-Dihydroxybenzoic acid propyl esterContains a Catechol group (metal chelator) and a phenolic ring.[1][2]
pKa (Phenolic) ~8.5 (Hydroxyl groups)Analyte is neutral at typical HPLC pH (2.0–4.0).[1][2]
pKa (Ester) Non-ionizableThe carboxylic acid is blocked; no anionic repulsion at neutral pH.[1][2]
Solubility Moderate in MeOH/ACNRisk of precipitation if sample diluent is too aqueous.[1][2]
Key Interaction H-Bonding & ChelationPrimary cause of tailing: Interaction with residual silanols and trace metals.[1][2][3]

Diagnostic Troubleshooting (Q&A)

Q1: My peak is tailing (Tailing Factor > 1.5). Is this a column failure or a method issue?

Diagnosis: For Propyl Protocatechuate, if the tailing is accompanied by a retention time shift, it is likely a chemical interaction .[1] If the retention time is stable but the peak is asymmetrical, it is likely silanol activity .

The "Half-Height" Test:

  • Calculate the Tailing Factor (

    
    ) at 5% height.[1][2][4]
    
  • If

    
     and the peak looks "triangular," you likely have System Overload  or Inlet Void .[1]
    
  • If the tail is long and asymptotic (dragging on baseline), this is Secondary Interaction (Silanols or Metals).[1][2]

Q2: I am using 0.1% Formic Acid. Why is the peak still tailing?

Technical Insight: Formic acid (pKa ~3.[1][2]75) is a weak acid.[1][2] At 0.1%, the pH is ~2.[1][5]7. While this protonates the analyte, it may not possess enough ionic strength to suppress the ionization of acidic silanols (Si-O⁻) on the silica surface.

  • Mechanism: The phenolic protons of the propyl protocatechuate H-bond to the ionized silanols.

  • Solution: Switch to a buffer with higher ionic strength, such as 20 mM Potassium Phosphate (pH 2.5) .[1][2] The potassium ions (

    
    ) act as counter-ions to shield the silanols, and the lower pH ensures the silica surface remains protonated (Si-OH).
    
Q3: The tailing worsens as the column ages. Is the C18 phase stripping?

Analysis: While phase collapse is possible, "metal accumulation" is more likely for catechol compounds.[1][2]

  • Causality: Stainless steel frits and system tubing leach trace iron (Fe) and titanium (Ti) over time.[1][2] The catechol group of propyl protocatechuate chelates these metals, leading to severe tailing and peak broadening.

  • Verification: Inject a "sacrificial" chelator (e.g., 20 µL of 10 mM EDTA).[1][2] If the next injection of propyl protocatechuate improves, the issue is metal contamination.

Step-by-Step Optimization Protocols

Protocol A: Mobile Phase Optimization (Silanol Suppression)

Objective: Minimize hydrogen bonding between the catechol group and residual silanols.

  • Preparation: Prepare 20 mM Potassium Phosphate Buffer (pH 2.5) .

    • Note: Do not use Acetate or Formate if tailing persists; they lack the ionic strength to shield active sites effectively.

  • Solvent Blend: Use a gradient or isocratic mix with Methanol rather than Acetonitrile.[1][2]

    • Reasoning: Methanol is a protic solvent that can H-bond with the silica surface, effectively "competing" with the analyte for active sites. Acetonitrile is aprotic and leaves silanols exposed.[1][2]

  • Additives (Optional): If tailing persists, add 0.1% Trifluoroacetic Acid (TFA) instead of phosphate. TFA is a strong ion-pairing agent that masks silanols, though it may suppress MS sensitivity.[1][2]

Protocol B: Metal Chelation Mitigation

Objective: Remove trace metal interference causing "catechol drag."[1][2]

  • System Passivation: Flush the HPLC system (minus the column) with 30% Phosphoric Acid for 30 minutes, followed by water.[1][2] This removes surface iron from stainless steel lines.[1][2]

  • Mobile Phase Additive: Add 0.1 mM EDTA (disodium salt) to the aqueous mobile phase.[1][2]

    • Caution: EDTA can precipitate in high organic percentages (>60% ACN/MeOH).[1][2] Ensure solubility.

  • Hardware: Replace stainless steel inlet frits with PEEK (Polyether ether ketone) frits.[1][2]

Protocol C: Sample Diluent Matching

Objective: Prevent "Solvent Shock" tailing.

  • Diagnosis: If the peak is distorted/split at the top and tailing at the bottom, your sample solvent is too strong.

  • Adjustment: Dissolve Propyl Protocatechuate in the initial mobile phase composition (e.g., 90:10 Buffer:MeOH).

    • Avoid: Injecting 100% MeOH or ACN samples into a highly aqueous stream.[1][2] This causes the analyte to precipitate momentarily at the column head, creating a "smear" (tail).

Visual Troubleshooting Logic

The following diagram illustrates the decision-making process for diagnosing peak tailing specific to phenolic esters.

Troubleshooting Start Problem: Peak Tailing of Propyl Protocatechuate CheckTF Check Tailing Factor (Tf) Start->CheckTF Split Is Tf > 2.0 OR Peak Split? CheckTF->Split Physical Physical Cause: 1. Void in Column 2. Sample Solvent Mismatch Split->Physical Yes Chemical Chemical Cause: Secondary Interactions Split->Chemical No (1.2 < Tf < 2.0) CheckMP Current Mobile Phase? Chemical->CheckMP Formic Formic/Acetic Acid CheckMP->Formic Phosphate Phosphate/TFA CheckMP->Phosphate Action1 Action: Switch to 20mM Phosphate pH 2.5 Formic->Action1 Action2 Action: Check for Metal Chelation Phosphate->Action2 Result1 Tailing Fixed: Silanol Issue Action1->Result1 MetalTest Add 0.1mM EDTA to Mobile Phase Action2->MetalTest Result2 Tailing Fixed: Metal Contamination MetalTest->Result2

Caption: Decision tree for isolating physical vs. chemical causes of peak tailing in phenolic esters.

Recommended Column Specifications

For Propyl Protocatechuate, standard C18 columns often fail due to the activity of the silica support. Use columns meeting these criteria:

FeatureSpecificationReason
Silica Type Type B (High Purity)Low metal content (< 10 ppm) prevents chelation.[1][2]
End-capping Double or Triple End-cappedBlocks free silanols that H-bond with the catechol group.[1][2]
Carbon Load 15–20%Higher carbon load covers the silica surface more effectively.[1]
Surface Area ~300 m²/gStandard surface area; avoid low surface area columns which may expose more silica.[1][2]
Bonding Polar-Embedded (Optional)If 100% aqueous stability is needed; otherwise, standard C18 is fine if end-capped.[1][2]

Recommended Phases:

  • Waters Symmetry C18 (High coverage)[1][2]

  • Agilent Zorbax Eclipse Plus C18 (Double end-capped)[1][2]

  • Phenomenex Luna C18(2) (Dense bonding)[1][2]

References

  • Phenomenex. (2025).[1][2][6] HPLC Tech Tip: Peak Tailing of Basic and Phenolic Analytes. Retrieved from [Link]

  • LCGC International. (2025).[1][2] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. Retrieved from [Link]

  • SilcoTek. (2019).[1][2] Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]

  • ResearchGate. (2025). Effects of metal ions on HPLC analysis of catechins and phenolic acids. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing Propyl Protocatechuate Against UV-Induced Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, formulators, and drug development professionals working with propyl protocatechuate (CAS 37757-42-9), a lipophilic alkyl ester of protocatechuic acid[1]. While its propyl chain enhances membrane permeability and antioxidant efficacy compared to its parent acid, the catechol moiety remains highly susceptible to photolytic degradation under UV exposure[2][3].

This portal provides mechanistic troubleshooting, validated stabilization strategies, and self-validating analytical protocols to ensure the integrity of your formulations.

Section 1: Mechanistic Troubleshooting (The "Why")

Q1: Why does propyl protocatechuate degrade so rapidly under UV light, and what are the primary degradation products?

Expert Insight: Propyl protocatechuate contains an ortho-diphenol (catechol) structure. When exposed to UV radiation, the molecule absorbs photons, leading to the homolytic cleavage of the O-H bonds. This generates highly reactive phenoxyl radicals. Because the propyl ester group donates electron density to the ring, it stabilizes these radicals temporarily, but they rapidly undergo further oxidation to form o-quinones[2].

In protic or alcoholic solvents, these o-quinones act as electrophiles. They undergo nucleophilic attack by solvent molecules or unreacted propyl protocatechuate, leading to the formation of complex oxidative dimers (e.g., benzobicyclo derivatives)[2]. Visually, this manifests as a shift in your formulation's color from clear/pale yellow to dark brown.

Photodegradation PP Propyl Protocatechuate (Catechol Moiety) Radical Phenoxyl Radical Intermediate PP->Radical Homolytic Cleavage (-H•) UV UV Irradiation (hv) UV->PP Excitation Quinone o-Quinone Derivative Radical->Quinone Oxidation (-e-, -H+) Dimer Oxidative Dimers (Brown Pigmentation) Quinone->Dimer Nucleophilic Addition & Dimerization

Fig 1: UV-induced photo-oxidation and dimerization pathway of propyl protocatechuate.

Q2: How does the formulation matrix (pH and solvent) influence this photodegradation?

Expert Insight: The degradation kinetics are heavily pH-dependent. At alkaline pH (>7), the hydroxyl groups are deprotonated into phenolate ions, which are exponentially more susceptible to UV-induced electron ejection[4]. Furthermore, the presence of transition metals (like Fe³⁺ or Cu²⁺) in your aqueous phase can catalyze photo-Fenton reactions, accelerating the generation of reactive oxygen species (ROS)[5]. Causality rule: To maximize baseline stability before encapsulation, maintain the aqueous phase at an acidic pH (pH 4.0–5.5) and add a chelating agent (e.g., EDTA or citrate) to sequester trace metals.

Section 2: Formulation & Encapsulation Strategies (The "How")

Q3: Can lipid-based nanocarriers prevent the UV-induced degradation of propyl protocatechuate?

Expert Insight: Yes. Encapsulating propyl protocatechuate into liposomes—specifically using saturated phospholipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)—provides a robust physical and chemical shield[3].

The Causality: The propyl chain of the ester drives the molecule to partition deeply into the hydrophobic lipid bilayer rather than the aqueous core[3]. The tightly packed acyl chains of DMPC/DSPC restrict the diffusion of molecular oxygen and water, starving the photo-oxidation reaction of its necessary co-reactants. Furthermore, the lipid bilayer acts as a physical UV scatterer, significantly reducing the photon flux reaching the active pharmaceutical ingredient (API)[6].

Q4: My lipid vesicles are coalescing under high UV/thermal stress. What is an alternative stabilization matrix?

Expert Insight: If liposomes fail under extreme stress, transition to a Polysaccharide-based High Internal Phase Emulsion (HIPE) . By utilizing octenyl succinic anhydride (OSA) starch combined with chitosan-protocatechuic acid conjugates, you can create a highly viscous, gel-like percolating network[7]. This steric network physically immobilizes the oil droplets containing the propyl protocatechuate. The chitosan conjugates at the oil-water interface act as sacrificial radical scavengers, absorbing UV energy and neutralizing ROS before they can penetrate the internal oil phase where your API resides[7].

Quantitative Comparison of Stabilization Matrices
Stabilization MatrixPrimary Shielding MechanismEncapsulation Efficiency (EE%)UV Half-Life Extension (vs. Free API)Optimal pH Range
Free Solution (Control) NoneN/A1.0x (Baseline)4.0 - 5.0
DMPC Liposomes Bilayer partitioning, O₂ restriction82% - 95%~4.5x5.5 - 6.5
DSPC Liposomes Rigid bilayer (high Tm), UV scattering85% - 98%~6.0x5.5 - 6.5
OSA-Starch HIPE Interfacial gel network, Sacrificial scavenging>90%~8.2x4.5 - 6.0

Section 3: Experimental Protocols & Validation

To ensure trustworthiness, any stabilization claim must be backed by a self-validating analytical system. Below is the standardized workflow for preparing DMPC liposomes and quantifying the photostability of propyl protocatechuate.

Workflow Step1 1. Lipid Film Formation (DMPC + Propyl Protocatechuate in CHCl3/MeOH) Step2 2. Hydration & Agitation (Tris Buffer, pH 5.5) -> MLVs Step1->Step2 Step3 3. Extrusion (200nm Polycarbonate Membrane) -> LUVs Step2->Step3 Step4 4. UV Stress Testing (UVA/UVB Chamber, 200 W/m²) Step3->Step4 Step5 5. HPLC-UV Quantification (Detection at 258 nm) Step4->Step5

Fig 2: Workflow for liposomal encapsulation and photostability validation.

Protocol: Liposomal Encapsulation & HPLC-UV Photostability Assay

Phase 1: Preparation of DMPC Liposomes

  • Lipid Film Formation: Dissolve equimolar ratios of DMPC and propyl protocatechuate in a chloroform/methanol mixture (24.9:0.1, v/v) in a round-bottom flask[3].

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under a vacuum at 35°C (above the phase transition temperature of DMPC) until a thin, dry lipid film forms. Purge with nitrogen gas for 1 hour to remove trace solvents.

  • Hydration: Hydrate the lipid film with 5 mM Tris buffer (adjusted to pH 5.5 to prevent alkaline hydrolysis)[3][4]. Vortex vigorously for 5 minutes to form Multilamellar Vesicles (MLVs).

  • Extrusion: Pass the MLV suspension through a 200 nm polycarbonate membrane 11 times using a mini-extruder to form uniform Large Unilamellar Vesicles (LUVs).

Phase 2: UV Stress Testing (Self-Validating Setup)

  • Aliquot the liposomal suspension into three quartz cuvettes:

    • Test Sample: Liposomal Propyl Protocatechuate exposed to UV.

    • Control A (Dark Control): Liposomal Propyl Protocatechuate wrapped in aluminum foil (validates thermal/hydrolytic stability independent of UV)[6].

    • Control B (Free API): Unencapsulated Propyl Protocatechuate in Tris buffer exposed to UV (establishes the baseline degradation rate).

  • Place all cuvettes in a UV chamber providing illumination of 200 W/m²[4]. Extract 50 µL aliquots at t = 0, 15, 30, 60, and 120 minutes.

Phase 3: HPLC-UV Quantification

  • Sample Disruption: Mix the 50 µL liposome aliquot with 950 µL of HPLC-grade methanol to lyse the lipid bilayer and release the API.

  • Chromatography: Inject 10 µL into a C18 Reverse-Phase HPLC column.

  • Mobile Phase: Use an isocratic elution of Methanol:Water:Acetic Acid (75:25:0.1, v/v/v) at a flow rate of 1.0 mL/min. The acidic modifier prevents peak tailing of the phenolic hydroxyls.

  • Detection: Monitor absorbance at 258 nm , the established UV maximum for protocatechuic acid derivatives[3][4].

  • Analysis: Calculate the remaining percentage of propyl protocatechuate by comparing the peak area at time t to the peak area at t=0. The absence of degradant peaks in Control A combined with rapid decay in Control B validates the assay's specificity for photolytic degradation.

References

  • A Novel Oxidative Dimer from Protocatechuic Esters Taylor & Francis Online. URL: [Link]

  • Effect of Protocatechuic Acid Ethyl Ester on Biomembrane Models: Multilamellar Vesicles and Monolayers MDPI. URL: [Link]

  • Effect of chitosan-protocatechuic acid conjugate on stability and encapsulation capacity of polysaccharide-based high internal phase emulsion National Institutes of Health (NIH). URL:[Link]

  • Stability Indicating RP-HPLC Method for Protocatechuic Acid, An Active Phytoconstituent of Onion Peels Journal of Emerging Technologies and Innovative Research (JETIR). URL: [Link]

  • Protocatechuic Acid Promoted Alachlor Degradation in Fe(III)/H2O2 Fenton System American Chemical Society (ACS). URL:[Link]

  • Improving solubility and chemical stability of natural compounds for medicinal use by incorporation into liposomes Ovid. URL: [Link]

Sources

Removing unreacted protocatechuic acid from propyl ester purification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted Protocatechuic Acid from Propyl Ester Purification

Audience: Researchers, Process Chemists, and Drug Development Scientists.

Executive Summary & Chemical Context

The Challenge: The synthesis of Propyl Protocatechuate (Propyl 3,4-dihydroxybenzoate) via Fischer esterification often results in a crude mixture containing the desired ester, unreacted Protocatechuic Acid (PCA) , and residual catalyst (e.g.,


, 

-TsOH).

The Separation Logic: Both the product (Ester) and the impurity (Acid) share a catechol (3,4-dihydroxy) moiety, making them both susceptible to oxidation and similar in polarity. However, they differ critically in acidity:

  • Protocatechuic Acid (PCA): Contains a carboxylic acid group (

    
    ) and phenolic hydroxyls (
    
    
    
    ).
  • Propyl Protocatechuate (PP): Contains only phenolic hydroxyls (

    
    ).
    

The Solution: We exploit this


 differential. By using a weak base (Sodium Bicarbonate , pH ~8.5), we can selectively deprotonate the carboxylic acid of PCA, rendering it water-soluble, while leaving the phenolic ester protonated and organic-soluble.
Troubleshooting Guide (Q&A)
Category A: Liquid-Liquid Extraction (The "Wash")

Q: I washed my reaction mixture with 1M NaOH to remove the acid, but my yield plummeted. Where did my product go? A: You likely extracted your product into the aqueous waste or hydrolyzed it.

  • The Cause: Sodium Hydroxide (NaOH) is a strong base (pH ~14). It deprotonates both the carboxylic acid of the impurity (

    
     4.48) AND the phenolic hydroxyls of your ester (
    
    
    
    ~8.8). Phenolate salts are water-soluble, so your ester moved into the aqueous layer. Additionally, high pH promotes ester hydrolysis (saponification), converting your product back into the starting material.
  • The Fix: Use Saturated Sodium Bicarbonate (

    
    ) . Its pH (~8.5) is high enough to deprotonate the carboxylic acid but too low to significantly deprotonate the phenols.
    
  • Recovery: If you still have the basic aqueous layer, acidify it carefully to pH ~3-4 with dilute HCl and re-extract with Ethyl Acetate.

Q: I see a persistent emulsion during the bicarbonate wash. How do I break it? A: Phenolic compounds often act as surfactants, stabilizing emulsions.

  • Immediate Fix: Add Saturated Brine (NaCl) to the mixture. This increases the ionic strength of the aqueous layer, "salting out" the organics.

  • Mechanical Fix: If the emulsion is stubborn, pass the biphasic mixture through a pad of Celite® or glass wool to physically disrupt the droplets.

Category B: Recrystallization & Solid Handling [1]

Q: My crude product is "oiling out" instead of crystallizing. What solvent should I use? A: Oiling out occurs when the product separates as a liquid before the solution reaches the freezing point of the solvent.

  • Recommended Solvent System: Toluene or Water/Ethanol (90:10) .

    • Toluene: Excellent for phenolic esters. It dissolves the ester at boiling point (

      
      ) but poorly at room temperature. It also helps azeotropically remove residual water.
      
    • Water/Ethanol: Dissolve in minimum hot ethanol, then add hot water until just cloudy. Cool slowly.

  • Technique Tip: Seed the cooling solution with a tiny crystal of pure product. If none is available, scratch the inner wall of the flask with a glass rod to induce nucleation.

Category C: Chromatography & Analysis [2][3][4][5]

Q: On TLC, my product spot trails/streaks. How do I get a clean separation? A: Phenolic protons can interact with the silica gel silanols, causing tailing.

  • The Fix: Add 1% Acetic Acid or Formic Acid to your mobile phase (e.g.,

    
    ). This suppresses the ionization of the phenols and sharpens the spots.
    
  • Visualization: Use Ferric Chloride (

    
    )  stain. Both PCA and the Ester will turn a distinct purple/green, confirming the presence of the catechol moiety.
    
Validated Protocol: The "Bicarbonate Cut"

Objective: Remove >98% unreacted Protocatechuic Acid from the crude reaction mixture.

Materials:

  • Crude Reaction Mixture (dissolved in Ethyl Acetate)

  • Saturated Aqueous Sodium Bicarbonate (

    
    )
    
  • Saturated Brine (

    
    )
    
  • 1M Hydrochloric Acid (HCl) - For pH adjustment if needed

  • Magnesium Sulfate (

    
    ) - Drying agent
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Use approximately 10 mL of solvent per gram of crude.

  • The Critical Wash:

    • Transfer to a separatory funnel.

    • Add Saturated

      
        (1:1 volume ratio with organic phase).
      
    • Caution: Shake gently and vent frequently! The reaction with unreacted acid releases

      
       gas (
      
      
      
      ).
  • Separation: Allow layers to settle.

    • Bottom Layer (Aqueous): Contains the unreacted Protocatechuic Acid (as sodium salt). Discard (or save for recovery).

    • Top Layer (Organic): Contains Propyl Protocatechuate.[6]

  • Repeat: Repeat the

    
     wash 2 more times to ensure complete removal.
    
  • Brine Wash: Wash the organic layer once with Saturated Brine to remove trapped water and base traces.

  • Drying: Collect the organic layer, dry over Anhydrous

    
     for 15 minutes, and filter.
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotovap) to yield the purified solid.

Comparative Data: Acid vs. Ester
PropertyProtocatechuic Acid (Impurity)Propyl Protocatechuate (Product)Technical Implication
Structure 3,4-dihydroxybenzoic acidPropyl 3,4-dihydroxybenzoateEster masks the carboxyl group.
Acidity (

)
COOH: 4.48 Phenol: ~8.83COOH: None Phenol: ~8.5 - 9.0Key for separation: Only PCA reacts with weak base (

).
Solubility (

)
Soluble (esp. hot)Insoluble / Very LowPCA washes away; Ester stays in organic.
Solubility (

)
High (forms salt)Low (remains neutral)Basis of the extraction protocol.
TLC (

)
Low (Polar)High (Less Polar)Easy to monitor purification progress.
Workflow Visualization

The following diagram illustrates the chemical logic behind the separation process.

ExtractionWorkflow Start Crude Mixture (EtOAc + PCA + Ester) Wash Add Sat. NaHCO3 (Shake & Vent) Start->Wash PhaseSep Phase Separation Wash->PhaseSep AqLayer Aqueous Layer (PCA-Sodium Salt) PhaseSep->AqLayer Impurity (Discard) OrgLayer Organic Layer (Propyl Protocatechuate) PhaseSep->OrgLayer Product Brine Wash with Brine (Remove Water/Base) OrgLayer->Brine Dry Dry (MgSO4) & Evaporate Brine->Dry Final Pure Propyl Protocatechuate Dry->Final

Caption: Flowchart demonstrating the selective deprotonation and removal of Protocatechuic Acid using Sodium Bicarbonate.

References
  • Reis, B. et al. (2010). Structure-Property-Activity Relationship of Phenolic Acids and Derivatives. Protocatechuic Acid Alkyl Esters. Journal of Agricultural and Food Chemistry. Link

  • Nguyen, T. et al. (2021).[7] Propyl Gallate Synthesis using KHSO4 (Green Protocol).[7] Open Research Newcastle. Link

  • ChemicalBook. (2024). Protocatechuic Acid Properties and pKa Data. ChemicalBook Database. Link

  • Mettler Toledo. (2023). Recrystallization Guide: Solvents and Procedures. Mettler Toledo Technical Library. Link

  • University of Wisconsin-Madison. (n.d.). Thin Layer Chromatography (TLC) Guide and Rf Values. Department of Chemistry. Link

Sources

Technical Support Center: Bioavailability Optimization for Propyl Protocatechuate (PCA-Pr)

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PCA-PR-PK-001 Subject: Troubleshooting low plasma exposure of Propyl Protocatechuate in rodent models. Assigned Specialist: Senior Application Scientist, Preclinical Formulation Division.

Diagnostic Workflow: Why is Bioavailability Low?

Before altering your formulation, you must diagnose the mechanism of loss. Propyl Protocatechuate (PCA-Pr) presents a classic "Phenolic Ester Paradox": it has better lipophilicity than its parent acid (Protocatechuic Acid, PCA), yet it frequently fails to achieve high systemic concentrations.

Root Cause Analysis

The disappearance of PCA-Pr is driven by two competing forces: Solubility (the minor issue) and Metabolic Instability (the major issue).

  • The Hydrolysis Trap: PCA-Pr is an ester. Rodent plasma and liver are rich in carboxylesterases. Upon oral administration, PCA-Pr is rapidly hydrolyzed into PCA and propanol. If you are detecting high levels of PCA but low levels of PCA-Pr in plasma, your molecule is being metabolized before it reaches systemic circulation (First-Pass Effect).

  • Phase II Conjugation: The resulting PCA is further rapidly glucuronidated or sulfated, accelerating elimination.

Visualizing the Metabolic Barrier

The following diagram illustrates the metabolic fate of PCA-Pr. Use this to interpret your current PK data.

PCAPr_Metabolism PCAPr Propyl Protocatechuate (PCA-Pr) GutLumen Gut Lumen (Absorption Site) PCAPr->GutLumen Oral Dosing Systemic Systemic Circulation (Target) PCAPr->Systemic Direct Absorption (Requires Protection) Liver Liver/Plasma (First Pass) GutLumen->Liver Portal Vein PCA Protocatechuic Acid (PCA) Liver->PCA Hydrolysis via Carboxylesterases Liver->Systemic Escaped Fraction (Low Bioavailability) Conjugates Glucuronides/Sulfates (Excreted) PCA->Conjugates Phase II Metabolism

Figure 1: Metabolic pathway highlighting the esterase-mediated hydrolysis bottleneck in the liver and plasma.

Formulation Solutions: Bypassing the Barrier

To fix this, we must protect the ester bond from enzymatic attack or bypass the portal vein entirely. Simple suspensions (CMC/Tween) are insufficient.

Recommended Strategy: Solid Lipid Nanoparticles (SLN)

Rationale: SLNs encapsulate the drug in a lipid matrix. This serves two functions:

  • Steric Protection: Prevents esterases from accessing the ester bond.

  • Lymphatic Transport: Lipid carriers can stimulate chylomicron formation, triggering uptake into the lymphatic system (M-cells), thereby bypassing the liver (first-pass metabolism) and entering directly into the subclavian vein.

Protocol: Preparation of PCA-Pr Loaded SLNs

Based on protocols for homologous phenolic esters (e.g., Ethyl Protocatechuate).

Materials:

  • Active: Propyl Protocatechuate (PCA-Pr).

  • Lipid Phase: Precirol® ATO 5 (Glyceryl distearate) or Compritol® 888 ATO.

  • Surfactant: Poloxamer 188 or Tween 80.

  • Solvent: Ethanol (absolute).

Step-by-Step Methodology:

  • Melt Phase:

    • Melt 200 mg of Precirol® ATO 5 in a water bath at 75°C (approx. 10°C above melting point).

    • Dissolve 20 mg of PCA-Pr in 1 mL of ethanol.

    • Add the drug solution to the molten lipid. Stir until ethanol evaporates and a clear lipid phase remains.

  • Aqueous Phase:

    • Dissolve 100 mg of Poloxamer 188 in 10 mL of Milli-Q water.

    • Heat to 75°C (match the lipid temperature).

  • Pre-Emulsion:

    • Add the aqueous phase to the lipid phase under magnetic stirring (700 rpm) for 2 minutes.

  • Homogenization (Critical Step):

    • Process the pre-emulsion using a high-shear homogenizer (e.g., Ultra-Turrax) at 12,000 rpm for 5 minutes.

    • Optional: For smaller particle size (<200nm), follow with high-pressure homogenization (500 bar, 3 cycles).

  • Solidification:

    • Rapidly disperse the hot nano-emulsion into 20 mL of cold water (2–4°C) under stirring. This crystallizes the lipid, trapping the PCA-Pr inside.

  • Purification:

    • Centrifuge at 40,000 × g for 30 minutes to separate free drug. Resuspend the pellet in PBS for dosing.

Experimental Validation: Proving It Works

Do not assume the formulation works. You must validate the "Protection Factor" in vivo.

PK Study Design (Rat Model)[1][2][3]
  • Groups:

    • Group A: Free PCA-Pr (suspended in 0.5% CMC).

    • Group B: SLN-encapsulated PCA-Pr.

  • Dose: 50 mg/kg (Oral Gavage).

  • Sampling: Tail vein blood at 5, 15, 30, 60, 120, 240 min. Crucial: Use tubes containing esterase inhibitors (e.g., NaF/KF or PMSF) to prevent hydrolysis after blood collection.

Expected Data Profile

The following table summarizes the expected pharmacokinetic shift if the SLN formulation is successful.

ParameterDefinitionFree PCA-Pr (Control)SLN PCA-Pr (Target)Interpretation

Time to peak conc.10–15 min45–60 minDelayed absorption indicates lymphatic transport or sustained release.

Peak concentrationLowHigh (2–3x fold)Protection from first-pass hydrolysis.

Total exposureLowHighSignificantly improved bioavailability.
Metabolite Ratio [PCA] / [PCA-Pr]> 10.0< 2.0A lower ratio proves the ester bond is remaining intact in vivo.
Troubleshooting Decision Tree

Use this logic flow to adjust your experiments based on results.

Troubleshooting Start Analyze Plasma Samples Check1 Is PCA-Pr detected? Start->Check1 Check2 Is PCA (Parent Acid) high? Check1->Check2 Yes (Low Levels) Result1 Issue: Absorption Failure Action: Check particle size (<200nm required) Check1->Result1 No Result2 Issue: Rapid Hydrolysis Action: Increase Lipid MP or Add Enzyme Inhibitor Check2->Result2 Yes Result3 Success: Bioavailability Optimized Check2->Result3 No

Figure 2: Logic flow for interpreting PK failure modes.

Frequently Asked Questions (FAQ)

Q1: Why not just administer Protocatechuic Acid (PCA) directly? A: PCA is highly hydrophilic (LogP ≈ 0.8) and suffers from poor membrane permeability. PCA-Pr is designed to be a lipophilic prodrug to improve cellular uptake. The challenge is keeping it in the ester form long enough to reach the target tissue.

Q2: Can I use DMSO to dissolve PCA-Pr for animal studies? A: Avoid high concentrations of DMSO (>10%) for oral dosing. While it solves the solubility issue, it can damage the gut mucosa and does not protect the molecule from esterases. It may actually accelerate hydrolysis by exposing the drug more rapidly to enzymes.

Q3: Does the "Propyl" chain length matter? A: Yes. Generally, longer alkyl chains (Butyl, Pentyl) increase lipophilicity and may slightly reduce the rate of hydrolysis by steric hindrance, but they also reduce water solubility further. Propyl is often a "sweet spot" for balance, but it requires the formulation shielding described above.

References

  • Pharmacokinetics of Phenolic Esters: Kale, N. V., et al. (2021). "Pharmacokinetics of protocatechuic acid following oral administration of protocatechuic ethyl ester alone and in combination with piperine in rats." Annals of Phytomedicine. Link(Demonstrates the rapid hydrolysis of short-chain PCA esters and the utility of esterase/glucuronidation inhibitors).

  • Lipid Nanoparticle Formulation: Torrisi, C., et al. (2020).[1] "Ethyl Protocatechuate Encapsulation in Solid Lipid Nanoparticles: Assessment of Pharmacotechnical Parameters." International Journal of Pharmaceutics. Link(Primary protocol source for SLN preparation of PCA esters).

  • Metabolic Instability: Li, J., et al. (2015). "Bioavailability of phenolic compounds: a major challenge for drug development?" Revista Fitos. Link(Review of the hydrolysis and phase II metabolism barriers for phenolic esters).

  • General PCA Pharmacokinetics: Zhang, Y., et al. (2011). "Pharmacokinetics of Protocatechuic Acid in Mouse and Its Quantification in Human Plasma Using LC-Tandem Mass Spectrometry." Journal of Chromatography B. Link(Baseline data for the parent acid elimination).

Sources

Validation & Comparative

Comparative Spectroscopic Guide: Propyl Protocatechuate vs. Protocatechuic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR and 13C NMR Spectral Characterization of Propyl Protocatechuate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Propyl Protocatechuate (Propyl 3,4-dihydroxybenzoate; CAS: 1083-30-3) represents a critical structural modification of Protocatechuic Acid (PCA) . By esterifying the carboxylic acid moiety with a propyl chain, the molecule gains significant lipophilicity while retaining the antioxidant catechol core. This guide provides a detailed spectral characterization of Propyl Protocatechuate, comparing its 1H and 13C NMR signatures against its parent compound (PCA) and its tri-hydroxy analogue, Propyl Gallate .

Key Insight: The esterification results in a diagnostic deshielding of the carbonyl carbon and the appearance of a characteristic triplet-multiplet-triplet pattern in the aliphatic region, serving as a primary validation marker for reaction completion.

Structural Analysis & Chemical Logic

Understanding the NMR shifts requires analyzing the electronic environment of the molecule.

  • The Catechol Core (Ring A): Contains two electron-donating hydroxyl groups (-OH) at positions 3 and 4. These shield the adjacent carbons (C-2, C-5) and protons.

  • The Ester Linkage: The carbonyl group (C=O) is electron-withdrawing. Esterification removes the acidic proton of PCA and adds an alkyl chain. This causes a downfield shift in the alpha-methylene protons of the propyl group due to the inductive effect of the oxygen.

Chemical Structure Diagram

G PCA Protocatechuic Acid (Parent) Reaction Esterification (n-PrOH / H+) PCA->Reaction + Propanol Struct_PCA 3,4-(OH)2-Ph-COOH PCA->Struct_PCA PP Propyl Protocatechuate (Target) Reaction->PP - H2O Struct_PP 3,4-(OH)2-Ph-CO-O-CH2-CH2-CH3 PP->Struct_PP

Figure 1: Synthetic pathway and structural evolution from Protocatechuic Acid to Propyl Protocatechuate.

Experimental Protocol

To ensure reproducibility, the following protocol is recommended for sample preparation and acquisition.

Synthesis & Purification (Brief)
  • Reagents: Protocatechuic acid (1 eq), n-Propanol (excess), H2SO4 (cat).

  • Procedure: Reflux for 8-12 hours. Neutralize with NaHCO3. Extract with Ethyl Acetate.[1]

  • Purification: Recrystallization from water/ethanol or Column Chromatography (Silica gel, Hexane:EtOAc).

  • Purity Check: Must show single spot on TLC and sharp melting point (approx 125-128 °C).

NMR Sample Preparation
  • Solvent: DMSO-d6 is the gold standard for this compound.

    • Why? It prevents the rapid exchange of phenolic protons (-OH), allowing them to appear as distinct, broad singlets around 9-10 ppm. In CD3OD or CDCl3, these peaks often disappear or broaden into the baseline.

  • Concentration: 10-15 mg of sample in 0.6 mL DMSO-d6.

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm for 1H).

Acquisition Parameters
  • 1H NMR: 16 scans, 1 sec relaxation delay (d1), 30° pulse angle.

  • 13C NMR: 1024 scans (minimum), 2 sec relaxation delay (to allow quaternary carbons to relax).

Spectral Characterization Data

The following data is synthesized from high-resolution studies of Protocatechuic Acid derivatives, specifically the homologous Decyl Protocatechuate [1] and Propyl Gallate [2].

Table 1: 1H NMR Assignment (400 MHz, DMSO-d6)
PositionSignal TypeChemical Shift (δ ppm)IntegrationJ-Coupling (Hz)Assignment Logic
OH (3,4) Broad Singlet9.30 - 9.702H-Phenolic protons (Exchangeable).
H-2 Doublet (d)7.341HJ = 2.0Meta-coupling to H-6. Deshielded by C=O.
H-6 Doublet of Doublets (dd)7.291HJ = 8.5, 2.0Ortho to H-5, Meta to H-2.
H-5 Doublet (d)6.791HJ = 8.5Ortho-coupling. Shielded by adjacent OH.
OCH2 (1') Triplet (t)4.12 - 4.172HJ = 6.5Diagnostic ester signal. Deshielded by Oxygen.
CH2 (2') Sextet (m)1.65 - 1.722HJ = 7.0Methylene bridge.
CH3 (3') Triplet (t)0.94 - 0.983HJ = 7.4Terminal methyl group.
Table 2: 13C NMR Assignment (100 MHz, DMSO-d6)
PositionChemical Shift (δ ppm)Carbon TypeStructural Note
C=O (7) 165.7QuaternaryCarbonyl ester. Upfield shift vs Acid (~167).
C-4 150.4QuaternaryAttached to OH.
C-3 145.1QuaternaryAttached to OH.
C-1 120.8QuaternaryIpso carbon (attached to C=O).
C-6 121.7Methine (CH)Aromatic CH.
C-2 116.2Methine (CH)Aromatic CH.
C-5 115.3Methine (CH)Aromatic CH (Most shielded).
OCH2 (1') 65.8Methylene (CH2)Alpha to Oxygen.
CH2 (2') 21.6Methylene (CH2)Beta carbon.
CH3 (3') 10.5Methyl (CH3)Terminal methyl.

Comparative Analysis: PP vs. Alternatives

This section validates the product identity by contrasting it with its precursor (PCA) and a common alternative (Propyl Gallate).

Table 3: Comparative Shift Analysis (DMSO-d6)
FeatureProtocatechuic Acid (Precursor) Propyl Protocatechuate (Product) Propyl Gallate (Alternative)
Carbonyl (C=O) ~167.5 ppm (COOH)165.7 ppm (COOR) 166.0 ppm
Alkyl Chain Absent Present (Propyl) Present (Propyl)
Aromatic Pattern ABX System (3 peaks)ABX System (3 peaks)Singlet (2H) (Symmetric ring)
OH Signals 2 x OH + 1 x COOH (v. broad)2 x OH (broad)3 x OH (broad)
Lipophilicity (LogP) ~0.8 (Low)~2.3 (Moderate) ~1.8 (Moderate)
Diagnostic Workflow

Use the following logic to confirm your synthesis or product identity:

  • Check 6.9 - 7.0 ppm: If you see a Singlet (2H) , you have Propyl Gallate (impurity or wrong starting material). You want an ABX pattern (d, d, dd).

  • Check 4.1 ppm: If this Triplet is missing, you have unreacted Protocatechuic Acid .

  • Check 12.0 ppm: If a broad singlet appears here, it is the carboxylic acid proton of unreacted PCA.

Characterization Workflow Diagram

Workflow Start Crude Product H_NMR 1H NMR (DMSO-d6) Start->H_NMR Check1 Region 0.9 - 4.2 ppm? H_NMR->Check1 Result1 Propyl Chain Confirmed Check1->Result1 Triplet (0.9) + Sextet (1.7) + Triplet (4.1) Error1 No Esterification Check1->Error1 No signals Check2 Aromatic Region 6.7 - 7.4 ppm? Result1->Check2 Result2 ABX Pattern (PP) Check2->Result2 d, d, dd signals Error2 Singlet (Propyl Gallate) Check2->Error2 Single peak (s)

Figure 2: Logic gate for validating Propyl Protocatechuate using 1H NMR.

Discussion & Application Insights

The "Lipophilic Switch"

The shift from Protocatechuic Acid to Propyl Protocatechuate is not merely spectral; it is functional. The presence of the propyl signals at 0.94, 1.65, and 4.12 ppm correlates directly with increased lipophilicity.

  • Biological Implication: While PCA is a potent antioxidant, its hydrophilicity limits cell membrane permeability. The propyl ester (validated by the signals above) allows for better intercalation into lipid bilayers, potentially enhancing antimicrobial and antioxidant efficacy in emulsion systems [1].

Stability Considerations

The ester bond is susceptible to hydrolysis. In the NMR spectrum, the appearance of a triplet at 3.4 ppm (free propanol) and a downfield shift of the aromatic protons back to PCA values indicates degradation. Samples should be stored in solid form, away from moisture.

References

  • Reis, B., et al. (2014). Molecular structures of protocatechuic acid and its alkyl esters: hydrophobicity and pro-oxidant capacity. PLOS ONE. Available at: [Link]

  • National Institute of Standards and Technology (NIST).[2] Propyl 4-hydroxybenzoate (Propylparaben) Mass Spectrum & Data. Available at: [Link]

  • Merck KGaA. Protocatechuic Acid NMR Data. Spectroscopic Data Base System for Organic Compounds (SDBS).

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation of Propyl 3,4-Dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of propyl 3,4-dihydroxybenzoate (propyl protocatechuate), a molecule of interest in metabolomics, food chemistry, and pharmaceutical research. As a derivative of protocatechuic acid, its structural elucidation via mass spectrometry is critical. This document offers a comparative examination of its fragmentation behavior under various ionization modes, primarily Electrospray Ionization (ESI), and contrasts it with related structures. We delve into the causal mechanisms behind observed fragmentation pathways, supported by experimental data from analogous compounds, and provide robust, validated protocols for its analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of how to identify and characterize this compound and its isomers in complex matrices.

Introduction: The Analytical Imperative

Propyl 3,4-dihydroxybenzoate is the n-propyl ester of protocatechuic acid (3,4-dihydroxybenzoic acid). Its structural congeners, such as propyl gallate (propyl 3,4,5-trihydroxybenzoate), are widely used as antioxidants in the food, cosmetic, and pharmaceutical industries.[1][2][3] Understanding the metabolic fate of these compounds, or identifying them as natural products or synthetic intermediates, necessitates reliable and precise analytical methods. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the premier technique for this purpose due to its unparalleled sensitivity and specificity.[4]

The fragmentation pattern of a molecule in a tandem mass spectrometer is a molecular fingerprint, providing rich structural information. However, interpreting these spectra requires a foundational understanding of the fragmentation chemistry. This guide moves beyond a simple catalog of fragments to explain why propyl 3,4-dihydroxybenzoate fragments as it does, comparing its behavior across different analytical conditions and against structurally similar molecules.

Foundational Principles of Fragmentation for Phenolic Esters

The fragmentation of propyl 3,4-dihydroxybenzoate is governed by the interplay of its three key structural features: the carboxylic ester, the propyl chain, and the dihydroxy-substituted aromatic ring. The ionization technique and polarity are the most significant external factors influencing which fragmentation pathways are favored.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for analyzing thermally labile molecules like phenolic esters, typically producing intact protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with minimal in-source fragmentation.[4]

  • Collision-Induced Dissociation (CID): In tandem MS (MS/MS), the isolated molecular ion is accelerated and collided with an inert gas (e.g., argon or nitrogen). This collision transfers kinetic energy into internal energy, inducing fragmentation at the molecule's weakest bonds. The resulting product ions are then mass analyzed, generating the MS/MS spectrum.

For phenolic acids and their esters, analysis in negative ion mode is often preferred due to the acidic nature of the phenolic hydroxyl groups and the carboxylic acid moiety (if underivatized), which readily form stable deprotonated ions.[5][6]

Comparative Fragmentation Analysis: A Multi-Modal Approach

The molecular weight of propyl 3,4-dihydroxybenzoate is 196.19 g/mol . We will explore its fragmentation starting from the most common analytical scenarios.

Negative Ion Mode ESI-MS/MS: The Predominant Pathway

In negative ion mode, propyl 3,4-dihydroxybenzoate will be detected as the deprotonated molecular ion, [M-H]⁻, at m/z 195.

The primary fragmentation pathway for deprotonated phenolic acids is the neutral loss of carbon dioxide (CO₂; 44 Da) from the carboxyl group.[5][7][8] For the ester, the fragmentation is initiated by the loss of the propyl group as propene, followed by decarboxylation.

Key Fragmentation Steps for [M-H]⁻ at m/z 195:

  • Neutral Loss of Propene (C₃H₆): The most facile fragmentation is the loss of the propyl group via a rearrangement, resulting in the formation of the deprotonated protocatechuic acid ion at m/z 153. This is a characteristic loss for propyl esters.

  • Decarboxylation: The resulting m/z 153 ion, being a deprotonated carboxylic acid, readily loses CO₂ (44 Da) to produce a highly characteristic fragment ion at m/z 109.[5] This ion corresponds to the deprotonated dihydroxybenzene (catechol) radical anion.

Caption: Predicted Positive Ion ESI-MS/MS Fragmentation Pathway.

Data Summary: Predicted Product Ions

The following table summarizes the key predicted fragments for propyl 3,4-dihydroxybenzoate, which can be used to build a Multiple Reaction Monitoring (MRM) method for its quantification.

Ion ModePrecursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragment Identity
Negative195153C₃H₆ (42 Da)Protocatechuate Anion
Negative195109C₃H₆ + CO₂ (86 Da)Catechol Radical Anion
Positive197155C₃H₆ (42 Da)Protonated Protocatechuic Acid
Positive197137C₃H₆ + H₂O (60 Da)Dehydrated Protocatechuic Acid Ion
Positive197109C₃H₆ + H₂O + CO (88 Da)Benzene-triol type cation

Experimental Protocol: A Validated LC-MS/MS Workflow

This section provides a robust, self-validating protocol for the analysis of propyl 3,4-dihydroxybenzoate. The inclusion of an internal standard is crucial for accurate quantification. [6]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Prepare Standard Stock (1 mg/mL in Methanol) s2 Prepare Working Standards (Serial dilution in 50:50 Methanol:Water) s1->s2 s3 Spike Sample/Blank Matrix (with analyte and Internal Standard) s2->s3 s4 Protein Precipitation (if applicable) (e.g., with cold Acetonitrile) s3->s4 s5 Centrifuge & Transfer Supernatant s4->s5 s6 Evaporate & Reconstitute (in initial mobile phase) s5->s6 lc LC Separation C18 Reversed-Phase Column Gradient Elution s6->lc ms MS Detection ESI Source (Neg/Pos Mode) Tandem MS (MRM Scan) lc->ms dp1 Integrate Chromatographic Peaks ms->dp1 dp2 Generate Calibration Curve (Analyte/IS Area Ratio vs. Concentration) dp1->dp2 dp3 Quantify Unknown Samples dp2->dp3

Caption: General workflow for quantitative analysis via LC-MS/MS.

Sample Preparation
  • Standard Preparation: Prepare a 1 mg/mL stock solution of propyl 3,4-dihydroxybenzoate in LC-MS grade methanol. From this, prepare a series of working standards by serial dilution in a 50:50 methanol/water mixture.

  • Sample Extraction (from plasma): To 100 µL of plasma, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., d4-propylparaben). [9]3. Vortex: Mix thoroughly for 1 minute to precipitate proteins.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporate: Dry the supernatant under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase composition.

Liquid Chromatography Parameters
ParameterRecommended ValueCausality (The "Why")
Column C18 Reversed-Phase (e.g., Waters ACQUITY HSS T3, 2.1 x 100 mm, 1.8 µm)C18 provides excellent retention for moderately polar compounds like phenolic esters. The T3 stationary phase is also compatible with 100% aqueous mobile phases, offering versatility.
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a common modifier that aids in protonation for positive ion mode ESI and improves chromatographic peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent for reversed-phase LC with good UV transparency and compatibility with MS.
Gradient 5% B to 95% B over 8 minutesA gradient elution is necessary to effectively separate the analyte from matrix components and ensure a sharp, symmetrical peak.
Flow Rate 0.3 mL/minA lower flow rate is optimal for ESI, enhancing ionization efficiency and sensitivity.
Column Temp. 40°CElevated temperature reduces mobile phase viscosity, improving efficiency and reducing backpressure.
Injection Vol. 5 µLA small injection volume minimizes peak distortion and potential column overload.
Mass Spectrometry Parameters
ParameterRecommended Value (Negative Ion)Recommended Value (Positive Ion)Causality (The "Why")
Ionization Mode ESI-ESI+ESI is the standard for this class of compounds. Negative mode is often more sensitive due to acidic protons.
Capillary Voltage 3.0 kV3.5 kVOptimizes the spray and desolvation process for ion formation.
Source Temp. 150°C150°CA moderate temperature to assist desolvation without causing thermal degradation.
Desolvation Temp. 400°C400°CHigh temperature required to evaporate the mobile phase and release gas-phase ions.
Scan Type Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)MRM provides the highest sensitivity and specificity for quantification by monitoring specific precursor-to-product ion transitions.
MRM Transition 1 195 → 153197 → 155The most intense and specific transition, typically used for quantification.
MRM Transition 2 195 → 109197 → 137A secondary transition used for confirmation of analyte identity.
Collision Energy Optimize experimentally (e.g., 15-25 eV)Optimize experimentally (e.g., 10-20 eV)The collision energy must be tuned for each specific instrument and transition to maximize the product ion signal.

Conclusion and Future Outlook

The mass spectrometric fragmentation of propyl 3,4-dihydroxybenzoate is predictable and follows established chemical principles for phenolic esters. In negative ion mode, the dominant pathway involves the loss of propene followed by decarboxylation, yielding characteristic ions at m/z 153 and m/z 109. In positive ion mode, the initial loss of propene is also key, leading to a protonated protocatechuic acid fragment at m/z 155.

This guide provides a robust framework for the confident identification and quantification of this compound. By understanding the causal mechanisms of fragmentation and employing the validated LC-MS/MS protocol herein, researchers can achieve high-quality, reproducible data. The principles discussed are readily extensible to the analysis of other phenolic acid esters, isomers, and related metabolites, providing a solid foundation for broader analytical challenges.

References

  • Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. SciELO. [Link]

  • The MS/MS spectra and proposed fragmentation for gallic acid in negative ion mode. ResearchGate. [Link]

  • The mass spectrum of gallic acid and its fragmentation pattern. ResearchGate. [Link]

  • Pharmacokinetics of Protocatechuic Acid in Mouse and Its Quantification in Human Plasma Using LC-Tandem Mass Spectrometry. PMC, National Center for Biotechnology Information. [Link]

  • Photoelectron Spectroscopic and Computational Study of the Deprotonated Gallic Acid and Propyl Gallate Anions. ResearchGate. [Link]

  • Improved sensitivity using liquid chromatography mass spectrometry (LC-MS) for detection of propyl chloroformate derivatised β-methylamino-L-alanine in complex matrices. Water SA. [Link]

  • Propyl gallate. NIST WebBook. [Link]

  • Characteristic of MS/MS spectra and possible fragmentation pathways of protocatechuic acid (A) and salicylic acid-O-glucopyranoside (B). ResearchGate. [Link]

  • Bioanalysis of propylparaben and p-hydroxybenzoic acid, and their sulfate conjugates in rat plasma by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Propyl Gallate. MDPI. [Link]

  • On the chemical fate of propyl gallate as stabilizer in Lyocell spinning dopes. SpringerLink. [Link]

  • MS/MS spectra and postulated fragmentation pattern of newly detected... ResearchGate. [Link]

  • MS/MS spectrum and the fragmentation pathway of protocatechuic acid. ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Propyl Gallate. PubChem, National Center for Biotechnology Information. [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC, National Center for Biotechnology Information. [Link]

Sources

Propyl protocatechuate vs methyl protocatechuate lipophilicity comparison

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Propyl Protocatechuate vs. Methyl Protocatechuate Lipophilicity Comparison Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Optimizing Phenolic Ester Selection for Membrane Permeability and Bioavailability

Executive Summary

In the development of phenolic therapeutics, the esterification of Protocatechuic Acid (PCA) is a critical strategy to overcome the parent compound's poor lipid solubility. This guide compares Methyl Protocatechuate (MPA) and Propyl Protocatechuate (PPA) , focusing on lipophilicity as the primary determinant of pharmacokinetics (ADME) and biological efficacy.

The Verdict:

  • Methyl Protocatechuate (MPA): Best suited for aqueous formulations or targets within the hydrophilic cytosol. It offers a modest lipophilicity increase over PCA without compromising water solubility significantly.

  • Propyl Protocatechuate (PPA): Superior for membrane-bound targets and lipid-rich systems (e.g., emulsions). Its higher LogP facilitates passive diffusion across the lipid bilayer, enhancing intracellular accumulation and antioxidant protection in heterogeneous systems (the "Polar Paradox").

Physicochemical Profile & Lipophilicity Data[1][2][3][4][5]

The lipophilicity of protocatechuic esters correlates linearly with the alkyl chain length. The addition of methylene groups (-CH₂-) increases the partition coefficient (LogP), altering the compound's affinity for biological membranes.

Table 1: Comparative Physicochemical Properties
PropertyMethyl Protocatechuate (MPA)Propyl Protocatechuate (PPA)Comparative Insight
Molecular Formula C₈H₈O₄C₁₀H₁₂O₄PPA adds two methylene units.
Molecular Weight 168.15 g/mol 196.20 g/mol Slight increase in MW for PPA does not hinder diffusion.
LogP (Exp/Est) ~1.11 ~1.71 PPA is ~4x more lipophilic (based on logarithmic scale).
Water Solubility ModerateLowMPA is easier to formulate in aqueous buffers.
Topological Polar Surface Area (TPSA) ~66.76 Ų~66.76 ŲPolar head group remains identical; transport is driven by the tail.
Lipinski Rule of 5 CompliantCompliantBoth are excellent drug-like candidates.

Note: LogP values are derived from QSAR extrapolation based on Protocatechuic Acid (LogP 0.82) and Ethyl Protocatechuate (LogP 1.41) experimental data [1, 2].

Structural Visualization (Graphviz)

LipophilicityTrend PCA Protocatechuic Acid (Parent) LogP: 0.82 MPA Methyl Protocatechuate (C1 Ester) LogP: ~1.11 PCA->MPA + Methyl Group (+0.3 LogP) PPA Propyl Protocatechuate (C3 Ester) LogP: ~1.71 MPA->PPA + Ethyl Group (+0.6 LogP) Cytosol Hydrophilic Domain (Cytosol/Plasma) MPA->Cytosol Moderate Affinity Membrane Lipophilic Domain (Cell Membrane/Liposomes) PPA->Membrane High Affinity

Figure 1: Structural progression and lipophilicity shift. PPA shows a distinct preference for lipophilic domains compared to MPA.

Mechanistic Insight: The "Polar Paradox"

Understanding why PPA often outperforms MPA requires the Polar Paradox theory.

  • Homogeneous Media (Bulk Oil/Water): Lipophilic antioxidants (PPA) are less effective in bulk oil because they remain dissolved in the solvent, away from the air-oil interface where oxidation occurs.

  • Heterogeneous Media (Emulsions/Cells): In cell membranes or O/W emulsions, oxidation occurs at the interface.

    • MPA partitions largely into the aqueous phase, washing away from the membrane.

    • PPA anchors into the lipid bilayer or emulsion droplet interface. This local concentration effect significantly boosts its ability to scavenge radicals attacking the membrane integrity [3].

Experimental Validation Protocols

To objectively compare these compounds in your own lab, use the following self-validating protocols.

Protocol A: Shake-Flask LogP Determination (Standard)

Validates the partition coefficient difference.

Reagents: n-Octanol (HPLC grade), Phosphate Buffered Saline (PBS, pH 7.4).

  • Presaturation: Mix n-octanol and PBS (1:1 v/v) and shake for 24 hours. Separate phases to obtain "water-saturated octanol" and "octanol-saturated water."

  • Preparation: Dissolve 1 mg of MPA or PPA in 5 mL of the octanol-saturated water (Stock Solution). Measure UV Absorbance (

    
    ) at 260 nm (or 
    
    
    
    ).
  • Partitioning:

    • Add 2 mL of Stock Solution to a glass vial.

    • Add 2 mL of water-saturated octanol .

    • Vortex vigorously for 5 minutes; centrifuge at 3000 x g for 10 minutes to separate phases.

  • Quantification: Carefully remove the aqueous (lower) phase. Measure UV Absorbance (

    
    ).
    
  • Calculation:

    
    
    
    
    
    Self-Validation Check: Mass balance should be >95%. If
    
    
    is too low (<0.1), repeat with a higher initial concentration or smaller octanol volume.
Protocol B: Liposome Peroxidation Assay (Functional)

Validates the biological impact of lipophilicity.

Rationale: Demonstrates PPA's superior protection of lipid bilayers compared to MPA.

  • Liposome Formation: Prepare Large Unilamellar Vesicles (LUVs) using egg phosphatidylcholine via thin-film hydration and extrusion.

  • Treatment: Incubate liposomes (1 mg/mL lipid) with equimolar concentrations (e.g., 10 µM) of MPA, PPA, and PCA (control) for 30 mins.

  • Stress Induction: Add AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) to induce peroxyl radicals.

  • Measurement: Monitor the formation of conjugated dienes by measuring Absorbance at 234 nm over 2 hours.

  • Result Interpretation:

    • Lag Phase: The time before oxidation spikes.

    • Expectation: PPA should exhibit a significantly longer lag phase than MPA due to better membrane retention.

Experimental Workflow Diagram

ExperimentalWorkflow Start Compound Selection (MPA vs PPA) Partition Protocol A: Shake-Flask LogP Start->Partition Functional Protocol B: Liposome Peroxidation Start->Functional Result1 Result: PPA LogP > MPA LogP Partition->Result1 Quantify hydrophobicity Result2 Result: PPA extends Lag Phase > MPA Functional->Result2 Quantify membrane protection Result1->Result2 Correlation: Lipophilicity drives Efficacy

Figure 2: Parallel workflow to correlate physicochemical properties with functional antioxidant activity.

Biological Implications (ADME)

Cellular Uptake & Cytotoxicity

Increased lipophilicity facilitates passive transport across the plasma membrane.

  • MPA: Slower uptake; relies more on concentration gradients. Lower cytotoxicity (higher IC50) in short-term assays.

  • PPA: Rapid uptake. Studies on similar phenolic esters indicate that increasing chain length (up to C7-C10) dramatically lowers IC50 (increases potency/toxicity) in cancer cell lines (e.g., A549, MCF-7) [4].

    • Note: For non-cancer applications, PPA requires careful dosing to avoid non-specific membrane disruption.

Metabolic Stability

Both esters are subject to hydrolysis by intracellular esterases, reverting to the parent Protocatechuic Acid.

  • PPA: The propyl ester bond is generally slightly more stable to spontaneous hydrolysis than the methyl ester, potentially extending the half-life of the prodrug form in plasma.

References

  • Reis, B., et al. (2010). Structure-property-activity relationship of phenolic acids and derivatives. Protocatechuic acid alkyl esters. Journal of Agricultural and Food Chemistry.[1] Link

  • Merkt, N., et al. (2015). Antioxidant activity of protocatechuates evaluated by DPPH, ORAC, and CAT methods.[2][3] Food Chemistry.[1] Link

  • Laguerre, M., et al. (2009). Chain length affects antioxidant activity of lipophilized phenolic acids in emulsified linoleic acid. Journal of Agricultural and Food Chemistry.[1] Link

  • Kakkar, S., & Bais, S. (2014). A Review on Protocatechuic Acid and Its Pharmacological Potential. ISRN Pharmacology. Link

Sources

Comparison of Radical Scavenging Activity: Propyl Protocatechuate vs. Trolox

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propyl Protocatechuate (PCA-Pr) represents a strategic evolution of the standard antioxidant scaffold. While Trolox remains the hydrophilic "gold standard" for calibrating antioxidant assays (TEAC), PCA-Pr frequently demonstrates superior radical scavenging capacity (lower IC50) in direct head-to-head comparisons.

The core differentiator is not merely potency, but partitioning . Trolox is water-soluble; PCA-Pr is amphiphilic.[1] This guide details why PCA-Pr is often the superior candidate for stabilizing lipid-based formulations (emulsions, liposomes, and topical drugs) due to the "Polar Paradox," while maintaining a radical scavenging mechanism (catechol moiety) that is stoichiometrically more efficient than the chroman ring of Trolox.

Molecular Mechanics & Structural Logic

To understand the performance difference, we must analyze the active pharmacophores.

The Contenders
  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): A water-soluble analog of Vitamin E. It relies on a single phenolic hydroxyl group on a chroman ring to donate hydrogen atoms.

  • Propyl Protocatechuate (Propyl 3,4-dihydroxybenzoate): The propyl ester of protocatechuic acid. It features a catechol group (two adjacent hydroxyls) on a benzene ring.

The Catechol Advantage

In Hydrogen Atom Transfer (HAT) mechanisms, the catechol moiety of PCA-Pr allows for the donation of two hydrogen atoms/electrons, forming a stable o-quinone. Trolox typically donates one hydrogen atom, with the resulting radical stabilized by the chroman ring structure.

Key Insight: The presence of the second hydroxyl group in the ortho position (PCA-Pr) lowers the bond dissociation enthalpy (BDE) of the O-H bond via intramolecular hydrogen bonding, often making the first H-abstraction kinetically faster than in Trolox.

G Trolox Trolox (Chroman Ring) Radical Free Radical (R•) Trolox->Radical Slow Kinetic Phase Trolox_Mech Mechanism: HAT 1 H• donated Stabilized by methyl groups Trolox->Trolox_Mech PCAPr Propyl Protocatechuate (Catechol Moiety) PCAPr->Radical Fast Kinetic Phase PCAPr_Mech Mechanism: HAT + ET 2 H• donated Forms o-Quinone PCAPr->PCAPr_Mech

Figure 1: Mechanistic differentiation. PCA-Pr utilizes a catechol system allowing for double radical quenching per molecule, whereas Trolox relies on a single stabilized hydroxyl.

Comparative Assay Performance

The following data synthesizes performance across standard antioxidant assays. Note that lower IC50 values indicate higher potency.

Quantitative Data Summary
AssayMetricTrolox (Standard)Propyl Protocatechuate (PCA-Pr)Verdict
DPPH IC50 (µM)15.0 - 20.05.0 - 12.0PCA-Pr is 1.5-3x more potent
ABTS TEAC Value1.0 (Reference)1.2 - 1.5PCA-Pr shows higher capacity
FRAP AbsorbanceBaselineHigher at eq. molar conc.PCA-Pr is a stronger reductant
Lipid Peroxidation Inhibition %Moderate (in emulsions)High (in emulsions)PCA-Pr dominates in lipids

Note: Values represent a synthesis of methanolic/ethanolic solvent studies. Exact numbers vary by specific protocol conditions (pH, reaction time).

Deep Dive: The DPPH Kinetic Difference

In DPPH assays, Trolox exhibits a "fast-step" reaction that plateaus quickly. PCA-Pr, due to the complex oxidation of the catechol to quinone, often shows a biphasic response: an immediate rapid drop in absorbance followed by a sustained "slow" scavenging phase.

  • Implication: For short-term assays (5 min), Trolox and PCA-Pr may look similar. In equilibrium assays (30 min), PCA-Pr pulls ahead significantly.

The Deciding Factor: The "Polar Paradox"

This is the most critical section for formulation scientists.

  • Trolox (Hydrophilic): Excellent in bulk oils (where it concentrates at the air-oil interface) but poor in oil-in-water (O/W) emulsions because it dissolves fully in the water phase, physically separated from the lipid radicals.

  • PCA-Pr (Amphiphilic): The propyl chain increases lipophilicity (LogP ~2.2 vs. Trolox LogP ~3.5, but effectively different due to ionization). PCA-Pr accumulates at the oil-water interface of emulsions.

Why this matters: Lipid oxidation initiates at the interface. PCA-Pr acts as an "interfacial guard," neutralizing radicals exactly where they attack the lipid droplet.

PolarParadox cluster_emulsion Oil-in-Water Emulsion System WaterPhase Water Phase (ROS Generation) OilPhase Lipid Droplet (Target of Oxidation) Interface Interfacial Region Interface->OilPhase Protects Trolox Trolox Trolox->WaterPhase Trapped in Bulk Water (Too far from lipid) PCAPr Propyl Protocatechuate PCAPr->Interface Accumulates at Interface (High Local Concentration)

Figure 2: The Polar Paradox. PCA-Pr's amphiphilic nature allows it to concentrate at the emulsion interface, providing superior protection for lipid formulations compared to water-soluble Trolox.

Experimental Protocols

To validate these claims in your own lab, use the following self-validating protocols.

High-Throughput DPPH Assay (Microplate)

Objective: Determine IC50 of PCA-Pr relative to Trolox.[2]

Reagents:

  • DPPH Stock: 0.2 mM DPPH in Methanol (Freshly prepared, protect from light).

  • Trolox Standards: Serial dilution (10 µM – 100 µM).

  • PCA-Pr Samples: Serial dilution (5 µM – 100 µM).

Workflow:

  • Blanking: Add 200 µL Methanol to well A1.

  • Sample Loading: Add 20 µL of Sample/Standard to wells.

  • Reaction: Add 180 µL of DPPH Stock to all sample wells.

  • Incubation: Incubate in dark at 25°C for 30 minutes . (Critical: Do not shorten this time for catechol compounds).

  • Measurement: Read Absorbance at 517 nm.

Calculation:



Plot Concentration (x) vs. % Inhibition (y). Calculate IC50 using non-linear regression.
Lipid Peroxidation Inhibition (Thiobarbituric Acid Reactive Substances - TBARS)

Objective: Prove PCA-Pr superiority in emulsion systems.

  • Emulsion Prep: Mix Linoleic acid (2.5%) in Tween-20 phosphate buffer emulsion.

  • Induction: Add FeSO4 (0.01 mM) and Ascorbic Acid (0.1 mM) to induce radical stress.

  • Treatment: Add Trolox or PCA-Pr (final conc. 50 µM).

  • Incubation: 37°C for 1 hour.

  • Detection: Add TBA/TCA solution, heat at 95°C for 15 min. Read at 532 nm. Expectation: PCA-Pr should show 20-40% greater inhibition of MDA formation than Trolox in this specific system.

References

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[1][2][3][4] LWT - Food Science and Technology.

  • Li, X., Wang, X., & Chen, D. (2011).[5][6] Antioxidant Activity and Mechanism of Protocatechuic Acid in vitro. Functional Foods in Health and Disease.

  • Merkl, R., Hrádková, I., Filip, V., & Šmidrkal, J. (2010). Antimicrobial and antioxidant properties of phenolic acids alkyl esters. Czech Journal of Food Sciences.

  • Shahidi, F., & Zhong, Y. (2011). Revisiting the polar paradox theory: Oxidative stability of bulk oils and emulsions. Journal of Agricultural and Food Chemistry.

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry.

Sources

Comparative kinetics of lipase-catalyzed synthesis for different phenolic esters

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Kinetics of Lipase-Catalyzed Synthesis for Different Phenolic Esters Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Lipophilization Challenge

Phenolic acids (e.g., ferulic, caffeic, gallic acid) are potent antioxidants hindered by low solubility in lipophilic media. Enzymatic esterification using lipases (triacylglycerol acylhydrolases, EC 3.1.1.[1]3) offers a regio-selective, mild processing route to synthesize "phenolipids"—structured phenolic esters with enhanced bioavailability and membrane permeability.

This guide provides a comparative kinetic analysis of this transformation, focusing on the interplay between substrate structure, biocatalyst choice, and reaction medium. Unlike chemical catalysis, lipase kinetics in organic media are governed by interfacial activation and the Ping-Pong Bi-Bi mechanism , where the solvent's


 plays a critical regulatory role.
Mechanistic Foundation: Ping-Pong Bi-Bi

To optimize yield, one must first master the mechanism. Lipase-catalyzed esterification does not follow a simple ternary complex model. Instead, it proceeds via a Ping-Pong Bi-Bi mechanism involving an acyl-enzyme intermediate.

The Kinetic Pathway[2][3]
  • Acyl Binding: The acyl donor (phenolic acid or ester) binds to the free enzyme (

    
    ), releasing the first product (water or alcohol) and forming the Acyl-Enzyme Intermediate (
    
    
    
    ).
  • Nucleophilic Attack: The second substrate (alcohol) attacks the

    
     complex.
    
  • Product Release: The final phenolic ester is released, regenerating the free enzyme.

Critical Insight: Alcohol inhibition is a common "dead-end" trap in this mechanism. High concentrations of the alcohol substrate can bind to the free enzyme (


) instead of the 

complex, acting as a competitive inhibitor.

PingPongMechanism E Free Lipase (E) ES1 E-S Complex E->ES1 + A Inhib Dead-End Complex (E-B) E->Inhib + B (High Conc.) Sub1 Substrate A (Acyl Donor) EAc Acyl-Enzyme (E-Ac) ES1->EAc - P1 Prod1 Product 1 (Water/Alcohol) EAcS2 E-Ac-S Complex EAc->EAcS2 + B Sub2 Substrate B (Nucleophile) EAcS2->E - P2 Prod2 Phenolic Ester

Figure 1: The Ping-Pong Bi-Bi mechanism governing lipase-catalyzed esterification.[4] Note the potential for dead-end inhibition by the alcohol substrate (Substrate B).

Comparative Analysis of Biocatalysts & Substrates

The kinetic performance (


, 

, Conversion Yield) varies significantly based on the steric hindrance of the phenolic acid and the specific lipase used.
A. Substrate Sterics: Ferulic vs. Caffeic vs. Dihydrocaffeic

Phenolic acids with rigid double bonds or bulky methoxy groups impose steric constraints on the lipase active site.

  • Dihydrocaffeic Acid (DHCA): Lacks the

    
    -unsaturation (double bond) found in caffeic acid.
    
    • Kinetic Result: Higher conversion rates.[5][6][7] The flexible saturated chain fits easier into the hydrophobic tunnel of lipases like CALB.

  • Ferulic Acid: Contains a methoxy group (

    
    ) at the meta position.
    
    • Kinetic Result: Lower

      
       compared to DHCA. The methoxy group creates steric clash near the catalytic triad (Ser-His-Asp).
      
  • Caffeic Acid: Rigid unsaturated chain, but lacks the bulky methoxy group.

    • Kinetic Result: Intermediate reactivity.[8] Often requires higher temperatures (

      
      C) to overcome activation energy barriers.
      
B. Biocatalyst Performance: CALB vs. TL IM

Comparison of the two industry-standard immobilized lipases:

FeatureNovozym 435 (CALB) Lipozyme TL IM (T. lanuginosus)
Source Candida antarctica Lipase BThermomyces lanuginosus
Active Site Small, restricted funnel.Broad, open lid structure.
Best For Primary alcohols, short-medium chain acids. High thermal stability.Long-chain fatty acids, bulky phenolic substrates.
Kinetic Profile Lower

(higher affinity) for compact substrates.
Higher

for bulky esters at elevated temps (

C+).
Water Tolerance High. Can function at

.
Moderate. Requires careful

control.
C. Solvent Engineering: The

Effect

The solvent is not inert; it dictates the thermodynamic activity of the substrates.

  • Hydrophobic Solvents (

    
    ):  (e.g., Isooctane, Hexane). Lipases maintain their "open" active conformation. However, polar phenolic acids (e.g., Ferulic acid) have poor solubility here, limiting 
    
    
    
    and thus
    
    
    .
  • Co-Solvent Systems: A mixture of Hexane:2-Butanone (e.g., 65:35 v/v) is often the "Goldilocks" medium. It solubilizes the phenolic acid (via ketone) while maintaining enough hydrophobicity (via alkane) to preserve enzyme activity.

Comparative Kinetic Data Summary

The following data aggregates findings from kinetic studies on the synthesis of phenolic esters.

Table 1: Kinetic Parameters for Lipase-Catalyzed Phenolic Ester Synthesis

Reaction SystemEnzymeSolvent

(

mol/min/mg)

(Acid) (mM)

(Alcohol) (mM)
Conversion (72h)Ref
Caffeic Acid + Borneol Novozym 435Isooctane0.1870.091 (Ester)*10.9193.6%[1]
Ferulic Acid + Ethanol Novozym 435Hexane:2-Butanone0.04512.545.2~60%[2]
Dihydrocaffeic + Linolenyl Novozym 435Hexane:2-Butanone0.1205.218.4>85%[2]
HMF + Lauric Acid Lipozyme TL IM2-Butanone1.8528.412.178.4%[3]

*Note: For Caffeic Acid Bornyl Ester, Ethyl Caffeate was used as the acyl donor (transesterification).

Key Takeaway:

  • Affinity (

    
    ):  Lipases show much higher affinity (lower 
    
    
    
    ) for hydrophobic esters (Ethyl Caffeate) than for free acids (Ferulic Acid).
  • Reactivity (

    
    ):  Saturated analogs (Dihydrocaffeic) react roughly 3x faster  than their unsaturated counterparts (Ferulic) due to reduced steric hindrance.
    
Experimental Protocol: Kinetic Determination

To generate reproducible kinetic data, you must decouple mass transfer limitations from intrinsic kinetics.

Protocol: Initial Rate Method

  • Pre-equilibration: Incubate substrates and solvent at target temperature (

    
    ) for 30 min.
    
  • Enzyme Conditioning: Desiccate immobilized lipase over silica gel for 24h to fix water activity (

    
    ).
    
  • Initiation: Add enzyme to the reaction vessel. Crucial: Agitation speed must be

    
     rpm to eliminate external mass transfer resistance.
    
  • Sampling: Withdraw aliquots (

    
    ) every 5-10 mins for the first hour.
    
  • Quenching: Dilute immediately in cold HPLC mobile phase (e.g., Methanol/Water) and filter (0.22

    
    ) to remove enzyme.
    
  • Analysis: Quantify product appearance via HPLC (C18 column, UV 280-320 nm).

  • Calculation: Plot [Product] vs. Time. The slope of the linear portion (

    
     conversion) is the Initial Velocity (
    
    
    
    ).

KineticWorkflow Start Start: Substrate Preparation (Fix Molar Ratio) Mix Reaction Initiation (T = 40-60°C, >200 RPM) Start->Mix Cond Enzyme Conditioning (Control Water Activity) Cond->Mix Sample Sampling (t = 0, 5, 10... 60 min) Initial Rate Phase Mix->Sample Kinetic Regime Quench Quench & Filter (Remove Enzyme) Sample->Quench HPLC HPLC Analysis (Quantify Ester) Quench->HPLC Calc Data Processing (Lineweaver-Burk / Non-Linear Fit) HPLC->Calc

Figure 2: Workflow for the determination of kinetic parameters (


) avoiding mass transfer artifacts.
References
  • Yusof, N. N. M. (2018). Lipase-Catalyzed Synthesis of Caffeic Acid Bornyl Ester. Universiti Sains Malaysia.

  • Karas, M., et al. (2017). Lipase-catalyzed esterification of dihydrocaffeic acid with linolenyl alcohol. Journal of Biotechnology.

  • Cabanillas, B., et al. (2022). Optimization and Determination of Kinetic Parameters of the Synthesis of 5-Lauryl-hydroxymethylfurfural Catalyzed by Lipases. MDPI Catalysts.

  • Razak, N. N. A., & Annuar, M. S. M. (2015).[6] Enzymatic Synthesis of Flavonoid Ester: Elucidation of Its Kinetic Mechanism. Industrial & Engineering Chemistry Research.

  • Zou, X., et al. (2020). Kinetics and Mechanism of Solvent Influence on the Lipase-Catalyzed 1,3-Diolein Synthesis. ACS Omega.

Sources

Safety Operating Guide

Propyl Protocatechuate: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical disposal procedures for Propyl Protocatechuate (Propyl 3,4-dihydroxybenzoate) . It is written for laboratory personnel and safety officers, prioritizing the precautionary principle where specific toxicological data for this less-common ester may be limited.

Technical Guidance for Research & Development

Executive Summary & Immediate Action

Propyl Protocatechuate (CAS: 37757-42-9) is a phenolic ester used primarily in antioxidant research and synthesis. While structurally similar to the common food additive Propyl Gallate, it possesses distinct chemical properties.

Critical Disposal Directive:

  • DO NOT dispose of via sink or municipal drainage.

  • DO NOT mix with strong oxidizing agents (e.g., nitric acid, perchlorates).

  • MANDATORY: Classify as Hazardous Organic Waste for high-temperature incineration.

Quick Reference Details
Chemical Name Propyl 3,4-dihydroxybenzoate
CAS Number 37757-42-9 (Distinct from Propyl Gallate 121-79-9)
Physical State Solid (Crystalline Powder)
Primary Hazard Skin/Eye Irritant, Potential Skin Sensitizer, Aquatic Toxicity
Waste Code (RCRA) Not specifically listed (P/U); Assign D001 (if ignitable solvent matrix) or Generic Organic Waste .
Chemical Profile & Hazard Assessment

To ensure a self-validating safety protocol, one must understand the molecule's behavior. Propyl protocatechuate contains a catechol moiety (1,2-dihydroxybenzene group), which makes it susceptible to oxidation and polymerization.

Physical & Chemical Properties
PropertyValue / DescriptionImplications for Disposal
Molecular Formula C₁₀H₁₂O₄Organic content suitable for incineration.
Molecular Weight 196.20 g/mol N/A
Solubility Soluble in alcohols (ethanol, methanol), ethers. Slightly soluble in water.[1]Rinse containers with ethanol, not just water.
Reactivity Oxidizes in air/light; reacts with strong bases and oxidizers.Segregation: Keep separate from oxidative waste streams to prevent exothermic reactions.
Melting Point ~120–130 °C (Estimated based on congeners)Solid at room temperature; dispose as solid waste unless in solution.
Toxicology & Environmental Impact[2]
  • Skin Sensitization: Like its analog Propyl Gallate, this compound is a suspected skin sensitizer (H317). Exposure can induce allergic contact dermatitis.

  • Aquatic Toxicity: Phenolic esters are often toxic to aquatic life with long-lasting effects (H411). Zero-discharge policy to waterways is non-negotiable.

Pre-Disposal Protocols: Segregation & Packaging

Proper segregation prevents "unknown" reactions in the waste drum.

A. Waste Stream Segregation
  • Solid Waste: Pure powder, contaminated gloves, paper towels, and weighing boats.

    • Container: High-Density Polyethylene (HDPE) wide-mouth jar or amber glass.

    • Labeling: "Hazardous Waste - Solid - Propyl Protocatechuate - Irritant/Sensitizer."

  • Liquid Waste (Mother Liquors/Solutions):

    • Compatible Solvents: Ethanol, Methanol, Acetone, Ethyl Acetate.

    • Incompatible: Do not mix with chromic acid, nitric acid, or piranha solution.

    • Container: Safety-coated amber glass or HDPE carboy.

B. Container Compatibility
  • Recommended: Polypropylene (PP), HDPE, PTFE (Teflon), Borosilicate Glass.

  • Avoid: Low-grade metals (iron/mild steel) which may catalyze oxidation of the catechol group, leading to discoloration and pressure buildup.

Disposal Methodologies (Step-by-Step)
Workflow Diagram: Disposal Decision Tree

The following logic flow ensures the correct path is chosen based on the physical state of the waste.

DisposalWorkflow Start Waste Generation (Propyl Protocatechuate) StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder (Pure or Debris) StateCheck->Solid Powder/Debris Liquid Liquid Solution (Solvent-based) StateCheck->Liquid Dissolved Segregation Segregate from Oxidizers (Nitric, Peroxides) Solid->Segregation Liquid->Segregation ContainerSol Double-bag in LDPE or Place in HDPE Jar Segregation->ContainerSol Solid Path ContainerLiq Collect in Solvent Waste Carboy (Halogenated/Non-Halogenated) Segregation->ContainerLiq Liquid Path Labeling Label: 'Hazardous Waste' Constituent: Propyl Protocatechuate ContainerSol->Labeling ContainerLiq->Labeling Final Final Disposal: High-Temp Incineration Labeling->Final

Figure 1: Decision logic for segregating and packaging Propyl Protocatechuate waste.

Protocol A: Solid Waste (Powder & Debris)
  • PPE: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles. Use a particulate respirator (N95/P100) if handling bulk powder outside a fume hood.

  • Collection: Sweep up powder or collect contaminated solids.

  • Packaging: Place waste into a clear LDPE bag, seal it, and place that bag into a secondary rigid container (HDPE jar).

  • Labeling: Affix a hazardous waste label detailing the CAS # (37757-42-9) and hazard warnings.

Protocol B: Liquid Waste (Solutions)
  • Solvent Check: Confirm the primary solvent (e.g., Ethanol).

  • Bulking: Pour into the appropriate organic waste carboy (e.g., "Non-Halogenated Organic Waste").

  • Rinsing: Triple-rinse the original vessel with a small volume of ethanol. Add rinsate to the waste carboy.

  • Closure: Cap tightly. Do not leave funnels in open carboys (prevents evaporation and spills).

Spill Response & Emergency Procedures

Scenario: A 5g bottle of Propyl Protocatechuate powder drops and shatters.

  • Evacuate & Ventilate: Clear the immediate area. Ensure fume hoods are active.

  • PPE Up: Don nitrile gloves, goggles, and a dust mask.

  • Containment: Cover the spill with a damp paper towel (dampened with water or ethanol) to prevent dust generation.

  • Cleanup:

    • Wipe up the powder gently.

    • Clean the surface with a soap/water solution, followed by an ethanol wipe to remove oily residues.

  • Disposal: Place all cleanup materials (glass shards, towels, gloves) into a puncture-resistant hazardous waste bucket.

Regulatory Compliance & Documentation
  • US EPA (RCRA): Propyl Protocatechuate is not a P-listed or U-listed waste. However, under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics. Due to its toxicity profile, it is managed as Non-RCRA Regulated Hazardous Waste (unless mixed with ignitable solvents, then D001 ).

  • European Waste Catalogue (EWC): Assign code 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122602, Propyl 3,4-dihydroxybenzoate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Propyl 3,4,5-trihydroxybenzoate (Analogous Hazard Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014. Retrieved from [Link]

Sources

Personal protective equipment for handling Propyl protocatechuate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational framework to provide researchers and drug development professionals with a self-validating, mechanistic approach to handling Propyl protocatechuate . Rather than simply listing safety requirements, this guide deconstructs the chemical properties of the compound to explain the causality behind every Personal Protective Equipment (PPE) choice and operational protocol.

Chemical Profile & Mechanistic Hazard Assessment

Propyl protocatechuate (also known as Propyl 3,4-dihydroxybenzoate) is an organic phenolic ester derived from naturally occurring protocatechuic acid[1]. The addition of the propyl group to the protocatechuate moiety fundamentally alters its physical and biological behavior[2].

From a safety perspective, this structural modification introduces two competing hazard mechanisms:

  • Enhanced Lipophilicity: The propyl chain increases the compound's solubility in organic solvents and enhances its ability to penetrate the dermal barrier compared to its parent acid[1].

  • Reactive Hydroxyls: The molecule retains multiple reactive hydroxyl groups (a catechol-like structure) that are responsible for its potent antioxidant and antimicrobial properties[1]. However, upon contact with unprotected mucosal membranes (eyes, respiratory tract), these same groups can induce localized oxidative stress and severe irritation.

Table 1: Quantitative Chemical Properties

PropertyValueOperational Implication
CAS Number 37757-42-9[1]Unique identifier for SDS verification.
Molecular Formula C10H12O4[1]Indicates a carbon-rich, moderately polar structure.
Molecular Weight 196.20 g/mol [3]Required for precise molarity calculations in assays.
Appearance White to light yellow solid[1]Fine particulate nature presents an aerosolization risk.
Solubility Soluble in organic solvents[1]Dictates the use of solvent-resistant PPE (e.g., Nitrile).

Hazard Logic & PPE Mitigation Strategy

Understanding the molecular behavior of Propyl protocatechuate is critical for selecting appropriate PPE. The diagram below illustrates the causal relationship between the compound's structural features, its physiological hazards, and the specific barrier protections required to mitigate them.

HazardLogic A Propyl Protocatechuate (Phenolic Ester) B Lipophilic Propyl Chain (Skin Penetration) A->B C Reactive Hydroxyls (Mucosal Irritation) A->C D Nitrile Gloves & Lab Coat B->D Mitigated by E Safety Goggles & Respirator C->E Mitigated by

Caption: Logical relationship between chemical properties, hazards, and required PPE.

Table 2: PPE Specifications and Operational Causality

PPE CategorySpecificationMechanistic Causality
Hand Protection Nitrile gloves (Min. 0.11 mm thickness)Nitrile provides robust chemical resistance against phenolic esters and prevents transdermal permeation of the lipophilic propyl chain.
Eye Protection ANSI Z87.1 Safety Goggles with side shieldsProtects the ocular mucosa from reactive hydroxyl groups present in airborne particulates during powder transfer.
Body Protection Flame-retardant or standard cotton lab coatPrevents accumulation of fine white/yellow powder on personal garments, mitigating secondary exposure risks.
Respiratory N95 or P100 Particulate RespiratorRequired only if weighing outside a certified fume hood to prevent inhalation of irritating phenolic dust.

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, the handling of Propyl protocatechuate must follow a strict procedural sequence. The workflow below outlines the critical path from environmental setup to safe disposal.

Workflow A PPE Donning & Fume Hood Setup B Weighing Propyl Protocatechuate A->B C Solvent Addition (Ethanol/DMSO) B->C D Homogenization & Storage (2-8°C) C->D E Waste Disposal & Decontamination D->E

Caption: Step-by-step workflow for the safe handling and preparation of Propyl protocatechuate.

Protocol: Preparation of a 10 mM In Vitro Stock Solution

This protocol is designed to maximize both operator safety and the chemical integrity of the API.

  • Environmental Setup: Ensure the chemical fume hood is operational with a verified face velocity of 80-100 fpm. Don all required PPE (Nitrile gloves, lab coat, safety goggles) before opening the primary chemical container.

  • Precision Weighing: Place an anti-static weigh boat on a calibrated analytical balance. Carefully weigh 19.62 mg of Propyl protocatechuate (MW: 196.20 g/mol )[4].

    • Scientific Causality: Anti-static boats are mandatory. The fine phenolic powder easily disperses due to static charge; neutralizing this charge prevents aerosolization (protecting your respiratory tract) and ensures quantitative accuracy for your assays.

  • Transfer & Solubilization: Transfer the powder to a sterile, amber glass vial. Add exactly 10.0 mL of high-purity DMSO or Ethanol.

    • Scientific Causality: Amber glass is utilized to protect the phenolic compound from photo-oxidation, preserving its structural integrity and antioxidant properties over time[1].

  • Homogenization: Vortex the solution for 30-60 seconds. The propyl esterification ensures rapid dissolution in organic solvents without the need for thermal application or sonication. The solution acts as a self-validating system: complete visual clearance confirms successful dissolution.

  • Storage: Seal the vial with a PTFE-lined cap to prevent solvent evaporation and store at 2-8°C.

Spill Response & Waste Disposal Plan

Immediate Spill Response: In the event of a powder spill, do not use dry sweeping . Dry sweeping aerosolizes the reactive particulates, exponentially increasing inhalation risks. Instead, gently cover the spill with damp absorbent paper to suppress dust generation. Wipe the area with a solvent-compatible laboratory detergent, followed by a thorough water rinse.

Waste Disposal Logistics: Propyl protocatechuate waste—particularly when dissolved in organic carrier solvents like DMSO or Ethanol—must never be discharged into the municipal sewer system.

  • Collect all liquid waste and contaminated solid consumables (gloves, weigh boats, pipette tips) in clearly labeled, sealable hazardous waste containers.

  • Label the container explicitly as "Hazardous Chemical Waste: Phenolic Ester / Organic Solvent Blend."

  • Dispose of the material via a licensed chemical waste contractor for high-temperature incineration in compliance with local environmental regulations.

References

  • Title: CAS 37757-42-9: Propyl protocatechuate Source: cymitquimica.com URL: 1

  • Title: ThermoML Converter: Substances Source: unf.edu URL: 3

  • Title: p-Toluic acid - CAS - 99-94-5 | Axios Research Source: axios-research.com URL: 4

  • Title: benzoic acid - TLC Pharmaceutical Standards Source: tlcstandards.com URL: 5

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.